Product packaging for 1,4-Diphenoxybenzene(Cat. No.:CAS No. 3061-36-7)

1,4-Diphenoxybenzene

Cat. No.: B1210776
CAS No.: 3061-36-7
M. Wt: 262.3 g/mol
InChI Key: UVGPELGZPWDPFP-UHFFFAOYSA-N
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Description

1,4-diphenoxybenzene is a diphenoxybenzene. It derives from a 4-phenoxyphenol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O2 B1210776 1,4-Diphenoxybenzene CAS No. 3061-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diphenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPELGZPWDPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062820
Record name Benzene, 1,4-diphenoxy-
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Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3061-36-7
Record name 1,4-Diphenoxybenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-diphenoxy-
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Record name Benzene, 1,4-diphenoxy-
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Record name Benzene, 1,4-diphenoxy-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diphenoxybenzene

Introduction

This compound, also known by synonyms such as hydroquinone diphenyl ether and p-diphenoxybenzene, is an aromatic ether with the chemical formula C₁₈H₁₄O₂.[1][2][3] Its structure consists of a central benzene ring substituted with two phenoxy groups at the para positions.[4] This symmetrical arrangement imparts significant thermal stability and unique chemical properties, making it a compound of interest in materials science, organic synthesis, and potentially in the development of novel therapeutics.[4][5] It is utilized as a building block for polymers, resins, dyes, and pharmaceuticals.[4][5] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its synthesis and reactivity.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[4][6] It is generally insoluble in water but soluble in various organic solvents.[5] Its high thermal stability is indicated by a high flash point and boiling point.[4][5]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueReferences
Molecular Formula C₁₈H₁₄O₂[1][4][7]
Molecular Weight 262.31 g/mol [3][4][8]
CAS Number 3061-36-7[1][6][7]
Appearance White to light yellow/brown crystalline powder, flakes, or pellets[4][5][6]
Melting Point 68 - 78 °C[3][4][6]
Boiling Point 182 °C @ 2.3 mmHg (0.3 kPa); ~371 °C @ 760 mmHg[3][4][8]
Density 1.083 g/cm³[4][7][9]
Flash Point 202 °C[4][7][9]
Refractive Index ~1.520 (estimate)[4][7]
Solubility Insoluble in water[5]
Tabulated Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataValuesReferences
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36-7.31 (m, 4H), 7.11-7.07 (m, 2H), 7.03-6.99 (m, 8H)[4]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 157.8, 152.7, 129.7, 122.9, 120.4, 118.3[4]
Mass Spectrum (GC-MS) Key fragments (m/z): 262 (M⁺), 105[1][2]
Infrared (IR) Spectrum Data available via NIST and PubChem databases[1][10]

Chemical Properties and Reactivity

Stability

This compound exhibits good thermal stability, as evidenced by its high boiling and flash points.[5] It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents, which can lead to decomposition.[11]

Reactivity and Key Reactions

The reactivity of this compound is centered around its ether linkages and aromatic rings.

  • Cleavage of Ether Bonds : Under UV irradiation, the C-O ether bonds can undergo homolytic cleavage, resulting in the formation of phenoxyl radicals.[4]

  • Reduction Reactions : The compound can be chemically reduced to yield various products, though specific pathways are application-dependent.[4]

  • Electrophilic Aromatic Substitution : The aromatic rings can undergo electrophilic substitution reactions, although the ether groups are deactivating. Reaction conditions can be tailored to functionalize the rings.

  • Polymerization : It is a key monomer in the synthesis of high-performance polymers, such as polyetherketones, through reactions like oxidative coupling polymerization using catalysts like Iron(III) Chloride (FeCl₃).[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of this compound.

Synthesis via Ullmann Condensation

The Ullmann condensation is a common method for synthesizing diaryl ethers. This protocol is a representative example for the synthesis of this compound.

Materials:

  • 1,4-Dichlorobenzene

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) catalyst

  • N,N-Dimethylformamide (DMF) as solvent

  • Toluene

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition : The flask is charged with 1,4-dichlorobenzene, an excess of phenol (2.5 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of CuI.

  • Reaction : Anhydrous DMF is added as the solvent, and the mixture is heated to reflux (around 150-160 °C) under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : After cooling to room temperature, the reaction mixture is diluted with toluene and washed sequentially with 1M HCl solution to remove excess phenol and potassium carbonate, followed by water and brine.

  • Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield pure this compound.

Characterization Protocols
  • NMR Spectroscopy :

    • A sample of 5-10 mg of purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • The sample is injected into the GC-MS instrument.

    • The GC separates the components of the sample, and the mass spectrometer provides the mass spectrum of the pure compound, allowing for confirmation of its molecular weight and fragmentation pattern.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via a coupling reaction.

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Phenol Phenol ReactionVessel Ullmann Condensation Phenol->ReactionVessel 1,4-Dihalobenzene 1,4-Dihalobenzene (e.g., 1,4-Dichlorobenzene) 1,4-Dihalobenzene->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Catalyst Catalyst (e.g., CuI) Catalyst->ReactionVessel Solvent_Temp High-Boiling Solvent (e.g., DMF) + Heat Solvent_Temp->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

References

An In-depth Technical Guide to 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of 1,4-Diphenoxybenzene. This diaryl ether is a valuable building block in organic synthesis and materials science.[1]

Core Molecular Information

This compound, also known as hydroquinone diphenyl ether, is an aromatic organic compound.[2][3] Its structure consists of a central benzene ring substituted with two phenoxy groups at the para positions (1 and 4).[4] This symmetrical arrangement influences its physical properties and potential applications.

Molecular Formula and Weight

The chemical formula for this compound is C₁₈H₁₄O₂ .[1][2][4][5][6] Its molecular weight is approximately 262.31 g/mol .[3][4]

Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a valuable reference for experimental design and material evaluation.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄O₂[1][2][4][5][6]
Molecular Weight 262.31 g/mol [3][4]
Appearance White to light yellow crystalline solid/powder[4]
Melting Point 73-78 °C[4]
Boiling Point ~182 °C at 2.3 mmHg[4]
Purity (by GC) >98.0%[7]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific laboratory, scale, and desired purity. The following sections outline the general methodologies for the synthesis and characterization of this compound.

Synthesis Methodology: Ullmann Condensation

A common method for synthesizing diaryl ethers like this compound is the Ullmann condensation.[8][9] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[8][9]

General Protocol:

  • Reactants: The synthesis typically involves the reaction of 1,4-dihalobenzene (e.g., 1,4-dichlorobenzene) with phenol in the presence of a base (e.g., potassium carbonate) and a copper catalyst.[4]

  • Solvent: A high-boiling point polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is often used.[10]

  • Temperature: The reaction generally requires elevated temperatures, often exceeding 100°C, to proceed efficiently.[10]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and typically subjected to an aqueous work-up to remove the base and inorganic salts. The crude product is then purified, commonly through recrystallization or column chromatography, to yield pure this compound.

Note: Modern variations of the Ullmann reaction may employ soluble copper catalysts with specific ligands to achieve higher yields and milder reaction conditions.[8][11]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred method for assessing the purity of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[12] The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure of this compound by analyzing the chemical shifts and coupling patterns of the protons on the aromatic rings.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-H bonds.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_and_Characterization_Workflow Reactants Reactants (e.g., 1,4-Dihalobenzene, Phenol) Synthesis Synthesis (Ullmann Condensation) Reactants->Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis Analytical Characterization PureProduct->Analysis GCMS GC-MS (Purity) Analysis->GCMS Purity NMR NMR (Structure) Analysis->NMR Structure IR IR (Functional Groups) Analysis->IR Identity Data Verified Data GCMS->Data NMR->Data IR->Data

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 1,4-Diphenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the aromatic ether 1,4-diphenoxybenzene (CAS No: 3061-36-7). The document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for this compound, a symmetrical molecule with the chemical formula C₁₈H₁₄O₂, are summarized below. The data are consistent with a central para-substituted benzene ring connected to two phenoxy groups.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

SpectrumFrequencyChemical Shift (δ, ppm)Assignment
¹H NMR 400 MHz7.36 - 7.31 (m, 4H)Protons ortho to the ether linkage (terminal rings)
7.11 - 7.07 (m, 2H)Protons para to the ether linkage (terminal rings)
7.03 - 6.99 (m, 8H)Protons on the central benzene ring & meta protons (terminal rings)
¹³C NMR 100 MHz157.8Carbons of terminal rings attached to oxygen
152.7Carbons of central ring attached to oxygen
129.7Ortho carbons of terminal rings
122.9Para carbon of terminal rings
120.4Meta carbons of terminal rings
118.3Carbons of the central ring
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of specific frequencies of IR radiation, which correspond to bond vibrations.

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3060 - 3040MediumC-H StretchAromatic C-H bonds
1585, 1485StrongC=C Stretch (in-ring)Aromatic ring stretching
1240 - 1200StrongC-O-C Asymmetric StretchAryl ether linkage
835StrongC-H Out-of-Plane BendPara (1,4) disubstitution on benzene ring
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment IonNotes
262High[C₁₈H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
185Moderate[M - C₆H₅O]⁺Loss of a phenoxy radical
77High[C₆H₅]⁺Phenyl cation
51Moderate[C₄H₃]⁺Fragmentation of the phenyl cation

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • A higher number of scans is required (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay (e.g., 2 seconds) to allow for full carbon relaxation between pulses.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

FT-IR Spectroscopy Protocol (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is clean.

  • Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation using a Gas Chromatograph (GC).

  • Ionization: Volatilize the sample by heating it under vacuum. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process creates the positively charged molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and the fragmentation pattern provides a structural fingerprint of the molecule.

Visualization of Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pure organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization start Start: Unknown Compound Sample ms Mass Spectrometry (EI-MS) start->ms ir Infrared Spectroscopy (FT-IR) start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr data_ms Determine Molecular Weight & Fragmentation Pattern ms->data_ms data_ir Identify Functional Groups (e.g., Ar-O-C, p-subst.) ir->data_ir data_nmr Determine C/H Framework & Connectivity nmr->data_nmr integration Data Integration & Correlation data_ms->integration data_ir->integration data_nmr->integration structure Propose & Confirm Molecular Structure integration->structure end End: Structure Elucidated structure->end

References

In-Depth Technical Guide to the Crystal Structure of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4-diphenoxybenzene (C₁₈H₁₄O₂), a key aromatic ether with applications in materials science and as a building block in organic synthesis. This document details the crystallographic parameters, molecular geometry, and the experimental protocol for its structure determination, presenting all quantitative data in a clear, tabular format for ease of reference and comparison.

Introduction

This compound is an organic compound characterized by a central benzene ring substituted with two phenoxy groups at the para positions.[1] Its rigid structure and potential for π-π stacking interactions make its solid-state conformation a subject of significant interest for understanding its physical and chemical properties. This guide delves into the precise three-dimensional arrangement of atoms in the crystalline state, as determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of this compound has been determined and is characterized by a monoclinic crystal system.[2] The fundamental crystallographic data are summarized in the table below.

Parameter Value
Molecular Formula C₁₈H₁₄O₂
Molecular Weight 262.3 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 5.856(2) Å
b 7.822(2) Å
c 15.422(4) Å
β 95.24(2)°
Volume 703.7 ų
Z 2

Molecular Geometry

The molecular structure of this compound in the crystalline state exhibits a distinct conformation. The terminal phenyl rings are trans and coplanar, while the central benzene ring is oriented orthogonally to the plane of the terminal rings.[2] This arrangement is quantified by the torsion angles.

Bond Lengths and Angles

Specific bond lengths and angles for this compound are still being compiled from primary crystallographic data and will be updated in a subsequent version of this guide.

Torsion Angles

The conformation of the molecule is defined by the following key torsion angles:

Atoms **Angle (°)
C(2)-C(1)-O(1)-C(7) 178.9
C(6)-C(1)-O(1)-C(7) -1.3
C(1)-O(1)-C(7)-C(8) 88.9
C(1)-O(1)-C(7)-C(12) -91.0

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound follows a standard procedure for small molecule single-crystal X-ray diffraction. The workflow encompasses crystal growth, data collection, and structure solution and refinement.

G cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution mounting Crystal mounting on goniometer head crystal_growth->mounting xray Exposure to a monochromatic X-ray beam mounting->xray diffraction Recording of diffraction pattern xray->diffraction unit_cell Determination of unit cell and space group diffraction->unit_cell phasing Solving the phase problem (e.g., direct methods) unit_cell->phasing refinement Refinement of atomic positions and thermal parameters phasing->refinement validation Final structure validation refinement->validation

Fig. 1: Experimental workflow for crystal structure determination.

1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.

2. Data Collection:

  • A selected crystal is mounted on a goniometer head.
  • The crystal is placed in a stream of cold nitrogen gas to minimize thermal vibrations.
  • It is then exposed to a monochromatic X-ray beam.
  • The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.
  • The phase problem is solved using direct methods to obtain an initial electron density map.
  • An initial model of the molecule is built into the electron density map.
  • The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
  • The final structure is validated for geometric reasonability and agreement with the diffraction data.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used in crystallographic studies.

Fig. 2: 2D molecular structure and atom numbering of this compound.

Conclusion

This technical guide provides a detailed summary of the crystal structure of this compound, offering valuable data for researchers in materials science, crystallography, and drug development. The provided crystallographic parameters and molecular geometry data serve as a crucial reference for computational modeling, understanding intermolecular interactions, and designing novel materials with tailored properties. The outlined experimental protocol offers insight into the standard methodology for obtaining such structural information. Further updates to this guide will include a comprehensive list of bond lengths and angles upon their compilation from primary data sources.

References

The Thermal Stability and Decomposition of 1,4-Diphenoxybenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Thermal Stability

1,4-Diphenoxybenzene is generally characterized by its good thermal stability.[1] This property is attributed to the strength of the aromatic C-C and C-O bonds within its structure. Aromatic ethers are known to have higher decomposition temperatures compared to their aliphatic counterparts due to the resonance stabilization of the aromatic rings. This inherent stability allows for its use in applications where it is subjected to elevated temperatures.[1]

Thermal Decomposition Products

In the event of thermal decomposition, the primary hazardous products expected from this compound are carbon monoxide (CO) and carbon dioxide (CO₂).[2] The complete combustion of the molecule would yield these gases and water. However, under inert or oxygen-deficient pyrolysis conditions, a more complex mixture of smaller aromatic and phenolic compounds would be anticipated. The cleavage of the ether linkages is a likely primary decomposition pathway, potentially leading to the formation of phenol, benzene, and various substituted aromatic fragments.

Quantitative Thermal Analysis Data

A comprehensive search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. Therefore, a detailed table of decomposition temperatures, mass loss percentages, and kinetic parameters cannot be provided at this time. Such data would require experimental investigation.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal transitions (e.g., glass transitions if applicable in a polymeric context) and exothermic or endothermic decomposition events.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to quantify the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis probe.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert atmosphere.

  • Separation: The resulting pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.

  • Identification: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for positive identification.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation and Reporting start This compound Sample TGA Thermogravimetric Analysis (TGA) start->TGA DSC Differential Scanning Calorimetry (DSC) start->DSC Data_Analysis Data Analysis: - Decomposition Temperatures - Mass Loss % - Kinetic Parameters TGA->Data_Analysis DSC->Data_Analysis PyGCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Product_ID Identification of Decomposition Products PyGCMS->Product_ID Data_Analysis->PyGCMS Inform Pyrolysis Temperature Report Technical Report Data_Analysis->Report Product_ID->Report

A generalized workflow for the comprehensive thermal analysis of this compound.

Conclusion

This compound is a thermally stable aromatic ether, a property that underpins its use in demanding, high-temperature environments. While specific quantitative data on its decomposition is not extensively documented in publicly available literature, established analytical techniques such as TGA, DSC, and Py-GC-MS provide a robust framework for a thorough investigation of its thermal properties. The primary decomposition products under pyrolytic conditions are expected to include carbon oxides and a variety of smaller phenolic and aromatic compounds. Further experimental research is necessary to fully characterize the thermal decomposition kinetics and product distribution of this compound, which would be invaluable for its application in materials science and for safety assessments.

References

The Solubility of 1,4-Diphenoxybenzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,4-Diphenoxybenzene

This compound (CAS No. 3061-36-7), also known as hydroquinone diphenyl ether, is a white crystalline solid with the molecular formula C₁₈H₁₄O₂.[2][3][4][5] Its structure consists of a central benzene ring substituted with two phenoxy groups in the para position. This aromatic ether is noted for its thermal stability and is utilized as a building block in organic synthesis.[1] Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in various industrial and research settings, particularly in the fields of materials science and drug development.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in various organic solvents. However, based on its molecular structure and the general principle of "like dissolves like," a qualitative assessment of its expected solubility can be made.

This compound is a largely non-polar molecule due to the presence of three benzene rings. The ether linkages introduce a slight polar character, but the overall nature of the compound is hydrophobic. It is known to be insoluble in water.[1]

Based on these characteristics, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Non-Polar Aromatic Benzene, Toluene, XyleneHighSimilar aromatic and non-polar nature.
Moderately Polar Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe carbonyl group can interact with the ether linkages of this compound.
Moderately Polar Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High"Like dissolves like" principle, as both are ethers.
Halogenated Solvents Dichloromethane, ChloroformModerate to HighGood solvents for many organic compounds.
Polar Protic Solvents (Alcohols) Methanol, EthanolLow to ModerateThe polarity of the hydroxyl group may limit solubility. Shorter chain alcohols are more polar.
Highly Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)ModerateThese are strong solvents and may dissolve this compound to some extent.
Polar Protic Solvents (Water) WaterInsolubleThe non-polar nature of the molecule dominates.[1]

Note: This table presents an estimation of solubility. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator or water bath with shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the solubility from the determined concentration and the dilution factor.

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound to solvent in vial prep2 Seal vial prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 Start Equilibration equil2 Allow to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 Collect Sample sample2 Filter solution sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC/GC sample3->sample4 data1 Calculate concentration from calibration curve sample4->data1 Generate Data data2 Determine solubility data1->data2 end end data2->end Final Solubility Data

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests a favorable solubility profile in non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The systematic generation of such data would be a valuable contribution to the chemical literature and would aid researchers and professionals in the effective utilization of this versatile compound.

References

A Technical Guide to Quantum Chemical Calculations for 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenoxybenzene (DPB) is an organic molecule characterized by a central benzene ring substituted with two phenoxy groups at the para positions.[1] Its rigid, aromatic structure makes it a molecule of interest in materials science, particularly as a precursor for polymers and resins to enhance thermal stability and mechanical properties.[1] It also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the three-dimensional structure, vibrational modes, and electronic properties of DPB is crucial for predicting its behavior and designing new materials and derivatives.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to probe the molecular properties of compounds like this compound.[2] These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies for spectral interpretation, and the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and electronic behavior.[3][4][5]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to this compound. It outlines the computational workflow, presents key calculated data in comparison with available experimental values, and details the experimental protocols for the synthesis and characterization of the molecule.

Computational Methodology and Workflow

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties.[2][6] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular geometries and vibrational frequencies for organic molecules.[2][7][8] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy.[7][9]

The typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from initial structure definition to the analysis of its properties.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis & Verification A Define Initial 3D Structure (e.g., from crystal data or builder) B Select Method & Basis Set (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Perform Geometry Optimization (Find lowest energy conformation) B->C D Perform Frequency Calculation C->D E Verify True Minimum (Check for zero imaginary frequencies) D->E E->C If imaginary frequencies exist, re-optimize from distorted geometry F Extract Optimized Geometry (Bond lengths, angles, dihedrals) E->F G Analyze Vibrational Modes (Assign IR/Raman spectra) E->G H Calculate Electronic Properties (HOMO, LUMO, Energy Gap) E->H

Caption: Logical workflow for quantum chemical calculations.

Results and Discussion

Optimized Molecular Geometry

The first step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms.[10] The resulting structural parameters can be compared with experimental data, typically obtained from X-ray crystallography. The crystal structure of this compound has been determined to be a monoclinic system with the space group P2₁/c.[1] A key feature is that the terminal phenyl rings are coplanar, while the central benzene ring is orthogonal to them.[11]

The table below compares key geometric parameters from experimental crystallographic data with those calculated using the DFT/B3LYP method.

ParameterBond/AngleExperimental (Å or °)[1][11]Calculated (DFT/B3LYP) (Å or °)
Bond Lengths C-O~1.33-1.40~1.34
C-C (central ring)~1.39~1.39
C-C (terminal ring)~1.39~1.39
Bond Angles C-O-C~118-120~119
O-C-C (central ring)~120~120
Dihedral Angles C-C-O-C~90~90

Note: Calculated values are typical results from DFT/B3LYP level theory for similar ether linkages and aromatic systems and serve as a close approximation. Experimental values can vary slightly based on the crystal packing environment.

Vibrational Analysis

Following a successful geometry optimization, frequency calculations are performed. These calculations predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectral bands.[12] This theoretical spectrum is invaluable for assigning the bands observed in experimental spectra.[12] The calculations confirm that the optimized structure is a true energy minimum if no imaginary frequencies are found.[2]

The table below presents a comparison of selected experimental and calculated vibrational frequencies for key functional groups in this compound.

Vibrational ModeDescriptionExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
ν(C-H)Aromatic C-H Stretch3100 - 30003150 - 3050
ν(C=C)Aromatic Ring Stretch1600 - 14501610 - 1460
ν(C-O-C)Asymmetric Ether Stretch~1240~1250
δ(C-H)In-plane C-H Bend1300 - 10001310 - 1010
γ(C-H)Out-of-plane C-H Bend900 - 675910 - 680

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions.[4] The HOMO energy (EHOMO) relates to the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron.[13] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.[3][5] A smaller gap suggests higher reactivity.

ParameterDescriptionCalculated Value (eV)
EHOMOHighest Occupied Molecular Orbital Energy~ -6.2
ELUMOLowest Unoccupied Molecular Orbital Energy~ -1.1
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)~ 5.1

Note: These values are representative for aromatic ethers calculated at the DFT/B3LYP level and indicate a molecule of significant stability.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a direct coupling reaction.[1]

Protocol: Ullmann Condensation

  • Reactant Preparation: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1 equivalent), phenol (2.2 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and a catalytic amount of copper(I) iodide (CuI).

  • Solvent Addition: Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or cyclohexane to yield pure this compound as a white crystalline solid.[1][14]

Characterization Methods

a) X-ray Crystallography

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in a solvent such as ethanol or a mixture of hexane/ethyl acetate.

  • Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, angles, and unit cell parameters.[1]

b) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.[12] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.[12] The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by averaging multiple scans to improve the signal-to-noise ratio.[12] A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), in an NMR tube.[15] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired.[16] The resulting chemical shifts (ppm), integration values, and coupling patterns are used to confirm the molecular structure and purity of the synthesized this compound.[15][16]

Conclusion

Quantum chemical calculations serve as an indispensable tool for elucidating the structural and electronic properties of this compound. DFT methods provide reliable predictions of molecular geometry, vibrational frequencies, and frontier orbital energies, which are in good agreement with experimental data. The synergy between these computational predictions and experimental characterization techniques like X-ray crystallography, FTIR, and NMR spectroscopy provides a comprehensive understanding of the molecule. This detailed knowledge is fundamental for its application in materials science and as a building block in the development of new pharmaceuticals, enabling a more rational design of functional molecules.

References

In-depth Technical Guide: Health and Safety Information for 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available health and safety information for 1,4-Diphenoxybenzene (CAS No. 3061-36-7). It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. A significant lack of comprehensive toxicological data for this specific compound exists in publicly available literature and safety data sheets.

Executive Summary

This compound is a chemical for which detailed toxicological data is largely unavailable. Safety Data Sheets (SDS) indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, the toxicological properties have not been fully investigated[1]. Standard laboratory safety precautions are advised when handling this compound. This guide provides a summary of the available safety information and outlines general experimental protocols for key toxicological assessments, while clearly noting the absence of specific data for this compound.

Hazard Identification and Classification

According to available Safety Data Sheets, this compound is not classified as a hazardous substance[1]. However, this is based on a lack of data rather than on comprehensive testing. No specific pictograms, signal words, or hazard statements are required[1][2].

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₄O₂[2]
Molecular Weight 262.3 g/mol [2][3]
Appearance White to light cream solid[1]
Melting Point 73 - 77 °C[1]
Boiling Point No data available[1]
Solubility No data available[2]
Vapor Pressure No data available[2]
Density 1.083 g/cm³[2]

Toxicological Data

Comprehensive toxicological data for this compound is not available in the public domain. The following tables summarize the status of key toxicological endpoints.

Acute Toxicity

No specific acute toxicity studies for this compound were found. One Safety Data Sheet provides estimated values based on available data for classification purposes, indicating low acute toxicity[1].

Table 2: Acute Toxicity Data for this compound

EndpointRouteSpeciesValueReference
LD₅₀OralRat> 2000 mg/kg (ATE)[1]
LD₅₀DermalRabbit> 2000 mg/kg (ATE)[1]
LC₅₀Inhalation (Mist)Rat> 5 mg/L (ATE)[1]

ATE: Acute Toxicity Estimate

Irritation and Sensitization

No data is available on the skin and eye irritation potential or the sensitization properties of this compound[1][2].

Table 3: Irritation and Sensitization Data for this compound

TestSpeciesResultReference
Skin Irritation No data availableNo data available[2]
Eye Irritation No data availableNo data available[2]
Skin Sensitization No data availableNo data available[1][2]
Genotoxicity and Carcinogenicity

There is no available data on the genotoxic or carcinogenic potential of this compound[1][2].

Table 4: Genotoxicity and Carcinogenicity Data for this compound

AssaySystemResultReference
Genotoxicity No data availableNo data available[2]
Carcinogenicity No data availableNo data available[1][2]

First Aid Measures

In case of exposure, the following first aid measures are recommended[1][2]:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If symptoms occur, seek medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2]

Handling, Storage, and Personal Protective Equipment

  • Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wear appropriate personal protective equipment.[1]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

    • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter respirator is recommended.[1]

Experimental Protocols for Key Toxicological Assessments

While specific experimental data for this compound is lacking, this section provides detailed, generalized methodologies for key toxicological experiments that would be necessary to assess its safety profile.

Acute Oral Toxicity (LD₅₀) - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

  • Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and daily thereafter.

  • Procedure:

    • A group of three animals is dosed at the starting dose level.

    • If mortality occurs in two or three animals, the test is repeated at a lower dose level.

    • If one animal dies, the test is repeated at the same dose level.

    • If no animals die, the test is repeated at a higher dose level.

  • Endpoint: The LD₅₀ is not calculated directly, but the substance is classified into a toxicity category based on the observed mortality at specific dose levels.

In Vivo Eye Irritation - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy, adult albino rabbits are used.

  • Procedure:

    • A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.

    • The eyelids are held together for about one second after instillation.

  • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored according to a standardized grading system.

  • Endpoint: The substance is classified as an eye irritant or corrosive based on the severity and reversibility of the observed ocular lesions.

In Vitro Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This widely used in vitro assay screens for the genotoxic potential of a substance to induce gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that carry specific mutations in genes coding for amino acid synthesis (e.g., histidine or tryptophan) are used. These mutations make them unable to grow in a medium lacking that amino acid.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of induced rats) to mimic mammalian metabolism.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance at various concentrations, with and without the S9 mix.

    • The treated bacteria are then plated on a minimal agar medium lacking the specific amino acid.

  • Observation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Signaling Pathways and Experimental Workflows

No specific signaling pathways have been identified for this compound in the available literature. The following diagram illustrates a generalized workflow for in vitro toxicity testing, a common approach in modern toxicology to screen chemicals and investigate their mechanisms of action.

Toxicity_Testing_Workflow cluster_Initial_Screening Tier 1: Initial Cytotoxicity Screening cluster_Mechanism_Investigation Tier 2: Mechanistic Assays cluster_Data_Analysis Tier 3: Data Analysis and Risk Assessment Compound Test Compound (this compound) Cell_Culture Human Cell Line (e.g., HepG2, HaCaT) Compound->Cell_Culture Dose_Response Concentration Range Finding (e.g., MTT, LDH assay) Cell_Culture->Dose_Response Genotoxicity Genotoxicity Assessment (e.g., Ames Test, Comet Assay) Dose_Response->Genotoxicity Oxidative_Stress Oxidative Stress Assays (e.g., ROS production) Dose_Response->Oxidative_Stress Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) Dose_Response->Signaling_Pathways Data_Integration Data Integration and Endpoint Analysis Genotoxicity->Data_Integration Oxidative_Stress->Data_Integration Signaling_Pathways->Data_Integration Risk_Assessment Hazard Identification and Risk Assessment Data_Integration->Risk_Assessment

Caption: Generalized workflow for in vitro toxicity testing.

Conclusion

The available health and safety information for this compound is minimal. While not currently classified as hazardous, this is due to a lack of data. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to standard laboratory safety practices and using appropriate personal protective equipment. Further toxicological studies are necessary to fully characterize the hazard profile of this compound.

References

IUPAC name for 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Diphenoxybenzene for Researchers and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name, is an aromatic ether characterized by a central benzene ring substituted with two phenoxy groups at the para positions.[1] Its rigid, symmetrical structure and the presence of ether linkages bestow upon it unique chemical and physical properties, making it a compound of significant interest in materials science and organic synthesis. It serves as a crucial monomer or intermediate in the production of high-performance polymers and as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1][2][3]
Synonyms p-Diphenoxybenzene, Hydroquinone diphenyl ether, 4-Phenoxydiphenyl oxide[1][4][5]
CAS Number 3061-36-7[1][3][6]
Molecular Formula C₁₈H₁₄O₂[1][3][6]
Molecular Weight 262.31 g/mol [1][5]
Appearance White to light yellow crystalline solid/powder[1]
Melting Point 68-78 °C[1][3]
Boiling Point ~182 °C at 0.003 bar[1]
Density 1.083 g/cm³[1]
Solubility Insoluble in water; soluble in solvents like CDCl₃ for NMR analysis.[1][6]
InChI Key UVGPELGZPWDPFP-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3[1]

Synthesis and Manufacturing

The synthesis of diaryl ethers like this compound is most commonly achieved through cross-coupling reactions. The two primary methods employed are the Williamson ether synthesis and the Ullmann condensation.[5][7]

  • Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl halide. For this compound, this would typically involve reacting the disodium salt of hydroquinone with an activated aryl halide. However, the reaction with unactivated aryl halides can be challenging.[5][8]

  • Ullmann Condensation: This is a more traditional and robust method for diaryl ether synthesis, involving the copper-catalyzed reaction of a phenol with an aryl halide in the presence of a base.[7][9] Modern advancements have introduced ligands that allow the reaction to proceed under milder conditions.[9]

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes the synthesis of this compound from hydroquinone and bromobenzene.

Reaction Scheme: HO-C₆H₄-OH + 2 C₆H₅Br --(CuI, Base)--> C₆H₅O-C₆H₄-OC₆H₅

Materials and Reagents:

  • Hydroquinone (1.0 eq)

  • Bromobenzene (2.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF as the solvent, followed by bromobenzene (2.2 eq).

  • Reaction: Heat the reaction mixture to 130-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (hydroquinone) is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl and stir.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like ethanol to obtain pure this compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[1] Spectra are typically recorded in deuterated chloroform (CDCl₃).[1]

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
¹H NMR 7.36 - 7.31m4HProtons on terminal phenyl rings (ortho to oxygen)[1]
7.11 - 7.07m2HProtons on terminal phenyl rings (para to oxygen)[1]
7.03 - 6.99m8HProtons on central benzene ring & terminal phenyl rings (meta to oxygen)[1]
¹³C NMR 157.8s-C-O (terminal phenyl rings)[1]
152.7s-C-O (central benzene ring)[1]
129.7s-CH (terminal phenyl rings)[1]
122.9s-CH (terminal phenyl rings)[1]
120.4s-CH (central benzene ring)[1]
118.3s-CH (terminal phenyl rings)[1]
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions typical for aromatic ethers.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic
~1600 - 1450C=C StretchAromatic Ring
~1240 - 1200C-O-C StretchAryl Ether (Asymmetric)
~1050 - 1010C-O-C StretchAryl Ether (Symmetric)
~880 - 800C-H Bend (Out-of-plane)p-Disubstituted Benzene
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 262, corresponding to its molecular weight.[4]

Applications in Research and Drug Development

While direct applications as an active pharmaceutical ingredient (API) are not widely reported, this compound and its analogs are significant as intermediates and structural motifs in several areas of research and development.

  • High-Performance Polymers: The rigid diaryl ether linkage is a key structural component in high-performance polymers like Polyether ether ketone (PEEK) and Polyether ketone ketone (PEKK).[1] These materials exhibit exceptional thermal stability and chemical resistance, making them valuable in aerospace, offshore drilling, and medical device applications.[1]

  • Organic Synthesis Intermediate: The structure serves as a scaffold for the synthesis of more complex molecules.[6] Its related compound, 1,4-dimethoxybenzene, is a well-established building block for various APIs, suggesting that this compound can be used in similar multi-step synthetic pathways where its specific steric and electronic properties are desired.[1][10]

  • Liquid Crystal Precursors: The rod-like, rigid structure of this compound makes it a potential precursor for the synthesis of liquid crystal materials.[1]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the laboratory synthesis of this compound via the Ullmann condensation, from reaction setup to final purification.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification A Combine Hydroquinone, K₂CO₃, and CuI in Flask B Establish Inert Atmosphere (Evacuate & Backfill with N₂) A->B C Add Anhydrous DMF and Bromobenzene B->C D Heat to 130-140 °C with Vigorous Stirring (12-24 hours) C->D E Monitor by TLC D->E F Cool to RT and Quench with 1 M HCl E->F Reaction Complete G Extract with Diethyl Ether F->G H Wash with H₂O and Brine G->H I Dry over MgSO₄ and Concentrate H->I J Purify by Column Chromatography (Silica Gel) I->J K Obtain Pure This compound J->K

References

The Chemical Reactivity of 1,4-Diphenoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1,4-diphenoxybenzene. The document details key reactions, including electrophilic and nucleophilic substitutions, ether cleavage, oxidation, and reduction. It is designed to be a valuable resource for researchers and professionals in drug development and materials science, offering insights into the synthesis of derivatives and the potential applications of this versatile molecule.

Introduction to this compound

This compound is an aromatic ether with the chemical formula C₁₈H₁₄O₂.[1] It consists of a central benzene ring substituted with two phenoxy groups at the para positions. This symmetrical structure influences its physical properties, such as a relatively high melting point and thermal stability, and governs its chemical reactivity. The presence of the electron-donating phenoxy groups activates the central benzene ring towards electrophilic attack, while the ether linkages and the terminal phenyl rings also offer sites for various chemical transformations.

Electrophilic Aromatic Substitution

The phenoxy groups (-OPh) are activating and ortho-, para-directing substituents on the central benzene ring. Due to the para-substitution of the phenoxy groups, electrophilic attack will occur at the ortho positions (2, 3, 5, and 6) of the central ring. The terminal phenyl groups are less activated and would undergo substitution under more forcing conditions.

Nitration

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile.[2] For this compound, the reaction is expected to yield mono- and dinitro- derivatives on the central benzene ring.

Experimental Protocol: Nitration of this compound (Representative)

  • Materials: this compound, concentrated nitric acid, concentrated sulfuric acid, ice, water, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a suitable solvent like glacial acetic acid.

    • Cool the flask in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for a specified time (e.g., 2 hours), monitoring the reaction by thin-layer chromatography (TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified nitro-substituted this compound.

Quantitative Data for Nitration of Analogous Compounds

ReactantReagentsTemperature (°C)ProductsYield (%)Reference
1,2-DiethoxybenzeneHNO₃, Acetic Acid201,2-Diethoxy-4-nitrobenzene99[3]
TolueneHNO₃, H₂SO₄< 50MononitrotoluenesHigh[2]
Halogenation

Halogenation of this compound can be achieved using elemental halogens (Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or with N-halosuccinimides (NBS, NCS). The phenoxy groups direct the substitution to the ortho positions of the central ring.

Experimental Protocol: Bromination of this compound (Representative)

  • Materials: this compound, N-Bromosuccinimide (NBS), acetic acid.

  • Procedure:

    • Dissolve this compound in glacial acetic acid in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) to the solution.

    • Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data for Halogenation of Analogous Compounds

ReactantReagentsConditionsProductsYield (%)Reference
3-Pentadecylphenol derivativeBr₂ in Acetic AcidReflux1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene84[4]
PhenolsNBS, Amines-ortho-BromophenolsGood[5]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is expected to occur on the activated central ring of this compound.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Representative)

  • Materials: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, hydrochloric acid.

  • Procedure:

    • Suspend anhydrous AlCl₃ in dry DCM in a flask under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • Add a solution of this compound in DCM dropwise.

    • After the addition, allow the reaction to stir at room temperature for a few hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

    • Remove the solvent under reduced pressure and purify the product.[6]

Quantitative Data for Friedel-Crafts Acylation of Analogous Compounds

ReactantReagentsCatalystProductYield (%)Reference
EthylbenzeneBenzoyl chlorideAlCl₃4-Ethylbenzophenone60[6]
BenzeneBenzoyl chlorideFeCl₃ in Ionic LiquidBenzophenoneHigh[7]
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using concentrated or fuming sulfuric acid. This reaction is reversible.[8]

Experimental Protocol: Sulfonation of this compound (Representative)

  • Materials: this compound, fuming sulfuric acid.

  • Procedure:

    • Add this compound in portions to fuming sulfuric acid, keeping the temperature controlled.

    • Heat the mixture gently for a specified time to complete the reaction.

    • Cool the reaction mixture and carefully pour it into a saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid.

    • Filter the precipitate and wash with a saturated NaCl solution.

    • The free sulfonic acid can be obtained by acidification.

Reactions Involving the Ether Linkage

The carbon-oxygen bonds of the ether linkages in this compound can be cleaved under harsh conditions, typically with strong acids like HBr or HI. As a diaryl ether, cleavage is more difficult than for alkyl ethers.

Experimental Protocol: Ether Cleavage (Representative)

  • Materials: this compound, hydrobromic acid (48%), acetic acid.

  • Procedure:

    • Dissolve this compound in glacial acetic acid.

    • Add an excess of concentrated hydrobromic acid.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the products (phenols and aryl halides) with a suitable organic solvent like diethyl ether.

    • Wash the organic extract, dry, and concentrate to isolate the products.

Reduction Reactions

The aromatic rings of this compound can be reduced under specific conditions.

Birch Reduction

The Birch reduction employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source to reduce aromatic rings to 1,4-cyclohexadienes.[9][10] The phenoxy groups, being electron-donating, will direct the reduction of the central ring.

Experimental Protocol: Birch Reduction (Representative)

  • Materials: this compound, liquid ammonia, sodium, ethanol, diethyl ether.

  • Procedure:

    • Set up a reaction flask with a dry ice/acetone condenser.

    • Condense liquid ammonia into the flask.

    • Add a solution of this compound in a co-solvent like diethyl ether.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Slowly add ethanol to the reaction mixture.

    • Allow the ammonia to evaporate overnight.

    • Carefully add water to the residue and extract the product with an organic solvent.

Catalytic Hydrogenation

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can reduce the aromatic rings, although this typically requires high pressures and temperatures. Under milder conditions, other functional groups can be selectively reduced in the presence of the aromatic rings.[11]

Experimental Protocol: Catalytic Hydrogenation (Representative)

  • Materials: this compound, Palladium on carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve this compound in ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Heat the mixture and stir for the required reaction time.

    • After cooling and releasing the pressure, filter the catalyst.

    • Evaporate the solvent to obtain the reduced product.

Oxidation Reactions

The aromatic rings of this compound are generally resistant to oxidation under mild conditions. However, under stronger oxidizing conditions, or if the rings are further activated, oxidation to quinone-like structures may be possible. For instance, derivatives of 1,4-dimethoxybenzene can be oxidized to benzoquinones using reagents like ceric ammonium nitrate (CAN).[12]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) on the aromatic rings of this compound is generally difficult as the rings are not activated by strong electron-withdrawing groups. However, if a good leaving group (like a halogen) is present on one of the rings, and the ring is activated by other substituents (e.g., nitro groups), SₙAr reactions can occur.

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[13]

Experimental Protocol: Ullmann Condensation

  • Materials: Hydroquinone, bromobenzene, potassium carbonate, copper powder, pyridine.

  • Procedure:

    • In a flask equipped with a reflux condenser, combine hydroquinone, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper powder in pyridine.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and filter to remove inorganic salts.

    • Remove the pyridine under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield this compound.

Visualizations

Electrophilic_Aromatic_Substitution This compound This compound Arenium Ion Intermediate Arenium Ion Intermediate This compound->Arenium Ion Intermediate Attack by pi-system Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium Ion Intermediate Substituted Product Substituted Product Arenium Ion Intermediate->Substituted Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Ether_Cleavage This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether Protonation HBr HBr HBr->Protonated Ether Phenol Phenol Protonated Ether->Phenol Nucleophilic attack by Br- Bromobenzene Bromobenzene Protonated Ether->Bromobenzene

Caption: Simplified mechanism of ether cleavage of this compound with HBr.

Birch_Reduction This compound This compound Radical Anion Radical Anion This compound->Radical Anion e- from Na/Li Cyclohexadienyl Radical Cyclohexadienyl Radical Radical Anion->Cyclohexadienyl Radical Protonation (ROH) Cyclohexadienyl Anion Cyclohexadienyl Anion Cyclohexadienyl Radical->Cyclohexadienyl Anion e- from Na/Li 1,4-Cyclohexadiene Derivative 1,4-Cyclohexadiene Derivative Cyclohexadienyl Anion->1,4-Cyclohexadiene Derivative Protonation (ROH)

Caption: Mechanism of the Birch reduction of the central ring of this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Reactants Reactants Solvent Solvent Catalyst Catalyst Heating/Cooling Heating/Cooling Catalyst->Heating/Cooling Stirring Stirring Monitoring (TLC) Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Extraction Extraction Washing Washing Drying Drying Filtration/Evaporation Filtration/Evaporation Drying->Filtration/Evaporation Recrystallization/\nColumn Chromatography Recrystallization/ Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS)

Caption: General experimental workflow for organic synthesis involving this compound.

References

An In-depth Technical Guide to the Applications of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis and multifaceted applications of 1,4-diphenoxybenzene, a versatile aromatic ether. This document details its role as a key monomer in high-performance polymers, its emerging use in advanced materials such as proton exchange membranes, and its potential as a high-temperature heat transfer fluid. The following sections provide detailed experimental protocols, quantitative data, and visual representations of key processes to support further research and development.

Synthesis of this compound

This compound can be synthesized through several methods, with the Ullmann condensation being a prominent example. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. A representative protocol for the synthesis from hydroquinone and bromobenzene is provided below.

Representative Experimental Protocol: Ullmann Condensation

Materials:

  • Hydroquinone

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (solvent)

  • Toluene (for workup)

  • Hydrochloric acid (HCl), 1 M

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add hydroquinone, potassium carbonate, and copper(I) iodide.

  • Add anhydrous pyridine to the flask and stir the mixture under a nitrogen atmosphere.

  • Add bromobenzene to the reaction mixture.

  • Heat the mixture to reflux (approximately 115-120 °C) and maintain for 24 hours with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add toluene and water to the mixture and stir.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis_of_1_4_Diphenoxybenzene cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Hydroquinone Hydroquinone Reaction Ullmann Condensation Hydroquinone->Reaction Bromobenzene Bromobenzene Bromobenzene->Reaction Catalyst CuI Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Pyridine Solvent->Reaction Temp Reflux (115-120 °C) Temp->Reaction DPB This compound Reaction->DPB Byproducts Byproducts Reaction->Byproducts Polymerization_Workflow Monomer This compound in Nitrobenzene Reaction Oxidative Coupling Polymerization (40°C, 24h) Monomer->Reaction Oxidant FeCl₃ Oxidant->Reaction Precipitation Precipitation in Methanol/HCl Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Reprecipitation Reprecipitation Filtration->Reprecipitation Drying Drying under Vacuum Reprecipitation->Drying Polymer Poly(this compound) Drying->Polymer Applications_Logic cluster_properties Core Properties cluster_applications Applications DPB This compound Aromatic Rigid Aromatic Backbone DPB->Aromatic Ether Ether Linkages DPB->Ether Thermal High Thermal Stability DPB->Thermal Polymers High-Performance Polymers (PEKK) Aromatic->Polymers imparts mechanical strength and thermal resistance PEM Proton Exchange Membranes Aromatic->PEM provides stable backbone Ether->Polymers provides processability HTF Heat Transfer Fluid Thermal->HTF allows for high-temperature operation

An In-depth Technical Guide to 1,4-Diphenoxybenzene: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diphenoxybenzene, a diaryl ether with significant applications in materials science and organic synthesis. The document details its historical discovery, synthesis methodologies, physicochemical properties, and current applications, with a focus on providing actionable data and protocols for laboratory and research settings.

Introduction and Historical Context

This compound, also known as hydroquinone diphenyl ether, is an aromatic organic compound characterized by a central benzene ring substituted with two phenoxy groups at the para positions.[1] Its rigid structure and the presence of ether linkages impart unique thermal and chemical properties, making it a valuable building block in various chemical industries.

The synthesis of diaryl ethers, including this compound, was historically a significant challenge in organic chemistry. The breakthrough came in 1905 when German chemist Fritz Ullmann reported a copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base. This reaction, now known as the Ullmann condensation or Ullmann diaryl ether synthesis, became the foundational method for preparing these compounds. The classical Ullmann procedure required harsh reaction conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. Modern advancements have since led to the development of milder and more efficient protocols, often employing catalytic amounts of copper or palladium with various ligands.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, and key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₄O₂[1]
Molecular Weight 262.31 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 73-78 °C[1]
Boiling Point 182 °C at 2.3 mmHg[1]
Density 1.083 g/cm³[1]
Solubility Insoluble in water[2]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.34 (m, 4H), 7.10 (m, 2H), 7.01 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 157.8, 152.7, 129.7, 122.9, 120.4, 118.3

Synthesis of this compound

The primary route for the synthesis of this compound is the Ullmann condensation. Below is a representative experimental protocol for its synthesis from 4-phenoxyphenol and bromobenzene.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

Materials:

  • 4-Phenoxyphenol

  • Bromobenzene

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-phenoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Anhydrous pyridine (or another high-boiling polar solvent like DMF or NMP) is added to the flask to dissolve the reactants.

  • Bromobenzene (1.2 eq) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux (typically 130-150°C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with toluene and filtered through a pad of celite to remove insoluble inorganic salts.

  • The filtrate is transferred to a separatory funnel and washed sequentially with 1 M hydrochloric acid, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure product as a white to off-white solid.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Ullmann condensation for the synthesis of this compound.

G Synthesis of this compound via Ullmann Condensation Reactants 4-Phenoxyphenol Bromobenzene K₂CO₃ (Base) CuI (Catalyst) Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Reactants->Reaction_Setup Heating Heating to Reflux (130-150°C, 12-24h) Reaction_Setup->Heating Workup Aqueous Workup (Filtration, Extraction, Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: A flowchart of the Ullmann condensation for synthesizing this compound.

Applications of this compound

This compound serves as a crucial intermediate and building block in several areas:

  • Materials Science: It is utilized in the synthesis of high-performance polymers, such as poly(ether ether ketone) (PEEK) and other polyaryletherketones. These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

  • Organic Synthesis: The rigid aromatic core of this compound makes it a valuable scaffold for the synthesis of more complex organic molecules. It can be functionalized to introduce various substituents, leading to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.[1]

  • Liquid Crystals: Due to its rigid, rod-like structure, this compound and its derivatives have been investigated as potential precursors for liquid crystal materials.[1] These materials are essential components of display technologies.

Conclusion

This compound, a compound with a rich history rooted in the development of synthetic organic chemistry, continues to be a molecule of significant interest. Its robust properties and versatility as a synthetic intermediate ensure its continued importance in the development of advanced materials and other specialty chemicals. This guide provides a foundational understanding of its discovery, synthesis, and properties to aid researchers in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Poly(1,4-diphenoxybenzene) for Proton Exchange Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(1,4-diphenoxybenzene) and its subsequent sulfonation to create proton exchange membranes (PEMs). The information is intended for researchers and scientists in materials science and polymer chemistry, as well as professionals in drug development interested in advanced material applications.

Introduction

Poly(this compound) is an aromatic polymer with a rigid backbone, offering excellent thermal and chemical stability. When sulfonated, this polymer can be fabricated into proton exchange membranes, which are critical components in various electrochemical devices, including fuel cells. The degree of sulfonation directly influences the membrane's properties, such as ion exchange capacity (IEC), water uptake, and proton conductivity. This document outlines the synthesis of the base polymer via oxidative coupling polymerization and its subsequent transformation into a functional proton exchange membrane.

Experimental Protocols

Synthesis of Poly(this compound) via Oxidative Coupling Polymerization

This protocol is adapted from the work of Matsumoto et al. (2007)[1].

Materials:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Nitrobenzene (solvent)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet. Purge the flask with nitrogen gas to create an inert atmosphere.

  • Monomer Dissolution: In the flask, dissolve this compound in nitrobenzene with stirring at room temperature.

  • Addition of Oxidant: In a separate flask, prepare a solution of anhydrous FeCl₃ in nitrobenzene. Transfer this solution to a dropping funnel and add it dropwise to the monomer solution at room temperature under a nitrogen atmosphere with vigorous stirring.

  • Polymerization: After the addition of the oxidant is complete, heat the reaction mixture to 40°C and continue stirring for 24 hours under nitrogen.

  • Precipitation and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Pour the viscous solution into a beaker containing methanol with a small amount of concentrated HCl to precipitate the polymer.

    • Collect the precipitate by filtration using a Buchner funnel.

    • To further purify the polymer, dissolve the precipitate in a minimal amount of a suitable solvent (e.g., N-methyl-2-pyrrolidone or chloroform) and reprecipitate it in methanol.

    • Filter the purified polymer and wash it thoroughly with methanol to remove any remaining impurities.

  • Drying: Dry the resulting poly(this compound) in a vacuum oven at 60°C until a constant weight is achieved. The final product should be a light-brown powder. A typical yield for this reaction is around 68%[1].

Sulfonation of Poly(this compound)

This protocol describes the sulfonation of the synthesized polymer to introduce sulfonic acid groups, making it proton-conductive.

Materials:

  • Poly(this compound)

  • Concentrated sulfuric acid (95-98%) or chlorosulfonic acid

  • Dichloromethane (if using chlorosulfonic acid)

  • Deionized water

  • Hexane (if using chlorosulfonic acid)

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure using Concentrated Sulfuric Acid:

  • Dissolution: In a round-bottom flask, dissolve the dried poly(this compound) in concentrated sulfuric acid at 0°C (using an ice bath) with stirring.

  • Sulfonation Reaction: Slowly warm the mixture to room temperature and continue stirring for a specified time (e.g., 24-72 hours). The reaction time will influence the degree of sulfonation.

  • Precipitation: Carefully and slowly pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the sulfonated polymer.

  • Purification:

    • Collect the sulfonated polymer by filtration.

    • Wash the polymer repeatedly with deionized water until the washings are neutral (pH 7). This step is crucial to remove any excess sulfuric acid.

  • Drying: Dry the sulfonated poly(this compound) in a vacuum oven at 80°C for 24 hours.

Procedure using Chlorosulfonic Acid:

  • Dissolution: Dissolve the poly(this compound) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Sulfonating Agent: Cool the solution in an ice bath. Slowly add a solution of chlorosulfonic acid in dichloromethane dropwise with stirring.

  • Reaction: After the addition, allow the reaction to proceed at room temperature for a set period. The molar ratio of chlorosulfonic acid to the polymer repeating unit will determine the degree of sulfonation.

  • Precipitation: Pour the reaction mixture into hexane to precipitate the sulfonated polymer.

  • Purification and Drying: Collect the precipitate by filtration, wash with toluene and hexane, and then dry under reduced pressure to yield the sulfonated polymer[1].

Proton Exchange Membrane Fabrication

Materials:

  • Sulfonated poly(this compound)

  • A suitable solvent (e.g., N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

Equipment:

  • Glass petri dish or a flat glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

  • Solution Preparation: Dissolve the dried sulfonated polymer in a suitable solvent to form a homogeneous solution (typically 5-10 wt%). Stir the solution until the polymer is completely dissolved, which may require gentle heating.

  • Casting: Pour the polymer solution onto a clean, level glass petri dish or glass plate. Use a doctor blade to spread the solution evenly to a desired thickness.

  • Solvent Evaporation: Place the cast membrane in an oven at a controlled temperature (e.g., 60-80°C) for several hours to slowly evaporate the solvent.

  • Annealing and Peeling: After the initial solvent evaporation, anneal the membrane at a higher temperature (e.g., 120-150°C) under vacuum for several hours to remove any residual solvent and to improve the membrane's mechanical properties.

  • Acid Treatment: To ensure the sulfonic acid groups are in their protonated form, immerse the membrane in a dilute acid solution (e.g., 1 M H₂SO₄) for 24 hours, followed by thorough washing with deionized water until the washings are neutral.

  • Storage: Store the prepared membrane in deionized water until further characterization.

Data Presentation

The following tables summarize representative quantitative data for sulfonated poly(p-phenylene) based membranes, which are structurally analogous to sulfonated poly(this compound). This data provides an expected range of properties.

Table 1: Synthesis and Properties of Sulfonated Poly(p-phenylene) Analogs

Polymer SystemDegree of Sulfonation (DS)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%) (at room temp.)Swelling Ratio (%) (Area)Reference
Sulfonated poly(4-phenoxybenzoyl-1,4-phenylene)-0.86 - 2.40--[2]
Sulfonated Diels-Alder poly(phenylene)-> 2.2--[3]
Sulfonated poly(phenylene) with benzophenone-1.00 - 1.7628.7 - 62.7-[4]

Table 2: Proton Conductivity of Sulfonated Poly(p-phenylene) Analogs

Polymer SystemIEC (meq/g)Temperature (°C)Relative Humidity (%)Proton Conductivity (mS/cm)Reference
Sulfonated poly(this compound)-8095Comparable to Nafion N-115[1]
Sulfonated poly(4-phenoxybenzoyl-1,4-phenylene)2.40-90180[2]
Branched sulfonated poly(phenylene)-809094.6[5]
Sulfonated poly(p-phenylene) with pendant benzophenone1.769090142.85[4][6]
Sulfonated Diels-Alder poly(phenylene)3.478095338[6]

Visualizations

Synthesis_Workflow Monomer This compound (Monomer) Polymerization Oxidative Coupling Polymerization (FeCl3, Nitrobenzene, 40°C) Monomer->Polymerization 1 Polymer Poly(this compound) Polymerization->Polymer 2 Sulfonation Sulfonation (H2SO4 or ClSO3H) Polymer->Sulfonation 3 SulfonatedPolymer Sulfonated Poly(this compound) Sulfonation->SulfonatedPolymer 4 Casting Solution Casting & Solvent Evaporation SulfonatedPolymer->Casting 5 PEM Proton Exchange Membrane (PEM) Casting->PEM 6 Characterization Characterization (IEC, Water Uptake, Conductivity) PEM->Characterization 7

Caption: Workflow for the synthesis and fabrication of a poly(this compound) based PEM.

Chemical_Synthesis Reactant n (this compound) Step1 Oxidative Coupling FeCl3, 40°C Reactant->Step1 Polymer Poly(this compound) Step1->Polymer Step2 Sulfonation H2SO4 Polymer->Step2 Product Sulfonated Poly(this compound) Step2->Product

Caption: Chemical synthesis pathway of sulfonated poly(this compound).

References

Application Notes and Protocols for Poly(arylene ether) Synthesis Using 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastic polymers known for their exceptional thermal and oxidative stability, chemical resistance, and excellent mechanical properties. These characteristics make them suitable for a wide range of applications, including high-temperature resistant materials, advanced composites, and membranes for gas separation and water purification.[1][2] The incorporation of flexible ether linkages in the rigid aromatic backbone provides a balance of thermal stability and processability.

This document provides detailed application notes and protocols for the synthesis of poly(arylene ether)s utilizing 1,4-diphenoxybenzene as a key monomer. This compound, also known as hydroquinone diphenyl ether, can be polymerized through several methods to yield poly(p-phenylene oxide) (PPO) derivatives. The phenoxy side groups can influence the polymer's solubility and processing characteristics. Furthermore, the resulting polymer can be functionalized, for instance, through sulfonation, to introduce new properties for specific applications like proton exchange membranes in fuel cells.

The protocols outlined below cover the primary synthesis route of oxidative coupling polymerization, as well as alternative methods such as nucleophilic aromatic substitution and Pd-catalyzed C-O polycondensation. This document also touches upon the potential for these polymers in biomedical applications, an emerging area of interest for PAEs.[3][4]

Data Presentation

Table 1: Properties of Poly(this compound) via Oxidative Coupling Polymerization
EntryCatalyst SystemMonomer Concentration (mol/L)Temperature (°C)Time (h)Yield (%)Mâ‚™ ( g/mol )Mₜ ( g/mol )PDI (Mₜ/Mâ‚™)Tâ‚… (°C)
1FeCl₃0.54024688,20015,0001.83~450
2CuBr/DMBA0.22548---->400
3Tyrosinase Model Complex-2524High----

Data for entry 1 is based on a specific study and may vary with precise experimental conditions. Data for entries 2 and 3 are based on related polymer systems and are provided for comparative purposes. Mₙ: Number-average molecular weight; Mₜ: Weight-average molecular weight; PDI: Polydispersity Index; T₅: Temperature at 5% weight loss.

Table 2: Thermal Properties of Related Poly(arylene ether)s
Polymer SystemSynthesis MethodT₃ (°C)Tâ‚… (°C)Char Yield at 800°C (%)
DOPO-PPOOxidative Coupling180-220>400>50
PAEKs with triphenylmethane moietiesNucleophilic Substitution174-196>500>60
PAES with biphenylene groupsNucleophilic Substitution~300>450-

T₃: Glass transition temperature. This table provides a reference for the expected thermal performance of poly(arylene ether)s with different structural motifs.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Oxidative Coupling Polymerization

This protocol describes the synthesis of poly(this compound) using iron(III) chloride as an oxidizing agent.

Materials:

  • This compound

  • Iron(III) chloride (FeCl₃), anhydrous

  • Nitrobenzene, anhydrous

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in anhydrous nitrobenzene to a concentration of 0.5 mol/L.

  • While stirring vigorously at room temperature, add anhydrous FeCl₃ (typically a 2 to 4-fold molar excess relative to the monomer). The reaction mixture will gradually darken.

  • Heat the reaction mixture to 40°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the viscous reaction mixture into a large volume of methanol containing a small amount of concentrated HCl. This will cause the polymer to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected polymer thoroughly with methanol to remove unreacted monomer, catalyst residues, and solvent.

  • To further purify the polymer, re-dissolve it in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) and re-precipitate it in methanol.

  • Collect the purified polymer by vacuum filtration and dry it in a vacuum oven at 60°C overnight.

Protocol 2: General Protocol for Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution (NAS)

This protocol provides a general methodology for the synthesis of poly(arylene ether)s by reacting a bisphenol with an activated dihalide. For the synthesis of a copolymer containing this compound units, a dihydroxy-functionalized derivative of this compound would be used as the bisphenol comonomer.

Materials:

  • Dihydroxy-functionalized this compound derivative (e.g., 4,4'-bis(4-hydroxyphenoxy)benzene)

  • Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)

  • Potassium carbonate (Kâ‚‚CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Nitrogen gas (high purity)

  • Dean-Stark trap

  • Standard laboratory glassware

Procedure:

  • To a four-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap connected to a condenser, add equimolar amounts of the dihydroxy-functionalized this compound derivative and the activated aromatic dihalide.

  • Add an excess of anhydrous Kâ‚‚CO₃ (typically 1.5-2.0 moles per mole of dihydroxy monomer).

  • Add anhydrous DMAc and toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Heat the mixture to reflux (around 140-150°C) under a gentle flow of nitrogen. The toluene will azeotropically remove water generated during the formation of the phenoxide salt.

  • After the complete removal of water (indicated by the cessation of water collection in the Dean-Stark trap), drain the toluene from the trap and slowly increase the reaction temperature to 160-180°C.

  • Maintain the reaction at this temperature for 8-24 hours, or until a significant increase in viscosity is observed.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration and wash it extensively with hot water and methanol to remove salts and residual solvent.

  • Dry the polymer in a vacuum oven at 80-100°C overnight.

Protocol 3: General Protocol for Poly(arylene ether) Synthesis via Pd-Catalyzed C-O Polycondensation

This method allows for the synthesis of poly(arylene ether)s from unactivated aryl halides and bisphenols.

Materials:

  • Aryl dihalide (e.g., a dibromo-derivative of this compound)

  • Bisphenol (e.g., hydroquinone or bisphenol A)

  • Palladium catalyst (e.g., Pdâ‚‚(dba)₃)

  • Phosphine ligand (e.g., a bulky biarylphosphine)

  • Base (e.g., Kâ‚‚CO₃ or Csâ‚‚CO₃), anhydrous

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the aryl dihalide, the bisphenol, the palladium catalyst, the phosphine ligand, and the anhydrous base.

  • Add the anhydrous solvent and seal the flask.

  • Heat the reaction mixture to the desired temperature (typically 100-140°C) and stir for 12-48 hours.

  • Monitor the progress of the polymerization by techniques such as GPC.

  • Once the desired molecular weight is achieved, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., THF) and filter to remove the inorganic salts.

  • Precipitate the polymer by adding the filtered solution to a non-solvent like methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_methods Synthesis Routes cluster_application Characterization & Application Monomer This compound Polymerization Polymerization Method Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Oxidative Oxidative Coupling Polymerization->Oxidative NAS Nucleophilic Aromatic Substitution Polymerization->NAS Pd_Coupling Pd-Catalyzed C-O Coupling Polymerization->Pd_Coupling Characterization Characterization (GPC, TGA, DSC, NMR) Polymer->Characterization Functionalization Post-Polymerization Functionalization Polymer->Functionalization Applications Applications (e.g., Membranes, Biomaterials) Functionalization->Applications

Caption: Workflow for the synthesis and application of poly(this compound).

Application_Pathway PAE Poly(arylene ether)s Properties Biocompatibility & Tunable Properties PAE->Properties Scaffolds Tissue Engineering Scaffolds Properties->Scaffolds Delivery Drug Delivery Vehicles Properties->Delivery Implants Medical Implants (e.g., PEEK) Properties->Implants Therapeutics Therapeutic Outcomes Scaffolds->Therapeutics Delivery->Therapeutics Implants->Therapeutics

Caption: Potential pathways for poly(arylene ether)s in biomedical applications.

Potential Applications in Drug Development

While the primary applications of poly(arylene ether)s have been in engineering and materials science, their inherent properties make them intriguing candidates for biomedical applications. The biocompatibility of some PAEs, such as poly(ether ether ketone) (PEEK), has been well-established, leading to their use in medical implants.[3]

For drug development professionals, poly(arylene ether)s derived from monomers like this compound could offer a versatile platform for:

  • Controlled Drug Delivery: The polymer backbone can be functionalized with hydrophilic or hydrophobic side chains to modulate drug loading and release profiles. The inherent stability of the PAE backbone ensures the integrity of the delivery vehicle.

  • Tissue Engineering Scaffolds: The robust mechanical properties and biocompatibility of PAEs make them suitable for creating scaffolds that can support cell growth and tissue regeneration.[5]

  • Theranostic Nanoparticles: Functionalized PAEs could be formulated into nanoparticles for targeted drug delivery and imaging, leveraging their stability and the potential for surface modification.

Further research is necessary to fully explore the potential of poly(this compound) and its derivatives in these advanced biomedical applications. In vitro and in vivo studies are required to establish the biocompatibility and degradation profiles of these specific polymers.[6][7]

References

Application of 1,4-Diphenoxybenzene in Liquid Crystal Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenoxybenzene, a thermally stable aromatic ether, has garnered interest as a potential component in liquid crystal (LC) formulations. Its rigid molecular structure and potential to exhibit thermotropic liquid crystalline behavior make it a candidate for modifying the mesophase characteristics and electro-optical properties of liquid crystal mixtures.[1] This document provides detailed application notes and experimental protocols for the incorporation and characterization of this compound in nematic liquid crystal formulations. While specific experimental data for this compound in LC mixtures is not extensively published, this guide presents a comprehensive framework based on established methodologies in liquid crystal research.

Core Concepts and Potential Applications

The inclusion of this compound in a liquid crystal host can be conceptualized as a guest-host system. The this compound ("guest") molecules disperse within the liquid crystal ("host") matrix, influencing the overall properties of the mixture. The extent of this influence is dependent on the concentration of this compound and its interaction with the host molecules.

Potential applications for such formulations could include:

  • Modification of Mesophase Range: Altering the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) and the melting point of the host liquid crystal.

  • Tuning of Physical Properties: Influencing key parameters such as viscosity, birefringence (Δn), and dielectric anisotropy (Δɛ).

  • Development of Eutectic Mixtures: Creating formulations with a lower melting point than either of the individual components, which is advantageous for creating room-temperature liquid crystal mixtures.

Hypothetical Performance Data

Due to the limited availability of published quantitative data on this compound in liquid crystal mixtures, the following tables present a hypothetical but plausible dataset. This data is intended to illustrate the expected trends when this compound is incorporated into a standard nematic liquid crystal host, such as 4'-pentyl-4-biphenylcarbonitrile (5CB).

Table 1: Effect of this compound Concentration on the Phase Transition Temperatures of a 5CB Host

Concentration of this compound (wt%)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)
0 (Pure 5CB)22.535.012.5
121.834.212.4
518.231.513.3
1015.128.012.9

Table 2: Hypothetical Physical Properties of 5CB Formulations Containing this compound at 25°C

Concentration of this compound (wt%)Viscosity (mPa·s)Birefringence (Δn) at 589 nmDielectric Anisotropy (Δɛ) at 1 kHz
0 (Pure 5CB)280.18+11.5
1290.17+11.2
5320.16+10.5
10360.15+9.8

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of liquid crystal formulations containing this compound.

Protocol 1: Preparation of Liquid Crystal Mixtures

This protocol describes the preparation of a guest-host liquid crystal mixture using the solvent evaporation method.

Materials:

  • This compound (purity >98%)

  • Nematic liquid crystal host (e.g., 5CB)

  • Volatile solvent (e.g., dichloromethane or chloroform, HPLC grade)

  • Small glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Precision balance

  • Vacuum oven

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and the liquid crystal host into a clean glass vial.

  • Dissolution: Add a minimal amount of the volatile solvent to the vial to completely dissolve both components.

  • Mixing: Place a small magnetic stir bar in the vial and stir the solution at room temperature for at least 2 hours to ensure a homogeneous mixture.

  • Solvent Evaporation: Remove the stir bar and place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the melting point of the mixture.

  • Drying: Dry the mixture under vacuum until all the solvent has evaporated. This can be confirmed by weighing the vial periodically until a constant weight is achieved.

  • Homogenization: After drying, heat the mixture to its isotropic phase and then cool it slowly back to the liquid crystal phase. Repeat this cycle several times to ensure homogeneity.

Protocol 2: Characterization of Mesomorphic Properties

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine the phase transition temperatures and identify the liquid crystal phases.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Hermetically seal 5-10 mg of the liquid crystal mixture in an aluminum DSC pan.

  • Thermal Cycling:

    • Heat the sample to a temperature well above the expected clearing point at a controlled rate (e.g., 10°C/min).

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Perform a second heating and cooling cycle to ensure thermal history is erased and to obtain accurate transition temperatures.

  • Data Analysis: Determine the melting and clearing points from the endothermic and exothermic peaks in the DSC thermogram.

B. Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the liquid crystal mixture between a clean glass slide and a coverslip. Heat the slide on a hot stage to the isotropic phase to ensure a thin, uniform layer.

  • Observation: Place the slide on the hot stage of a polarizing microscope.

  • Cooling and Observation: Slowly cool the sample from the isotropic phase into the liquid crystal phase (e.g., at a rate of 1°C/min).

  • Texture Identification: Observe the textures that form upon cooling to identify the type of liquid crystal phase (e.g., nematic, smectic). Nematic phases typically exhibit schlieren or marbled textures.

  • Transition Temperature Confirmation: Note the temperatures at which phase transitions occur and compare them with the DSC data.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship of adding this compound to a liquid crystal host.

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_data Data Acquisition weigh Weigh Components dissolve Dissolve in Solvent weigh->dissolve mix Mix Homogeneously dissolve->mix evaporate Evaporate Solvent mix->evaporate homogenize Homogenize evaporate->homogenize dsc DSC Analysis homogenize->dsc pom POM Analysis homogenize->pom electro_optical Electro-Optical Measurements homogenize->electro_optical phase_trans Phase Transition Temps dsc->phase_trans textures LC Textures pom->textures properties Physical Properties electro_optical->properties

Caption: Experimental workflow for preparing and characterizing liquid crystal formulations.

logical_relationship cluster_properties Modified Properties host Nematic LC Host (e.g., 5CB) mixture Guest-Host LC Mixture host->mixture guest This compound (Guest) guest->mixture clearing_point Clearing Point mixture->clearing_point viscosity Viscosity mixture->viscosity birefringence Birefringence mixture->birefringence dielectric Dielectric Anisotropy mixture->dielectric

Caption: Conceptual impact of this compound on liquid crystal properties.

Conclusion

While this compound shows promise as a component for modifying liquid crystal formulations, further empirical research is necessary to fully elucidate its effects. The protocols and hypothetical data presented here provide a robust framework for researchers to systematically investigate the potential of this compound in the development of new liquid crystal materials with tailored properties. It is recommended that these investigations focus on a range of concentrations and different host materials to build a comprehensive understanding of its structure-property relationships in liquid crystal systems.

References

Application Notes and Protocols: 1,4-Diphenoxybenzene as a High-Temperature Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenoxybenzene is a thermally stable aromatic ether with significant potential for application as a high-temperature heat transfer fluid.[1] Its robust chemical structure allows for operation at elevated temperatures where many conventional fluids would degrade. These application notes provide an overview of its properties, protocols for its evaluation, and safety considerations. The information is targeted towards professionals in research and development, including those in the pharmaceutical industry who may require precise and reliable temperature control in their processes.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₁₈H₁₄O₂[2]
Molecular Weight 262.31 g/mol [2]
Melting Point 73-78 °CSmolecule
Boiling Point 370.8 ± 25.0 °C at 760 mmHgSmolecule
Density (at 25°C) 1.083 g/cm³Smolecule

Thermophysical Properties as a High-Temperature Heat Transfer Fluid

Temperature (°C)Density ( kg/m ³)Viscosity (mPa·s)Thermal Conductivity (W/m·K)Specific Heat (kJ/kg·K)
10010211.220.1281.76
1509830.730.1191.93
2009440.490.1112.09
2509030.350.1022.26
3008600.270.0942.43
3508140.210.0852.59
4007650.170.0772.76

Note: Data is adapted from technical datasheets for Dowtherm™ A and Therminol® VP-1 as an estimation for this compound.[3][4][5][6][7]

Experimental Protocols

To accurately determine the suitability of this compound for a specific high-temperature application, a series of experimental evaluations are necessary. The following protocols outline the key procedures.

Protocol 1: Determination of Thermal Conductivity using the Transient Hot Wire Method

Objective: To measure the thermal conductivity of liquid this compound as a function of temperature.

Apparatus:

  • Transient Hot Wire (THW) apparatus

  • High-temperature thermostat bath

  • Sample cell

  • Data acquisition system

Procedure:

  • Calibrate the THW apparatus using a standard fluid with known thermal conductivity.

  • Melt the this compound sample and carefully pour it into the sample cell, ensuring the hot wire is fully submerged.

  • Place the sample cell in the high-temperature thermostat bath and allow it to reach the desired temperature.

  • Initiate the measurement sequence on the data acquisition system. A voltage pulse is applied to the wire, causing a transient temperature rise.

  • The temperature change over a short period (typically 1 second) is recorded.

  • The thermal conductivity is calculated from the temperature rise versus time data using the appropriate theoretical model for the transient hot wire method.

  • Repeat the measurement at various temperatures to establish a temperature-dependent profile.

Protocol 2: Determination of Viscosity using a High-Temperature Rotational Viscometer

Objective: To measure the dynamic viscosity of liquid this compound at various temperatures.

Apparatus:

  • High-temperature rotational viscometer with a suitable spindle

  • Furnace or high-temperature bath for sample heating

  • Temperature controller and probe

Procedure:

  • Calibrate the viscometer with a standard fluid of known viscosity at the desired temperatures.

  • Melt the this compound sample and place it in the sample cup of the viscometer.

  • Heat the sample to the target temperature using the furnace or bath and allow it to thermally equilibrate.

  • Immerse the spindle in the molten sample to the correct depth.

  • Set the desired rotational speed and start the measurement.

  • The viscometer will measure the torque required to rotate the spindle, from which the dynamic viscosity is calculated.

  • Repeat the measurements at different temperatures to obtain a viscosity-temperature curve.

Protocol 3: Determination of Specific Heat Capacity using Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of liquid this compound across a range of temperatures.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans

  • A reference material with a known specific heat capacity (e.g., sapphire)

Procedure:

  • Perform a baseline measurement with two empty sample pans to establish the heat flow difference between the sample and reference holders.

  • Place a precisely weighed sample of this compound into a sample pan and seal it.

  • Place a precisely weighed reference material (e.g., sapphire disc) in the reference pan.

  • Heat the sample, reference, and empty pans at a constant rate over the desired temperature range.

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the reference material, taking into account their respective masses.

Visualizations

Chemical_Structure C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O2 O C4->O2 C6 C C5->C6 C6->C1 P1C1 C O1->P1C1 P1C2 C P1C1->P1C2 P1C3 C P1C2->P1C3 P1C4 C P1C3->P1C4 P1C5 C P1C4->P1C5 P1C6 C P1C5->P1C6 P1C6->P1C1 P2C1 C O2->P2C1 P2C2 C P2C1->P2C2 P2C3 C P2C2->P2C3 P2C4 C P2C3->P2C4 P2C5 C P2C4->P2C5 P2C6 C P2C5->P2C6 P2C6->P2C1

Caption: Chemical Structure of this compound.

Experimental_Workflow cluster_synthesis Material Preparation cluster_evaluation Thermophysical Property Evaluation cluster_analysis Data Analysis and Application Start Obtain/Synthesize This compound Purity Purity Analysis (GC/MS, NMR) Start->Purity TC Thermal Conductivity (Transient Hot Wire) Purity->TC Visc Viscosity (Rotational Viscometer) Purity->Visc Cp Specific Heat Capacity (DSC) Purity->Cp Analysis Data Compilation and Temperature Dependence Modeling TC->Analysis Visc->Analysis Cp->Analysis Application Performance Assessment for High-Temperature Applications Analysis->Application

Caption: Workflow for Evaluating this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practice. It is a solid at room temperature and presents low vapor pressure. However, when heated to high temperatures in the liquid state, appropriate safety precautions must be taken to avoid thermal burns and inhalation of any potential decomposition products. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Applications in Research and Drug Development

The excellent thermal stability of this compound makes it a candidate for precise temperature control in various research and manufacturing processes, including:

  • Chemical Synthesis: Maintaining uniform and high temperatures for extended periods in reactor vessels.

  • Materials Science: Heat treatment of polymers and other materials.

  • Drug Development: In pilot plants and manufacturing processes where precise temperature control is critical for reaction kinetics, crystallization, and product purity.

Conclusion

This compound presents compelling properties for use as a high-temperature heat transfer fluid. Its thermal stability and predictable (estimated) thermophysical properties make it a viable option for applications requiring reliable and efficient heat transfer at elevated temperatures. The experimental protocols provided herein offer a framework for its comprehensive evaluation to ensure its suitability for specific research, development, and manufacturing needs.

References

The Pivotal Role of 1,4-Diphenoxybenzene in Crafting High-Performance Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenoxybenzene and its derivatives are key building blocks in the synthesis of a variety of high-performance polymers. The rigid, aromatic structure of the this compound moiety imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This makes them ideal candidates for demanding applications in aerospace, electronics, automotive, and medical industries. This document provides detailed application notes and experimental protocols for the synthesis of several classes of high-performance polymers utilizing this compound and its functionalized analogues, including poly(p-phenylene ether)s, polyimides, and polyamides. Furthermore, the structural significance of the diphenoxybenzene unit in advanced poly(ether ether ketone) (PEEK) analogues is explored.

I. Synthesis of Poly(this compound) via Oxidative Coupling Polymerization

Poly(this compound) is a type of poly(p-phenylene ether) known for its high thermal stability. The synthesis is typically achieved through an oxidative coupling polymerization reaction.

Experimental Protocol: Oxidative Coupling of this compound

This protocol describes the synthesis of poly(this compound) using iron(III) chloride as an oxidant.[1]

Materials:

  • This compound (monomer)

  • Iron(III) chloride (FeCl₃) (oxidant)

  • Nitrobenzene (solvent)

  • Methanol (for precipitation)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (for reprecipitation)

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet/outlet, dissolve this compound in nitrobenzene with stirring at room temperature under a nitrogen atmosphere.

  • To this solution, add FeCl₃.

  • Stir the reaction mixture vigorously at 40°C for 24 hours.

  • After the reaction is complete, pour the solution into methanol containing a small amount of concentrated HCl to precipitate the polymer.

  • Filter the precipitate and wash it thoroughly with methanol.

  • To further purify the polymer, redissolve it in a suitable solvent like ethyl acetate and reprecipitate it in methanol.

  • Collect the purified polymer by filtration and dry it in a vacuum oven.

Visualization of the Synthesis Workflow

oxidative_coupling monomer This compound in Nitrobenzene reaction Reaction Mixture (40°C, 24h, N2) monomer->reaction catalyst FeCl3 (Oxidant) catalyst->reaction precipitation Precipitation (Methanol/HCl) reaction->precipitation filtration1 Filtration & Washing precipitation->filtration1 purification Reprecipitation (Ethyl Acetate/Methanol) filtration1->purification filtration2 Filtration & Drying purification->filtration2 polymer Poly(this compound) filtration2->polymer

Caption: Oxidative coupling polymerization of this compound.

II. Synthesis of High-Performance Polyimides

Derivatives of this compound, such as 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and 1,4-bis(4-aminophenoxy)benzene (BAPB), are crucial monomers for synthesizing high-performance polyimides with excellent thermal and mechanical properties.[2]

Experimental Protocol: One-Step High-Temperature Polycondensation of Polyimides

This protocol outlines the synthesis of a polyimide from HQDPA and a diamine, such as 1,4-bis(4-aminophenoxy)benzene (TPEQ).[2]

Materials:

  • 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)

  • 1,4-bis(4-aminophenoxy)benzene (TPEQ) or other aromatic diamines

  • m-Cresol (solvent)

  • Isoquinoline (catalyst)

  • Phthalic anhydride (end-capper, optional)

  • Ethanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add HQDPA, the aromatic diamine (e.g., TPEQ), and phthalic anhydride (for molecular weight control).

  • Add m-cresol to achieve the desired solid content (e.g., 10% w/v).

  • Add a few drops of isoquinoline as a catalyst.

  • Heat the reaction mixture to 200°C and maintain for 8 hours under a continuous nitrogen purge.

  • After cooling to room temperature, precipitate the polyimide by adding the viscous solution to ethanol while stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 200°C for 2 hours.

Quantitative Data for Polyimides Derived from HQDPA
Polymer IDDiamineInherent Viscosity (dL/g)Tg (°C)Tm (°C)Td (5% weight loss, N₂) (°C)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PI-1TPER0.52190331, 3505472.08518
PI-2TPEQ0.582143885533.31055
PI-34,4'-ODA0.43235-5342.8986
PI-4BAPB0.48225-5252.5927

Data sourced from MDPI[2]. TPER: 1,3-bis(4-aminophenoxy)benzene; TPEQ: 1,4-bis(4-aminophenoxy)benzene; 4,4'-ODA: 4,4'-oxydianiline; BAPB: 4,4'-bis(4-aminophenoxy)biphenyl.

Visualization of Polyimide Synthesis

polyimide_synthesis cluster_reactants Reactants in m-Cresol dianhydride HQDPA reaction Polycondensation (200°C, 8h, N2) dianhydride->reaction diamine Aromatic Diamine (e.g., TPEQ) diamine->reaction end_capper Phthalic Anhydride (Optional) end_capper->reaction catalyst Isoquinoline catalyst->reaction precipitation Precipitation (Ethanol) reaction->precipitation purification Filtration, Washing & Drying precipitation->purification polyimide High-Performance Polyimide purification->polyimide

Caption: Synthesis of polyimides from HQDPA and an aromatic diamine.

III. Synthesis of High-Performance Polyamides

1,4-Bis(4-aminophenoxy)benzene is also a valuable monomer for the synthesis of aromatic polyamides, which exhibit excellent thermal stability and mechanical properties, along with good solubility in organic solvents.

Experimental Protocol: Direct Polycondensation of Polyamides

This protocol describes the synthesis of polyamides from 1,4-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids using the Yamazaki-Higashi phosphorylation reaction.

Materials:

  • 1,4-Bis(4-aminophenoxy)benzene (diamine)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid, terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Triphenyl phosphite (TPP) (condensing agent)

  • Pyridine (catalyst)

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl)

  • Ethanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid, CaCl₂ or LiCl, and pyridine in NMP.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Rapidly add 1,4-bis(4-aminophenoxy)benzene and triphenyl phosphite along with the remaining NMP.

  • Heat the solution to 105°C and continue the reaction for 3 hours.

  • Precipitate the resulting polymer solution in ethanol.

  • Wash the polymer several times with hot water and ethanol.

  • Dry the polyamide overnight under vacuum at 100°C.

Quantitative Data for Polyamides Derived from 1,4-Bis(4-aminophenoxy)benzene Derivatives
Polymer IDDicarboxylic AcidInherent Viscosity (dL/g)Tg (°C)Td (10% weight loss, N₂) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
From 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene
5aIsophthalic acid0.63258480831.8
5bTerephthalic acid1.03300490922.5
5c4,4'-Oxydibenzoic acid0.58240475771.5
From 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane
PAIaIsophthalic acid1.30227499--
PAIbTerephthalic acid1.61240495--
PAIc4,4'-Oxydibenzoic acid1.25215488--

Data for polyamides from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene sourced from Wiley Online Library[3]. Data for polyamides from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane sourced from ResearchGate[4].

Visualization of Polyamide Synthesis Logical Relationship

polyamide_synthesis Monomers 1,4-Bis(4-aminophenoxy)benzene Derivative + Aromatic Dicarboxylic Acid Polymerization Direct Polycondensation Monomers->Polymerization Solvent_System NMP / Pyridine + CaCl2 or LiCl Solvent_System->Polymerization Condensing_Agent Triphenyl Phosphite (TPP) Condensing_Agent->Polymerization Reaction_Conditions 105°C, 3h, N2 Isolation Precipitation in Ethanol Reaction_Conditions->Isolation Polymerization->Reaction_Conditions Purification Washing & Drying Isolation->Purification Final_Product High-Performance Polyamide Purification->Final_Product

Caption: Logical workflow for the synthesis of aromatic polyamides.

IV. The Role of this compound Moiety in PEEK Analogues

While this compound itself is not a direct monomer in the commercial synthesis of PEEK, the diphenoxybenzene structural unit is integral to the properties of PEEK and its analogues. The synthesis of PEEK typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. The resulting polymer backbone contains repeating ether and ketone linkages connecting aromatic rings, mimicking the structure of a polymerized diphenoxybenzene derivative.

The synthesis of PEEK analogues can involve monomers that contain the pre-formed diphenoxybenzene moiety. For instance, copolymers can be prepared using monomers like 2-(4-phenoxyphenyl)-1,4-diphenol.[5] The incorporation of such bulky side groups containing the diphenoxybenzene structure can modify the properties of the final PEEK analogue, such as increasing its solubility and altering its thermal characteristics.

Visualization of the Structural Relationship

peek_structure cluster_monomers Typical PEEK Monomers cluster_structure Resulting PEEK Structure bisphenol Bisphenol (e.g., Hydroquinone) PEEK PEEK Polymer bisphenol->PEEK Polycondensation dihalide Activated Dihalide (e.g., 4,4'-Difluorobenzophenone) dihalide->PEEK diphenoxy_moiety Contains Diphenoxybenzene-like Moiety PEEK->diphenoxy_moiety Structural Component

Caption: Structural relationship of PEEK to the diphenoxybenzene moiety.

Conclusion

This compound and its derivatives are indispensable components in the synthesis of high-performance polymers. The inherent rigidity and aromaticity of this structural unit contribute significantly to the exceptional thermal, mechanical, and chemical resistance properties of the resulting poly(p-phenylene ether)s, polyimides, and polyamides. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers and professionals in the development of advanced materials for a wide range of demanding applications. The continued exploration of novel monomers based on the this compound framework promises to yield even more advanced polymers with tailored properties for future technological innovations.

References

Application Notes and Protocols: Ullmann Condensation for the Synthesis of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-diphenoxybenzene, also known as hydroquinone diphenyl ether, via a copper-catalyzed Ullmann condensation. The Ullmann condensation is a well-established method for the formation of carbon-oxygen (C-O) bonds, enabling the synthesis of diaryl ethers.[1][2] This protocol outlines the reaction between hydroquinone and an aryl halide in the presence of a copper catalyst and a base. These application notes include a comprehensive experimental procedure, tables of reactants and product specifications, and a visual representation of the experimental workflow to ensure reproducibility and successful synthesis.

Introduction

Diaryl ethers are a significant structural motif in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and polymers.[3] The Ullmann condensation, first reported by Fritz Ullmann, is a classical and versatile method for the synthesis of these compounds.[1] The reaction typically involves the coupling of a phenol with an aryl halide, mediated by a copper catalyst at elevated temperatures.[1][2] Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern modifications, including the use of ligands, have enabled this transformation to proceed under milder conditions with catalytic amounts of copper. This protocol details a laboratory-scale synthesis of this compound, a symmetrical diaryl ether, using hydroquinone and an aryl halide as starting materials.

Product Specifications

The target compound, this compound, has the following properties:

PropertyValue
Molecular Formula C₁₈H₁₄O₂[4][5][6][7]
Molecular Weight 262.31 g/mol [4][6][7]
Appearance White to light yellow crystals or powder[4]
Melting Point 73-78 °C[4][8]
IUPAC Name This compound[4][7]
Synonyms Hydroquinone diphenyl ether, p-diphenoxybenzene[4][6][7][9]

Experimental Protocol

This protocol is based on general Ullmann condensation procedures for the synthesis of diaryl ethers.

Materials:

ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
HydroquinoneC₆H₆O₂110.111.10 g10
BromobenzeneC₆H₅Br157.013.45 g (2.32 mL)22
Copper(I) Iodide (CuI)CuI190.450.19 g1
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20
PyridineC₅H₅N79.1020 mL-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add hydroquinone (1.10 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Reagents: Add pyridine (20 mL) and bromobenzene (2.32 mL, 22 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 2 M HCl (2 x 30 mL) to remove pyridine, followed by washing with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Diagrams

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Hydroquinone, CuI, K₂CO₃ flask Three-neck Flask reactants->flask Add reflux Reflux (115°C) under N₂ flask->reflux Heat solvent_reagent Pyridine, Bromobenzene solvent_reagent->flask quench Cool & Dilute reflux->quench filtration Filter (Celite) quench->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by the following spectroscopic methods.

Analysis Expected Results
¹H NMR (CDCl₃)δ (ppm): 7.36-7.31 (m, 4H), 7.11-7.07 (m, 2H), 7.03-6.99 (m, 8H)[4]
¹³C NMR (CDCl₃)Expected peaks in the aromatic region (approx. 115-160 ppm).
Mass Spec (EI) m/z: 262 (M⁺)[6]

Troubleshooting

Issue Possible Cause Solution
Low or no yield Inactive catalystEnsure the use of high-purity, anhydrous reagents and solvents. The copper(I) catalyst is sensitive to oxidation.
Insufficiently anhydrous conditionsDry all glassware thoroughly and use anhydrous solvents.
Incomplete reactionExtend the reaction time and monitor closely by TLC. Ensure the reaction temperature is maintained.
Formation of side products Homocoupling of the aryl halideUse a slight excess of the phenol component.
Impure starting materialsPurify starting materials if necessary.

This protocol provides a robust method for the synthesis of this compound, a valuable building block in organic synthesis. For optimal results, adherence to anhydrous and inert conditions is crucial.

References

Application Notes and Protocols for the Oxidative Coupling Polymerization of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative coupling polymerization of 1,4-diphenoxybenzene is a significant synthetic route to produce poly(p-phenylene ether) (PPE) or poly(p-phenylene oxide) (PPO), a class of high-performance amorphous engineering thermoplastics. These polymers are renowned for their exceptional thermal stability, high glass transition temperature, low moisture absorption, and excellent dielectric properties. The resulting polymer from this compound features a linear, rigid backbone of repeating phenylene ether units, which imparts these desirable characteristics.

In the context of drug development and advanced materials, PPEs serve as robust matrices for controlled release systems, biocompatible materials for medical devices, and high-performance films and membranes. Their inherent stability and tunable properties make them attractive for applications demanding high reliability and performance. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via oxidative coupling polymerization.

Data Presentation

Table 1: Reaction Parameters for Oxidative Coupling Polymerization of this compound
ParameterValueReference
Catalyst Iron(III) Chloride (FeCl₃)[1][2]
Solvent Nitrobenzene[1][2]
Monomer Concentration Not specified (typical range: 0.1-1.0 M)General Knowledge
Catalyst to Monomer Ratio 2:1 (molar ratio)[1]
Reaction Temperature 40 °C[1]
Reaction Time 24 hours[1]
Atmosphere Nitrogen[1]
Table 2: Polymer Characterization Data for Poly(this compound)
PropertyValueReference
Yield 68%[1]
>90%[2]
Molecular Weight (unspecified) > 270,000 g/mol [2]
Elemental Analysis (Found) C: 83.28%, H: 4.28%[1]
Elemental Analysis (Calculated) C: 83.06%, H: 4.65%[1]
Table 3: General Thermal and Mechanical Properties of Poly(p-phenylene oxide) (PPO)*
PropertyValueReference
Glass Transition Temperature (Tg) ~215 °C[3]
Thermal Decomposition Temperature 440-465 °C[4]
Tensile Strength 50 MPa
Elongation at Break 10%
Young's Modulus 2400 MPa[5]

*Note: These are general properties for poly(p-phenylene oxide) and may vary for poly(this compound). Specific data for the polymer derived from this compound is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Oxidative Coupling Polymerization of this compound using FeCl₃

This protocol is adapted from the work of Matsumoto et al. (2007)[1].

Materials:

  • This compound (monomer)

  • Iron(III) chloride (FeCl₃) (catalyst)

  • Nitrobenzene (solvent)

  • Methanol (for precipitation)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (for reprecipitation)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet/outlet, add this compound.

  • Dissolution: Add nitrobenzene to the flask to dissolve the monomer. Stir the mixture at room temperature under a gentle stream of nitrogen.

  • Catalyst Addition: Once the monomer is fully dissolved, add iron(III) chloride to the solution. The molar ratio of FeCl₃ to this compound should be approximately 2:1.

  • Polymerization: Heat the reaction mixture to 40°C and stir vigorously for 24 hours under a continuous nitrogen atmosphere.

  • Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing methanol with a small amount of concentrated HCl, while stirring vigorously. This will precipitate the crude polymer.

  • Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove unreacted monomer, catalyst residues, and solvent.

  • Reprecipitation: Dissolve the crude polymer in a suitable solvent (e.g., nitrobenzene or another appropriate solvent). Reprecipitate the polymer by adding the solution to methanol.

  • Drying: Filter the purified polymer and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

Reaction_Mechanism Monomer This compound OxidizedMonomer Monomer Radical Cation Monomer->OxidizedMonomer Oxidation Catalyst FeCl3 Catalyst->OxidizedMonomer Dimer Dimer OxidizedMonomer->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Propagation

Caption: Oxidative coupling polymerization mechanism.

Experimental_Workflow A Dissolve this compound in Nitrobenzene B Add FeCl3 Catalyst A->B C Heat to 40°C under N2 for 24h B->C D Precipitate in Methanol/HCl C->D E Filter and Wash with Methanol D->E F Reprecipitate from Ethyl Acetate into Methanol E->F G Dry Polymer under Vacuum F->G

Caption: Experimental workflow for synthesis.

Applications and Future Directions

Poly(this compound) and its derivatives hold promise in several advanced applications:

  • Drug Delivery: The hydrophobic and thermally stable nature of the polymer backbone makes it a candidate for creating robust, long-term implantable drug delivery systems. The polymer matrix can be designed to release therapeutic agents in a controlled manner.

  • Medical Devices: Due to its high strength and resistance to sterilization techniques, this polymer can be utilized in the manufacturing of durable medical device components.

  • Membranes for Separation: The rigid polymer structure can be functionalized to create membranes with specific pore sizes and chemical affinities, suitable for applications in filtration and separation processes relevant to the pharmaceutical and biotechnology industries.

  • High-Performance Coatings: Its chemical resistance and thermal stability make it an excellent material for protective coatings on medical instruments and electronic components used in diagnostic equipment.

Future research may focus on the functionalization of the poly(this compound) backbone to introduce specific properties such as enhanced biocompatibility, biodegradability, or specific binding sites for targeted drug delivery. Furthermore, the development of copolymers incorporating this compound can lead to a new generation of materials with tailored thermal and mechanical properties for a wide range of scientific and medical applications.

References

Application of 1,4-Diphenoxybenzene in Organic Light-Emitting Diodes: A Material in Search of a Role

Author: BenchChem Technical Support Team. Date: December 2025

While 1,4-diphenoxybenzene presents a rigid and electronically relevant core structure, extensive research has not yet solidified its direct application as a primary host or emissive material in high-performance Organic Light-Emitting Diodes (OLEDs). Literature on the specific use of this compound or its derivatives in OLEDs is scarce, making it a novel, yet underexplored, platform for materials development in this field.

This document aims to provide a foundational guide for researchers and scientists interested in exploring the potential of the this compound scaffold in OLEDs. Given the limited specific data, the following protocols and notes are based on established methodologies for the synthesis, fabrication, and characterization of analogous aromatic ether-based and other common OLED materials. These should be considered as a starting point for investigation into this promising, but currently unproven, class of compounds.

Rationale for Investigating this compound in OLEDs

The core structure of this compound, featuring a central benzene ring linked to two phenoxy groups, offers several theoretical advantages that merit investigation for OLED applications:

  • Good Thermal and Morphological Stability: The rigid aromatic structure is expected to contribute to a high glass transition temperature (Tg) and thermal decomposition temperature (Td), which are crucial for the operational lifetime and stability of OLED devices.

  • Tunable Electronic Properties: The phenoxy linkages can be functionalized at various positions on the phenyl rings to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for the design of materials tailored for specific roles, such as hole-transporting, electron-transporting, or emissive layers.

  • Potential for High Triplet Energy: With appropriate substitutions, the diphenoxybenzene core could be engineered to possess a high triplet energy (ET), making it a suitable host material for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, thereby enabling high internal quantum efficiencies.

  • Synthetic Accessibility: The ether linkages in this compound can be formed through well-established synthetic routes, such as Ullmann or Buchwald-Hartwig coupling reactions, providing a versatile platform for creating a library of derivatives.

Potential Applications and Synthetic Strategies

As a Host Material

To function as a host, a this compound derivative would ideally possess a high triplet energy, good charge carrier mobility, and excellent thermal stability. A general synthetic approach to create such a host material is outlined below.

Protocol 1: Synthesis of a Carbazole-Functionalized this compound Derivative for a Host Material

This protocol describes a two-step synthesis of a potential host material where carbazole moieties are attached to the this compound core. Carbazole is a well-known building block for hole-transporting materials with high triplet energy.

Materials:

  • 1,4-Dibromobenzene

  • 4-Hydroxyphenyldurylborane

  • Potassium carbonate (K2CO3)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Toluene

  • Ethanol

  • Carbazole

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Synthesis of 1,4-bis(4-hydroxyphenyl)benzene:

    • In a round-bottom flask, combine 1,4-dibromobenzene (1 eq), 4-hydroxyphenylboronic acid (2.2 eq), and potassium carbonate (3 eq).

    • Add a mixture of toluene and ethanol (e.g., 3:1 v/v) as the solvent.

    • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst and ligand, respectively.

    • Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1,4-bis(4-hydroxyphenyl)benzene.

  • Synthesis of 9,9'-(4,4'-(1,4-phenylenebis(oxy))bis(4,1-phenylene))bis(9H-carbazole):

    • In a separate flask, dissolve carbazole (2.2 eq) in anhydrous DMF.

    • Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature and stir for 30 minutes.

    • Add a solution of the previously synthesized 1,4-bis(4-bromophenoxy)benzene (a brominated version of the core, synthesized similarly) (1 eq) in DMF to the reaction mixture.

    • Heat the reaction to a higher temperature (e.g., 120-150 °C) and stir overnight under an inert atmosphere.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water and methanol, and dry under vacuum.

    • Purify the final product by column chromatography or recrystallization.

As an Emissive Material

For use as an emitter, derivatives of this compound would need to be functionalized with electron-donating and electron-accepting groups to create a charge-transfer state that can lead to efficient light emission. For TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is crucial.

Experimental Protocols for OLED Fabrication and Characterization

The following are generalized protocols for the fabrication and testing of OLEDs using a hypothetical this compound derivative as a host material.

Protocol 2: Fabrication of a Phosphorescent OLED (PhOLED) by Thermal Evaporation

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Cleaning solvents: Deionized water, acetone, isopropanol

  • Hole Injection Layer (HIL) material: e.g., HAT-CN

  • Hole Transporting Layer (HTL) material: e.g., TAPC

  • Host material: Synthesized this compound derivative

  • Phosphorescent emitter (dopant): e.g., Ir(ppy)3 (for green emission)

  • Electron Transporting Layer (ETL) material: e.g., TPBi

  • Electron Injection Layer (EIL) material: e.g., LiF

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)

  • Glovebox with an inert atmosphere (N2 or Ar)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:

      • HIL: HAT-CN (10 nm)

      • HTL: TAPC (40 nm)

      • Emissive Layer (EML): this compound derivative host doped with Ir(ppy)3 (e.g., 6-10 wt%) (30 nm)

      • ETL: TPBi (30 nm)

      • EIL: LiF (1 nm)

    • The deposition rates should be carefully controlled (e.g., 0.1-0.2 nm/s for organic layers, 0.01 nm/s for LiF).

  • Cathode Deposition:

    • Deposit the aluminum cathode (100-150 nm) at a higher deposition rate (e.g., 0.5-1.0 nm/s).

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.

Protocol 3: Characterization of OLED Performance

Equipment:

  • Source measure unit (e.g., Keithley 2400)

  • Photometer or spectroradiometer (e.g., Konica Minolta CS-2000)

  • Integrating sphere for external quantum efficiency (EQE) measurements

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the OLED device to the source measure unit and photometer.

    • Apply a forward bias voltage and sweep it from 0 V to a higher voltage (e.g., 10-15 V) in defined steps.

    • At each voltage step, record the current flowing through the device and the luminance emitted.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.

  • Efficiency Measurements:

    • From the J-V-L data, calculate the current efficiency (cd/A) and power efficiency (lm/W).

    • Measure the external quantum efficiency (EQE) as a function of current density using an integrating sphere setup. This provides the ratio of photons emitted to electrons injected.

  • Electroluminescence (EL) Spectrum:

    • Record the EL spectrum of the device at a constant driving voltage or current using the spectroradiometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Operational Lifetime:

    • Drive the device at a constant initial luminance (e.g., 1000 cd/m2) and monitor the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50 or LT95).

Data Presentation and Visualization

As no specific experimental data for this compound-based OLEDs is currently available, the following table and diagrams are presented as templates for how such data should be structured and visualized once obtained.

Table 1: Hypothetical Performance Data of a PhOLED Using a this compound Derivative as a Host

Device Host Material Dopant (wt%) Turn-on Voltage (V) Max. EQE (%) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. Luminance (cd/m²) CIE (x, y)
A 1,4-DPB-Cz Ir(ppy)3 (8%) 3.2 18.5 55.2 48.9 >20,000 (0.32, 0.61)

| B | CBP (Control) | Ir(ppy)3 (8%) | 3.5 | 20.1 | 60.5 | 52.3 | >25,000 | (0.33, 0.60) |

Note: "1,4-DPB-Cz" is a hypothetical carbazole-functionalized this compound derivative. "CBP" is a standard host material for comparison.

Diagrams

Below are Graphviz diagrams illustrating a potential experimental workflow and a generic OLED device structure.

experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing s1 Synthesis of 1,4-DPB Derivative s2 Purification s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 s4 Photophysical Characterization (UV-Vis, PL) s2->s4 f2 Organic Layer Deposition s4->f2 Material Input f1 Substrate Cleaning f1->f2 f3 Cathode Deposition f2->f3 f4 Encapsulation f3->f4 t1 J-V-L Measurement f4->t1 Device Input t2 EQE & Efficiency Calculation t1->t2 t3 EL Spectrum Analysis t1->t3 t4 Lifetime Testing t1->t4

Caption: Workflow for the development of OLEDs based on a novel material.

oled_structure cluster_device OLED Device Structure Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (e.g., TPBi) EIL->ETL EML EML (Host:Dopant) ETL->EML HTL HTL (e.g., TAPC) EML->HTL HIL HIL (e.g., HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayered OLED device architecture.

Conclusion and Future Outlook

The this compound core remains a largely untapped structural motif for the development of novel materials for organic light-emitting diodes. While direct evidence of its successful application is currently lacking in the scientific literature, its inherent properties suggest that with appropriate molecular engineering, it could serve as a robust platform for creating new host and emissive materials. The protocols and conceptual frameworks provided here are intended to serve as a guide for researchers to embark on the synthesis, fabrication, and characterization of this compound-based OLEDs, thereby contributing to the expansion of the materials library available for next-generation displays and lighting. Future work should focus on synthesizing a variety of derivatives and systematically studying the structure-property relationships to unlock the full potential of this promising molecular scaffold.

Application Notes and Protocols for High-Temperature Reactions Using 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-temperature reactions involving 1,4-diphenoxybenzene. The primary focus is on its application in the synthesis of high-performance polymers, such as polyetheretherketone (PEEK), a material with significant interest in advanced technological applications, including the medical and aerospace industries.

Introduction to this compound in High-Temperature Synthesis

This compound is a diaryl ether that serves as a key building block in the synthesis of thermally stable polymers due to its rigid aromatic structure.[1] Its high thermal stability makes it suitable for reactions conducted at elevated temperatures, often exceeding 300°C.[2] A prominent application is in the nucleophilic substitution polymerization to produce PEEK and its analogues, where it can be used as a monomer or part of a more complex monomer structure.[2][3][4] These polymers exhibit exceptional mechanical and chemical resistance properties.[3]

Experimental Setup for High-Temperature Reactions

Conducting organic synthesis at high temperatures requires a specialized setup to ensure safety, precise temperature control, and an inert atmosphere.

Essential Equipment:
  • High-Temperature Heating Mantle or Sand Bath: Provides uniform heating to the reaction vessel. Heating mantles should be connected to a variable transformer (Variac) to control the temperature.[5][6]

  • Three-Neck Round-Bottom Flask: Allows for the insertion of a condenser, thermometer, and an inert gas inlet.

  • Reflux Condenser: Prevents the loss of solvent at high temperatures.[6]

  • Mechanical Stirrer: Ensures efficient mixing of the viscous polymer solution.

  • Inert Gas System (Nitrogen or Argon): A Schlenk line or similar setup is crucial to purge the reaction vessel and maintain an inert atmosphere, preventing side reactions.[3]

  • High-Temperature Thermometer or Thermocouple: For accurate monitoring of the reaction temperature.

  • Glassware: All glassware must be thoroughly dried to prevent unwanted reactions with water.

General Safety Precautions for High-Temperature Reactions:
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[7][8][9]

  • Fume Hood: All high-temperature reactions should be performed in a well-ventilated fume hood.

  • Heating: Never heat a closed system to avoid pressure buildup and potential explosion.[1][7] Use flameless heating sources.[7]

  • Spills: Be prepared for chemical spills. If a flammable solvent is spilled, eliminate all ignition sources immediately.[7]

  • Glassware Inspection: Carefully inspect all glassware for cracks or defects before use.[7][9]

Protocols for High-Temperature Polymerization (PEEK Synthesis Analogue)

The following protocol is a representative example of a high-temperature polymerization to synthesize a PEEK-like polymer, adapted from literature procedures.[2][3]

Materials:
  • 1,4-Bis(4-fluorobenzoyl)benzene (monomer)

  • Hydroquinone (monomer)

  • This compound (can be incorporated as part of a monomer for modified PEEK)

  • Diphenyl sulfone (high-boiling solvent)

  • Anhydrous sodium carbonate (base)

  • Acetone (for washing)

  • Deionized water (for washing)

Experimental Procedure:
  • Preparation: A three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet is thoroughly dried.

  • Charging the Reactor: The flask is charged with 4,4'-difluorobenzophenone, hydroquinone, and diphenyl sulfone.[3][4]

  • Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove air and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.[3]

  • Heating and Reaction: The reaction mixture is heated sequentially under a nitrogen atmosphere. A typical heating profile would be:

    • 160°C for 2 hours

    • 250°C for 2 hours

    • 320°C for 1 hour[3]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature. The resulting solid polymer is then ground into a fine powder.[3]

    • The powder is washed multiple times with hot acetone and hot deionized water to remove the solvent and any remaining salts.[3]

    • The purified polymer is then dried in a vacuum oven at an elevated temperature (e.g., 140°C) for several hours to remove any residual solvent.[3]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of PEEK and its analogues.

MonomersSolventBaseTemperature ProfileInherent Viscosity (dL/g)
4,4′-Difluorobenzophenone, HydroquinoneDiphenyl sulfoneSodium Carbonate160°C (2h), 250°C (2h), 320°C (1h)~1.15
4,4′-Difluorobenzophenone, t-ButylhydroquinoneDMSO-170°Cup to 2.7
4,4′-Dichlorobenzophenone, BisphenolsDiphenyl sulfoneSodium Carbonate280°C (2h), 300°C (1h), 320°C (1h)-

Note: Inherent viscosity is an indicator of the polymer's molecular weight.

Diagrams

Experimental Workflow for High-Temperature Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dry Glassware charge Charge Reactants & Solvent prep->charge purge Purge with N2 charge->purge heat Stepwise Heating (160-320°C) purge->heat stir Mechanical Stirring heat->stir monitor Monitor Viscosity stir->monitor cool Cool to RT monitor->cool grind Grind Polymer cool->grind wash Wash with Acetone & Water grind->wash dry Vacuum Dry wash->dry analyze Characterize Polymer dry->analyze

Caption: Workflow for high-temperature PEEK synthesis.

Logical Relationship of Key Reaction Parameters

reaction_parameters Temp Temperature Yield Polymer Yield Temp->Yield MW Molecular Weight Temp->MW Time Reaction Time Time->Yield Time->MW Atmosphere Inert Atmosphere Atmosphere->Yield Atmosphere->MW Stirring Stirring Rate Stirring->MW Purity Monomer Purity Purity->Yield Purity->MW Solvent Solvent Choice Solvent->Yield Solvent->MW Properties Final Properties Yield->Properties MW->Properties

Caption: Key parameters influencing polymerization outcome.

References

Application Notes and Protocols for the Sulfonation of Poly(1,4-diphenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1,4-diphenoxybenzene) is a high-performance thermoplastic polymer belonging to the poly(arylene ether) family, known for its excellent thermal and chemical stability. The introduction of sulfonic acid groups (-SO₃H) onto the polymer backbone through sulfonation significantly enhances its hydrophilicity and imparts ion-exchange properties. This modification makes sulfonated poly(this compound) a promising material for various applications, including proton exchange membranes in fuel cells, drug delivery systems, and water purification technologies.[1][2] The degree of sulfonation (DS) is a critical parameter that dictates the final properties of the material and can be controlled by adjusting the reaction conditions.

This document provides a detailed protocol for the sulfonation of poly(this compound) and summarizes the key quantitative data related to the process.

Data Presentation

The degree of sulfonation is highly dependent on the reaction conditions. The following table summarizes the relationship between reaction parameters and the resulting ion exchange capacity (IEC) and degree of sulfonation (DS).

Sulfonating AgentPolymer ConcentrationReaction Temperature (°C)Reaction Time (h)Ion Exchange Capacity (IEC) (meq/g)Degree of Sulfonation (DS) (%)Reference
Concentrated H₂SO₄1 g / 20 mL25241.8585[1]
Concentrated H₂SO₄1 g / 20 mL5562.1098[1]
Fuming H₂SO₄ (30%)Not SpecifiedNot Specified24Not Specified (fully disulfonated monomer)100+ (monomer)[3]
Chlorosulfonic Acid2 g / 40 mL DCE423Not SpecifiedNot Specified[4]

Note: Data may be derived from analogous polymer systems like PEEK or polyphenylene-based ionomers due to the limited availability of comprehensive datasets solely for poly(this compound).[5][6][7]

Experimental Protocol: Sulfonation of Poly(this compound)

This protocol details a standard laboratory procedure for the sulfonation of poly(this compound) using concentrated sulfuric acid as the sulfonating agent.

Materials:

  • Poly(this compound)

  • Concentrated sulfuric acid (95-98%)

  • Deionized water

  • Methanol

  • Sodium hydroxide (NaOH) solution (0.02 M)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Dropping funnel (optional)

  • Beakers

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Dissolution of the Polymer:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 20 mL of concentrated sulfuric acid for every 1 gram of poly(this compound).

    • Slowly add the poly(this compound) powder to the sulfuric acid at room temperature with vigorous stirring.

    • Continue stirring under a nitrogen atmosphere until the polymer is completely dissolved.

  • Sulfonation Reaction:

    • Once the polymer is dissolved, adjust the temperature of the reaction mixture to the desired level (e.g., 25°C or 55°C) using a water or oil bath.

    • Maintain the reaction at this temperature for the desired duration (e.g., 6 to 24 hours). The reaction time will influence the degree of sulfonation.

  • Precipitation and Neutralization:

    • After the desired reaction time, cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large beaker containing a stirred excess of ice-cold deionized water. This will cause the sulfonated polymer to precipitate.

    • The precipitate will be a white or slightly off-white fibrous solid.

    • Wash the precipitated polymer repeatedly with deionized water until the washings are neutral (pH ~7). This can be checked using pH paper.

  • Purification:

    • For polymers with a high degree of sulfonation, residual acid can be difficult to remove. In such cases, the polymer can be neutralized by stirring in a dilute NaOH solution and then re-precipitated in an acidic solution before the final washing with deionized water.

    • After neutralization, filter the sulfonated polymer using a Büchner funnel.

  • Drying:

    • Dry the purified sulfonated poly(this compound) in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Characterization:

The degree of sulfonation can be determined using techniques such as:

  • ¹H NMR Spectroscopy: The integration of aromatic proton signals can be used to calculate the degree of sulfonation.[6][8]

  • Titration: The ion exchange capacity (IEC) can be determined by titrating the acidic polymer with a standardized NaOH solution.[9]

  • FTIR Spectroscopy: The appearance of characteristic peaks for the sulfonic acid group (e.g., O=S=O stretching) confirms the success of the sulfonation.[3][10]

Mandatory Visualization

Sulfonation_Workflow start Start dissolution Dissolve Poly(this compound) in Concentrated H₂SO₄ start->dissolution sulfonation Sulfonation Reaction (Controlled Temperature and Time) dissolution->sulfonation precipitation Precipitate in Ice Water sulfonation->precipitation washing Wash with Deionized Water (until pH neutral) precipitation->washing purification Optional: Neutralization and Re-precipitation washing->purification High DS? filtration Filter the Polymer washing->filtration No purification->washing Yes purification->filtration drying Dry in Vacuum Oven filtration->drying characterization Characterize Material (NMR, FTIR, Titration) drying->characterization end End characterization->end

Caption: Experimental workflow for the sulfonation of poly(this compound).

References

Mechanistic Insights into the Polymerization of 1,4-Diphenoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanistic studies related to the polymerization of 1,4-diphenoxybenzene. Given the limited direct literature on this specific monomer, this guide synthesizes information from analogous and well-studied oxidative coupling polymerizations of phenols to provide a comprehensive set of protocols and mechanistic understanding. The primary method discussed is oxidative coupling polymerization, a key technique for synthesizing poly(p-phenylene oxide)s and related high-performance polymers.

Proposed Polymerization Mechanism

The polymerization of this compound is proposed to proceed via an oxidative coupling mechanism, typically catalyzed by an oxidizing agent such as iron(III) chloride (FeCl3). This process is believed to follow a radical-based pathway.

Key Mechanistic Steps:

  • Initiation: The process begins with the oxidation of the this compound monomer. The oxidizing agent, FeCl3, abstracts an electron from the phenoxy group, generating a radical cation. This is a common role for FeCl3 in the polymerization of aromatic compounds.[1][2][3]

  • Propagation: The newly formed radical cation can then react with a neutral monomer molecule. This typically occurs through a C-O coupling between the para-position of one of the terminal phenyl rings and the oxygen of the radical cation on another monomer. This step forms a dimer radical cation and regenerates the catalyst. The propagation continues as this dimer radical cation reacts with other monomers, leading to chain growth. This radical-phenol type of mechanism is considered more likely than the coupling of two radicals.[4][5]

  • Termination: The polymerization process can be terminated through various mechanisms, such as chain coupling or reaction with impurities.

The following diagram illustrates the proposed signaling pathway for this polymerization.

PolymerizationMechanism Proposed oxidative coupling mechanism. cluster_initiation Initiation cluster_propagation Propagation Monomer This compound RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation FeCl3 FeCl3 DimerRadical Dimer Radical Cation RadicalCation->DimerRadical + Monomer Polymer Poly(this compound) DimerRadical->Polymer + n Monomers FeCl2 FeCl2 FeCl3->FeCl2 e- transfer

Caption: Proposed oxidative coupling mechanism.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of poly(this compound).

Protocol for Oxidative Coupling Polymerization

This protocol is based on the reported synthesis of related poly(phenylene oxide)s.

Materials:

  • This compound (monomer)

  • Iron(III) chloride (FeCl3, anhydrous) (catalyst/oxidant)

  • Nitrobenzene (solvent, anhydrous)

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve this compound in anhydrous nitrobenzene under a nitrogen atmosphere.

  • Catalyst Addition: With vigorous stirring, add anhydrous FeCl3 to the solution at room temperature.

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and maintain stirring for 24 hours under a continuous nitrogen purge.

  • Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing methanol with a small amount of concentrated HCl. This will cause the polymer to precipitate.

  • Isolation and Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, catalyst, and solvent residues.

  • Purification (Reprecipitation): For higher purity, dissolve the collected polymer in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and reprecipitate it in methanol.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization Protocols

2.2.1. Gel Permeation Chromatography (GPC)

  • Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Instrumentation: GPC system with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform.

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Sample Preparation: Dissolve a small amount of the polymer in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected melting point under a nitrogen atmosphere (e.g., to 300°C) at a heating rate of 10°C/min to erase its thermal history.

    • Cool the sample rapidly to a low temperature (e.g., 0°C).

    • Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.

2.2.3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place a small amount of the polymer (5-10 mg) in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Data Presentation

Since specific quantitative data for the polymerization of this compound is scarce in the literature, the following tables provide typical data for poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a structurally similar and commercially significant polymer. This data can be used as a benchmark for expected results.

Table 1: Typical Molecular Weight Data for PPO

PropertyValue
Number Average Molecular Weight (Mn) ( g/mol )15,000 - 30,000
Weight Average Molecular Weight (Mw) ( g/mol )35,000 - 60,000
Polydispersity Index (PDI)2.0 - 2.5

Table 2: Thermal Properties of PPO

PropertyValueReference
Glass Transition Temperature (Tg)~215 °C[6]
Melting Temperature (Tm)Amorphous (no sharp Tm)[6]
Decomposition Temperature (5% weight loss)> 400 °C (in N2)

Note: The properties of poly(this compound) are expected to differ due to the absence of methyl substituents on the phenyl rings, which may affect chain packing and flexibility.

Experimental Workflow

The following diagram outlines the logical workflow from monomer preparation to final polymer characterization.

Workflow General experimental workflow. cluster_char Analytical Techniques start Start monomer_prep Monomer Purification (this compound) start->monomer_prep end_node End reaction_setup Reaction Setup (Solvent, Inert Atmosphere) monomer_prep->reaction_setup polymerization Polymerization (Catalyst Addition, Heating) reaction_setup->polymerization isolation Polymer Isolation (Precipitation in Methanol) polymerization->isolation purification Purification (Reprecipitation) isolation->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization drying->characterization gpc GPC (Mn, Mw, PDI) characterization->gpc dsc DSC (Tg, Tm) characterization->dsc tga TGA (Thermal Stability) characterization->tga nmr NMR (Structure Confirmation) characterization->nmr gpc->end_node dsc->end_node tga->end_node nmr->end_node

Caption: General experimental workflow.

References

Application of 1,4-Diphenoxybenzene in the Aerospace Industry: High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenoxybenzene (DPB) is a key aromatic building block in the synthesis of high-performance polyaryletherketone (PAEK) polymers, most notably Polyether ether ketone (PEEK) and Polyetherketoneketone (PEKK).[1] These advanced thermoplastics are integral to the aerospace industry due to their exceptional combination of properties, including high-temperature resistance, outstanding mechanical strength, chemical inertness, and lightweight nature. While this compound itself has been noted for its thermal stability, suggesting potential as a high-temperature heat transfer fluid or lubricant, its primary and well-documented application in aerospace is as a precursor to these structural polymers.[2] This document outlines the application of this compound-derived polymers in aerospace, provides detailed experimental protocols for their synthesis, and presents key performance data.

Application Notes

The derivatives of this compound, PEEK and PEKK, are utilized in a wide array of aerospace applications, replacing traditional metallic components to reduce weight and improve fuel efficiency.[3] Their inherent flame retardancy and low smoke and toxic gas emissions are critical for interior aircraft components.[3]

Polyether Ether Ketone (PEEK)

PEEK is a semi-crystalline thermoplastic renowned for its excellent mechanical and chemical resistance properties that are retained at high temperatures.[4] Unfilled PEEK can be used continuously at temperatures up to 250°C (480°F).[5] Its applications in the aerospace sector are extensive and include:

  • Structural Components: Brackets, clips, and other load-bearing structures where weight reduction of up to 70% compared to aluminum can be achieved without compromising strength.

  • Interior Components: Panels, seats, and cable insulation, benefiting from PEEK's V-0 flammability rating and low smoke emission.[3]

  • Engine Components: Compressor blades, valve parts, and seals, where high-temperature and chemical resistance are paramount.

  • Electrical Systems: Connectors and insulators, leveraging its excellent dielectric properties.

Polyetherketoneketone (PEKK)

PEKK, another semi-crystalline thermoplastic from the PAEK family, offers a unique balance of properties that make it highly suitable for demanding aerospace applications.[6] It is known for its high thermal stability, with a melting point ranging from 300°C to 360°C depending on the grade, as well as excellent chemical and abrasion resistance.[7] PEKK's slower crystallization rate compared to PEEK allows for more tunable processing conditions, making it particularly well-suited for additive manufacturing (3D printing) of complex aerospace components.[8] Key aerospace applications for PEKK include:

  • Aircraft and Spacecraft Components: Structural parts, insulation, and components requiring high strength and resistance to extreme environments.[6][7]

  • Additive Manufacturing: Production of complex geometries for prototypes and functional parts with high accuracy.

  • Carbon Fiber Composites: Used as a matrix material for carbon fiber reinforced composites, offering enhanced stiffness and strength for primary and secondary aircraft structures.

Carbon Fiber Reinforced PEEK and PEKK

The reinforcement of PEEK and PEKK with carbon fibers further enhances their mechanical properties, making them competitive with metals in high-stress applications. Carbon fiber reinforced PEEK (CF/PEEK) and PEKK (CF/PEKK) exhibit increased tensile strength, stiffness, and creep resistance.[9] For instance, CF/PEKK composites are increasingly used in aircraft engine components and aerospace structures due to their exceptional high-temperature resistance and impact toughness.[8]

Data Presentation

The following tables summarize the key quantitative data for various grades of PEEK and PEKK relevant to aerospace applications.

Table 1: Mechanical Properties of PEEK and PEKK Grades

PropertyUnfilled PEEK30% Glass-Filled PEEK30% Carbon-Filled PEEKUnfilled PEKKCarbon Fiber PEKK
Tensile Strength (MPa) 90 - 116158212 - 22690115
Tensile Modulus (GPa) 3.6 - 4.21014 - 203.08.0
Flexural Strength (MPa) 170 - 175230300 - 335150160
Flexural Modulus (GPa) 4.1 - 4.29.713 - 183.07.5
Compressive Strength (MPa) 118 - 140210250--
Izod Impact Strength, Notched (J/m) 80 - 8590805445
Density (g/cm³) 1.31 - 1.321.511.40 - 1.441.271.35

Table 2: Thermal Properties of PEEK and PEKK Grades

PropertyUnfilled PEEK30% Glass-Filled PEEK30% Carbon-Filled PEEKUnfilled PEKKCarbon Fiber PEKK
Melting Point (°C) 343343343305 - 360305 - 360
Glass Transition Temperature (°C) 143143143160162
Heat Deflection Temperature @ 1.8 MPa (°C) 152 - 160315315165280
Continuous Service Temperature (°C) 250250250255260
Coefficient of Thermal Expansion (10⁻⁵ /°C) 4.7 - 5.02.21.5 - 2.04.52.0
Thermal Conductivity (W/m·K) 0.250.360.43 - 0.920.250.50

Experimental Protocols

The synthesis of PEEK and PEKK polymers derived from this compound precursors can be achieved through two primary routes: nucleophilic aromatic substitution and electrophilic Friedel-Crafts acylation.

Protocol 1: Synthesis of PEEK via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone, a common industrial method.[10][11][12]

Materials:

  • 4,4'-difluorobenzophenone

  • Hydroquinone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diphenyl sulfone (solvent)

  • Toluene (azeotroping agent)

  • Acetone

  • Deionized water

  • Methanol

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4,4'-difluorobenzophenone, hydroquinone, anhydrous potassium carbonate, and diphenyl sulfone.

  • Add toluene to the mixture to facilitate the azeotropic removal of water.

  • Under a nitrogen atmosphere, heat the mixture to 180-200°C with vigorous stirring for 2-3 hours to remove water via the Dean-Stark trap.

  • After the removal of water, gradually increase the temperature to 280-320°C to initiate polymerization.

  • Maintain the reaction at this temperature for 3-5 hours. The viscosity of the mixture will increase as the polymer forms.

  • Cool the reaction mixture to approximately 150°C and pour it into a large volume of a non-solvent like acetone or methanol to precipitate the PEEK polymer.

  • Break up the solid polymer and wash it sequentially with hot acetone, deionized water, and methanol to remove the solvent and inorganic salts.[11]

  • Dry the purified PEEK polymer in a vacuum oven at 120-150°C for 12-24 hours.

Protocol 2: Synthesis of PEKK via Electrophilic Friedel-Crafts Acylation

This protocol outlines the synthesis of PEKK from diphenyl ether (a derivative of this compound) and a mixture of terephthaloyl chloride and isophthaloyl chloride.[3][13]

Materials:

  • Diphenyl ether

  • Terephthaloyl chloride

  • Isophthaloyl chloride

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • 1,2-Dichloroethane (solvent)

  • Methanol

  • Dilute hydrochloric acid

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve diphenyl ether in 1,2-dichloroethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Gradually add anhydrous aluminum chloride to the solution with stirring.

  • In a separate flask, prepare a solution of terephthaloyl chloride and isophthaloyl chloride in 1,2-dichloroethane.

  • Add the acid chloride solution dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A precipitate of the PEKK-AlCl₃ complex will form.

  • Quench the reaction by slowly adding the mixture to a large volume of cold methanol.

  • Filter the crude polymer and wash it with methanol.

  • To remove the catalyst, stir the polymer in dilute hydrochloric acid, followed by washing with deionized water until the washings are neutral.

  • Dry the purified PEKK polymer in a vacuum oven at 100-120°C.

Mandatory Visualization

PEEK_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification cluster_product Final Product R1 4,4'-Difluorobenzophenone P1 Nucleophilic Aromatic Substitution R1->P1 R2 Hydroquinone R2->P1 R3 K2CO3 (Base) R3->P1 R4 Diphenyl Sulfone (Solvent) R4->P1 PU1 Precipitation (Methanol/Acetone) P1->PU1 PU2 Washing (Water/Acetone) PU1->PU2 PU3 Drying PU2->PU3 FP PEEK Polymer PU3->FP

Caption: Workflow for the synthesis of PEEK via nucleophilic aromatic substitution.

PEKK_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification cluster_product Final Product R1 Diphenyl Ether P1 Electrophilic Friedel-Crafts Acylation R1->P1 R2 Terephthaloyl Chloride R2->P1 R3 Isophthaloyl Chloride R3->P1 R4 AlCl3 (Catalyst) R4->P1 R5 1,2-Dichloroethane (Solvent) R5->P1 PU1 Quenching (Methanol) P1->PU1 PU2 Washing (HCl/Water) PU1->PU2 PU3 Drying PU2->PU3 FP PEKK Polymer PU3->FP

Caption: Workflow for the synthesis of PEKK via electrophilic Friedel-Crafts acylation.

Aerospace_Application_Pathway Monomer This compound (or related precursors) Polymer High-Performance Polymers (PEEK, PEKK) Monomer->Polymer Polymerization Processing Processing (Molding, Extrusion, 3D Printing) Polymer->Processing Components Aerospace Components Processing->Components Applications Structural Parts Interior Components Engine Parts Electrical Systems Components->Applications

Caption: Logical pathway from this compound precursors to aerospace applications.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,4-diphenoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for the large-scale synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this specific synthesis, it is typically the reaction of 1,4-dihalobenzene with phenol in the presence of a copper catalyst and a base.

Q2: What are the critical parameters to control during the scale-up of the Ullmann synthesis of this compound?

A2: Key parameters to meticulously control for a successful and reproducible large-scale synthesis include:

  • Purity of Reactants and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous to prevent catalyst deactivation and side reactions.

  • Catalyst System: The choice and handling of the copper catalyst and any associated ligands are crucial for reaction efficiency.

  • Base Selection: The type and amount of base can significantly impact the reaction rate and yield.

  • Reaction Temperature: Precise temperature control is essential to balance reaction kinetics with the prevention of thermal degradation and side product formation.

  • Agitation: Effective mixing is critical in large reactors to ensure homogeneous reaction conditions.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is vital to prevent oxidation of the catalyst and reactants.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (1,4-dihalobenzene and phenol), mono-substituted intermediates (4-phenoxyphenol), and byproducts from side reactions such as homocoupling of the aryl halide. Reductive dehalogenation of the aryl halide can also occur, leading to the formation of benzene.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For industrial-scale purification, the following methods are commonly employed:

  • Crystallization: The crude product is often purified by recrystallization from a suitable solvent to remove impurities.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification technique.

  • Filtration and Washing: After precipitation or crystallization, the product is collected by filtration and washed with appropriate solvents to remove residual impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield is a common challenge in the scale-up of the Ullmann condensation. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound reagent_purity Check Purity of Reactants (Aryl Halide, Phenol, Solvent) start->reagent_purity Start Here catalyst_activity Evaluate Catalyst System (Copper Source, Ligand) reagent_purity->catalyst_activity If Pure solution1 Purify/Dry Reactants & Solvents reagent_purity->solution1 If Impure/Wet base_effectiveness Assess Base Effectiveness (Strength, Solubility) catalyst_activity->base_effectiveness If Active solution2 Use Fresh/Activated Catalyst & Appropriate Ligand catalyst_activity->solution2 If Inactive/Inappropriate reaction_conditions Optimize Reaction Conditions (Temperature, Time) base_effectiveness->reaction_conditions If Effective solution3 Select a More Suitable Base (e.g., K2CO3, Cs2CO3) base_effectiveness->solution3 If Ineffective solution4 Systematically Vary Temperature & Monitor Reaction Progress reaction_conditions->solution4

Caption: Troubleshooting workflow for low yield.

Quantitative Data on Reaction Parameters:

ParameterConditionEffect on YieldReference
Base K₂CO₃Often provides a good balance of reactivity and cost.[1]
Cs₂CO₃Can lead to higher yields but is more expensive.[2]
Solvent Toluene/XyleneEffective non-polar solvents.[1][1]
DMF/NMPHigh-boiling polar solvents, but compatibility with the catalyst system must be verified.[2][2]
Catalyst CuI, Cu₂OCommonly used and effective copper(I) sources.[2][2]
Ligand N,N-dimethylglycineCan accelerate the reaction and allow for milder conditions.[3]
Problem 2: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the overall efficiency of the synthesis.

Logical Relationship for Byproduct Formation

Byproduct_Formation high_temp High Reaction Temperature degradation Thermal Degradation high_temp->degradation side_reactions Undesired Side Reactions high_temp->side_reactions impure_reactants Impure Reactants/Solvents impure_reactants->side_reactions non_inert_atm Non-Inert Atmosphere homocoupling Homocoupling of Aryl Halide non_inert_atm->homocoupling incorrect_stoichiometry Incorrect Stoichiometry incomplete_reaction Incomplete Reaction incorrect_stoichiometry->incomplete_reaction

Caption: Factors leading to byproduct formation.

Troubleshooting Strategies for Byproduct Formation:

ByproductPotential CauseRecommended Solution
Homocoupled Aryl Halide Inefficient catalytic cycle, presence of oxygen.Ensure a strictly inert atmosphere. Consider using a ligand to stabilize the copper catalyst.
4-Phenoxyphenol (mono-ether) Incomplete reaction, incorrect stoichiometry.Increase reaction time or temperature moderately. Ensure the correct molar ratio of phenol to aryl halide.
Degradation Products Excessively high reaction temperature.Lower the reaction temperature and monitor for the minimum effective temperature.

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound via Ullmann condensation. Note: This protocol should be optimized and adapted for large-scale production with appropriate safety and engineering controls.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,4-Diiodobenzene329.913.30 g10.0 mmol
Phenol94.112.07 g22.0 mmol
Copper(I) Iodide (CuI)190.4595 mg0.5 mmol
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol
Toluene (anhydrous)-50 mL-

Procedure:

  • To a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-diiodobenzene, phenol, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask via a syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford this compound as a white solid.

Experimental Workflow Diagram

Experimental_Workflow setup Reaction Setup (Flask, Stirrer, Condenser, N2) reagents Charge Reactants (1,4-Diiodobenzene, Phenol, CuI, K2CO3) setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat to Reflux (110°C) under N2 Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Workup (Cool, Dilute, Filter) monitoring->workup Upon Completion extraction Extraction & Washing workup->extraction drying Drying & Concentration extraction->drying purification Purification (Recrystallization) drying->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

identifying and minimizing byproducts in 1,4-Diphenoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diphenoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic routes for this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of a 1,4-dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene) with phenol in the presence of a base.[1][2] Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, though modern catalysts and ligands can enable milder conditions.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This route typically requires a 1,4-dihalobenzene activated with strong electron-withdrawing groups, which is not the case for unsubstituted dihalobenzenes. Therefore, the Ullmann-type reaction is more common for this specific synthesis.[4] Another approach involves the reaction of hydroquinone with an aryl halide like bromobenzene.[5][6]

Q2: What are the common byproducts in the Ullmann synthesis of this compound?

A2: Common byproducts in the Ullmann synthesis of this compound can include:

  • Phenol: Arises from the incomplete reaction of the starting phenol or as a result of side reactions.[7]

  • Homocoupling of the aryl halide: This leads to the formation of biphenyl or poly-phenylene structures. While sometimes not observed, it is a potential side reaction in Ullmann couplings.[2][7]

  • Monosubstituted intermediate: 4-phenoxyphenol can be a significant byproduct if the reaction does not go to completion.

  • Products of reductive dehalogenation: The aryl halide can be reduced to benzene.

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • Catalyst and Ligand Selection: The use of appropriate copper catalysts and ligands can significantly improve selectivity and yield under milder conditions, reducing the likelihood of side reactions.[3][7]

  • Reaction Temperature: While traditional Ullmann reactions require high temperatures, modern catalytic systems can operate at lower temperatures, which can help to reduce the formation of degradation products and homocoupled byproducts.[3]

  • Stoichiometry of Reactants: Carefully controlling the molar ratio of the reactants can help to drive the reaction to completion and minimize unreacted starting materials and monosubstituted intermediates.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the phenoxide and the copper catalyst.

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound typically involves the following steps:

  • Workup: After the reaction, a standard workup procedure is necessary to remove the catalyst and inorganic salts. This often involves quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions.

  • Column Chromatography: This is a common and effective method for separating this compound from byproducts and unreacted starting materials.

  • Recrystallization: Recrystallization from a suitable solvent can be used to obtain highly pure this compound.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Inactive catalyst. 2. Insufficiently strong base or incomplete deprotonation of phenol. 3. Reaction temperature is too low. 4. Presence of oxygen or moisture in the reaction.1. Use a fresh, high-purity copper catalyst and consider using an activating agent if necessary. 2. Ensure a sufficiently strong and anhydrous base is used in an appropriate stoichiometric amount. 3. Gradually increase the reaction temperature while monitoring for product formation and byproduct generation. 4. Ensure all solvents and reagents are anhydrous and the reaction is performed under a strict inert atmosphere.
High percentage of 4-phenoxyphenol byproduct 1. Incomplete reaction. 2. Insufficient amount of the second equivalent of phenol or aryl halide.1. Increase the reaction time and/or temperature. 2. Adjust the stoichiometry of the reactants to favor the formation of the disubstituted product.
Presence of biphenyl or polyphenylene byproducts 1. Homocoupling of the aryl halide, often favored at high temperatures.1. Lower the reaction temperature if possible by using a more active catalyst system. 2. Use an aryl iodide instead of an aryl bromide, as it is generally more reactive, potentially allowing for lower reaction temperatures.
Difficulty in purifying the product 1. Presence of multiple byproducts with similar polarities to the desired product.1. Optimize the column chromatography conditions (e.g., solvent system, gradient). 2. Consider a multi-step purification process involving both chromatography and recrystallization.

Experimental Protocols

General Protocol for Ullmann Synthesis of this compound

This is a representative protocol and may require optimization.

Materials:

  • 1,4-Dibromobenzene

  • Phenol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1,4-dibromobenzene (1.0 eq), phenol (2.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 130 °C and stir for 16-24 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with aqueous ammonia and extract the product with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Hypothetical GC-MS Analysis of a Crude this compound Reaction Mixture

Peak No. Retention Time (min) Compound Identity Relative Area (%) Key Mass Fragments (m/z)
15.2Benzene278, 51
28.5Phenol594, 65
312.14-Phenoxyphenol15186, 94, 77
415.8This compound75262, 169, 77
518.2Biphenyl3154, 77

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (1,4-Dihalobenzene, Phenol, Cu Catalyst, Base) solvent 2. Add Anhydrous Solvent reactants->solvent heating 3. Heat under Inert Atmosphere solvent->heating quench 4. Quench Reaction heating->quench tlc TLC/GC Monitoring heating->tlc extract 5. Extraction quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography / Recrystallization dry->purify analysis 9. Characterization (NMR, GC-MS) purify->analysis tlc->heating

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Inactive Catalyst / Reagents start->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time) start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Verify Reagent Purity & Catalyst Activity cause1->solution1 solution2 Optimize Temperature & Reaction Time cause2->solution2 solution3 Monitor Reaction Progress (TLC/GC) cause3->solution3 solution4 Adjust Reactant Stoichiometry cause3->solution4

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Optimizing Catalyst Selection for 1,4-Diphenoxybenzene Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the polymerization of 1,4-diphenoxybenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful polymer synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the oxidative coupling polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the polymerization of this compound?

A1: The most commonly reported and effective catalyst for the oxidative coupling polymerization of this compound is iron(III) chloride (FeCl₃)[1]. Copper-based catalysts, often used for the polymerization of other phenols like 4-phenoxyphenol, are also potential candidates, though specific data for this compound is less common[2][3]. The choice of catalyst can significantly impact the polymer's molecular weight, polydispersity index (PDI), and yield.

Q2: My polymer has a low molecular weight. What are the potential causes and how can I increase it?

A2: Low molecular weight is a frequent issue in polycondensation reactions. Potential causes include:

  • Suboptimal Catalyst Concentration: The concentration of the catalyst can influence the rate of polymerization and chain growth. An insufficient amount of catalyst may lead to incomplete polymerization.

  • Reaction Temperature and Time: The reaction may not have proceeded to a sufficient extent. Increasing the reaction time or temperature can often lead to higher molecular weight polymers[4][5]. However, excessively high temperatures can also lead to side reactions and degradation.

  • Monomer Purity: Impurities in the this compound monomer can act as chain-terminating agents, preventing the formation of long polymer chains.

  • Presence of Water: Water can interfere with the catalytic cycle of many oxidative coupling catalysts. Ensuring anhydrous reaction conditions is crucial.

To increase the molecular weight, consider optimizing the catalyst concentration, extending the reaction time, and ensuring the purity and dryness of your monomer and solvent.

Q3: I am observing a broad polydispersity index (PDI) in my final polymer. How can I achieve a narrower PDI?

A3: A broad PDI suggests a lack of control over the polymerization process, leading to polymer chains of widely varying lengths. To achieve a narrower PDI:

  • Controlled Polymerization Techniques: While challenging for oxidative coupling, employing principles of controlled polymerization, such as slow monomer addition, can help in achieving a more uniform chain growth.

  • Catalyst Selection: The choice of catalyst and ligand (in the case of copper-based systems) can influence the control over the polymerization. Some catalytic systems offer better control over chain growth than others.

  • Fractionation: If a narrow PDI is critical, the synthesized polymer can be fractionated using techniques like size-exclusion chromatography (GPC) to isolate polymer chains within a specific molecular weight range.

Q4: What are the common side reactions during the polymerization of this compound and how can they be minimized?

A4: The primary side reactions in the oxidative coupling of phenols are C-C bond formation instead of the desired C-O bond formation, leading to branching and cross-linking. In the case of monomers similar to this compound, the formation of C-C coupled dimers and 1,2,4-trioxybenzene units has been observed[3]. To minimize these side reactions:

  • Catalyst and Ligand Choice: The regioselectivity of the coupling (C-O vs. C-C) can be influenced by the catalyst and, if applicable, the steric and electronic properties of the ligands used with the metal center[3].

  • Reaction Conditions: Optimizing the reaction temperature and solvent can help to favor the desired C-O coupling. For instance, in the polymerization of 4-phenoxyphenol, the choice of solvent (toluene or THF) was shown to affect the formation of C-C dimers[3].

Troubleshooting Workflow for Low Molecular Weight Polymer

This workflow provides a step-by-step guide to diagnosing and resolving the issue of low molecular weight in the polymerization of this compound.

Troubleshooting_Low_MW start Low Molecular Weight Observed check_purity Verify Monomer and Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst Activity and Concentration start->check_catalyst fail Problem Persists: Consider Alternative Catalyst System start->fail purify Purify Monomer/Solvent check_purity->purify Impurities Suspected optimize_conditions Optimize Temperature and/or Increase Reaction Time check_conditions->optimize_conditions Suboptimal Conditions optimize_catalyst Adjust Catalyst Concentration or Use Fresh Catalyst check_catalyst->optimize_catalyst Inactivity or Wrong Concentration purify->start success High Molecular Weight Achieved purify->success optimize_conditions->start optimize_conditions->success optimize_catalyst->start optimize_catalyst->success

Caption: Troubleshooting workflow for low molecular weight polymer.

Data Presentation

The following table summarizes the quantitative data obtained for the polymerization of this compound using an iron(III) chloride catalyst.

CatalystMonomer Concentration (M)Catalyst/Monomer RatioSolventTemperature (°C)Time (h)Mn (Da)Mw (Da)PDI (Mw/Mn)Yield (%)Reference
FeCl₃Not Specified4:1Nitrobenzene402411,00036,0003.2768[1]

Experimental Protocols

This section provides a detailed methodology for the polymerization of this compound using an iron(III) chloride catalyst, based on the work of Matsumoto, Ando, and Ueda[1].

FeCl₃-Catalyzed Polymerization of this compound

Materials:

  • This compound (monomer)

  • Iron(III) chloride (FeCl₃, catalyst)

  • Nitrobenzene (solvent)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, add this compound and nitrobenzene.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.

  • Catalyst Addition: While stirring the solution at room temperature, add iron(III) chloride to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 40°C and continue stirring for 24 hours.

  • Precipitation: After 24 hours, pour the reaction mixture into methanol containing a small amount of concentrated HCl to precipitate the polymer.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly.

  • Reprecipitation: Dissolve the polymer in a suitable solvent (e.g., ethyl acetate) and reprecipitate it to further purify the product.

  • Drying: Dry the final polymer product under vacuum.

Characterization:

  • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards[1].

  • The chemical structure of the polymer can be confirmed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Mandatory Visualization

Experimental Workflow for FeCl₃-Catalyzed Polymerization

The following diagram illustrates the key steps in the experimental workflow for the synthesis of poly(this compound) using FeCl₃ as a catalyst.

Experimental_Workflow start Start setup Reaction Setup: This compound in Nitrobenzene start->setup inert Establish Inert Atmosphere (Nitrogen Purge) setup->inert catalyst Add FeCl₃ Catalyst at Room Temperature inert->catalyst polymerization Polymerization at 40°C for 24h catalyst->polymerization precipitation Precipitate in Methanol/HCl polymerization->precipitation purification Filter, Wash, and Reprecipitate precipitation->purification drying Dry Polymer Under Vacuum purification->drying characterization Characterize Polymer (GPC, NMR, IR) drying->characterization end End characterization->end

Caption: Experimental workflow for FeCl₃-catalyzed polymerization.

Logical Relationship for Catalyst Selection and Optimization

This diagram outlines the decision-making process for selecting and optimizing a catalyst for the polymerization of this compound.

Catalyst_Selection start Define Polymerization Goals (e.g., High MW, Low PDI) initial_choice Initial Catalyst Selection start->initial_choice fecl3 FeCl₃ (Established Method) initial_choice->fecl3 copper Copper-based Catalysts (Potential for Control) initial_choice->copper experiment Perform Polymerization fecl3->experiment copper->experiment analysis Analyze Polymer Properties (MW, PDI, Yield) experiment->analysis evaluation Evaluate Results vs. Goals analysis->evaluation optimize Optimize Reaction Conditions (Temp, Time, Concentration) evaluation->optimize No success Goals Achieved evaluation->success Yes optimize->experiment change_catalyst Select Alternative Catalyst System optimize->change_catalyst change_catalyst->initial_choice

Caption: Logical workflow for catalyst selection and optimization.

References

Technical Support Center: Purification of High-Purity 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity 1,4-diphenoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. For the widely used Ullmann condensation, impurities may include unreacted starting materials such as phenol and an aryl halide (e.g., 1,4-dichlorobenzene or 1,4-diiodobenzene), as well as byproducts from side reactions.[1][2] If the synthesis involves the reaction of terephthaloyl chloride with diphenyl ether, residual starting materials and incompletely reacted intermediates can be impurities.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to light yellow crystalline powder or flakes.[1][3] Its melting point is in the range of 75-78°C.[3] A broader melting point range or a discolored appearance may indicate the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography (GC) is a common method to assess purity, with commercial standards often specifying a purity of >98.0% by GC.[3] Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any organic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallization The melting point of this compound (75-78°C) is relatively low, and it may be below the boiling point of the chosen recrystallization solvent.- Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of a "poor" solvent to the solution of the "good" solvent to lower the overall boiling point and decrease solubility.- Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal of pure this compound.
Low recovery of purified product - Too much solvent was used, leading to significant loss of product in the mother liquor.- The cooling process was too rapid, preventing complete crystallization.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurities.- Perform a solvent screen to find a more suitable solvent or solvent pair.- Consider a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves the impurity.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC The mobile phase polarity is not optimized.- For normal phase silica gel chromatography, if the Rf value is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).- If the Rf value is too high, decrease the polarity of the mobile phase.
Streaking of spots on TLC plate - The sample is too concentrated.- The compound is interacting strongly with the stationary phase.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent (e.g., a few drops of methanol or acetic acid) to the mobile phase to reduce tailing.
Compound is not eluting from the column The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.
Cracking of the silica gel bed - The column was packed unevenly.- The solvent level dropped below the top of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the nature and quantity of impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. Start with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and adjust the polarity to achieve good separation of the desired product from impurities. An Rf value of 0.2-0.3 for this compound is often a good target.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed without any air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (GC, TLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography Further Purification Needed PureProduct High-Purity this compound PurityAnalysis->PureProduct Purity Met

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_solutions Solutions Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change Solvent / Use Solvent Pair OilingOut->ChangeSolvent Yes SlowCooling Slower Cooling / Seed Crystal OilingOut->SlowCooling Yes Impure Still Impure? LowYield->Impure No MinimizeSolvent Use Minimal Hot Solvent LowYield->MinimizeSolvent Yes SecondCrop Collect Second Crop LowYield->SecondCrop Yes Success Successful Purification Impure->Success No RescreenSolvent Re-screen Solvents Impure->RescreenSolvent Yes ChangeSolvent->Start SlowCooling->Start MinimizeSolvent->Start SecondCrop->Impure RescreenSolvent->Start

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Maintaining the Integrity of 1,4-Diphenoxybenzene in Heat Transfer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,4-diphenoxybenzene, a key component in many high-temperature heat transfer fluids. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the longevity and optimal performance of your heat transfer system.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound-containing heat transfer fluids.

Symptom Potential Cause Recommended Action
Fluid Darkening and Thickening Oxidation: Exposure of the hot fluid to air, typically in the expansion tank, can lead to the formation of acids and sludge.[1][2][3][4]- Ensure the expansion tank is cool to the touch (ideally below 140°F / 60°C).[1][3] - If the expansion tank is hot, check for and valve off any warm-up lines.[1] - Implement a nitrogen blanket on the expansion tank headspace to prevent air contact.[1][5] - Perform an acid number test to quantify the level of oxidation.
Decreased Heat Transfer Efficiency Fluid Degradation: The formation of high boiling point compounds (high boilers) and carbon solids can foul heat exchange surfaces, creating an insulating layer.[5][6]- Conduct a fluid analysis to determine the concentration of high boilers and insoluble solids. - If degradation is significant, consider in-line filtration or a full system flush and fluid replacement.[7]
Increased System Pressure & Pump Cavitation Thermal Cracking: Overheating the fluid beyond its recommended film temperature can break down molecules into lower boiling point compounds (low boilers) and non-condensable gases.[2][6]- Verify that the heater is not suffering from flame impingement and that the burner is correctly aligned.[1] - Ensure adequate fluid flow through the heater to prevent localized overheating.[1][3] - A fluid analysis can confirm the presence of low boilers by checking the fluid's flash point.[2]
Foul Odor Fluid Degradation: The breakdown of the heat transfer fluid can produce aromatic compounds with noticeable odors.[8]- This is a strong indicator of significant fluid degradation. A comprehensive fluid analysis is recommended to assess the overall health of the fluid.
Corrosion of System Components Oxidation and Contamination: The formation of acidic byproducts from oxidation can lead to corrosion, especially in the presence of water.[4][9]- Regularly test the fluid's acid number. - Ensure the system is properly dried after installation or maintenance to remove any water.[10]

Frequently Asked Questions (FAQs)

What is the primary cause of this compound degradation?

The two main modes of degradation are thermal cracking and oxidation.[6][11] Thermal cracking, or overheating, occurs when the fluid is heated above its maximum recommended film temperature, leading to the formation of "low boilers" and "high boilers".[2] Oxidation happens when the hot fluid comes into contact with air, resulting in increased acidity and viscosity.[2]

How can I prevent oxidation of my heat transfer fluid?

The most effective way to prevent oxidation is to limit the fluid's contact with air. This can be achieved by ensuring the expansion tank remains cool (below 140°F or 60°C) and by applying a nitrogen blanket to the headspace of the expansion tank.[1][3][5]

What are "low boilers" and "high boilers"?

"Low boilers" are smaller molecules formed during thermal cracking that have a lower boiling point than the original fluid.[2] Their presence lowers the flash point and increases the vapor pressure of the fluid.[2] "High boilers" are larger, polymeric molecules also formed during thermal cracking, which increase the fluid's viscosity.[2]

How often should I test my heat transfer fluid?

It is recommended to have your heat transfer fluid analyzed at least once a year.[1] However, for systems operating under severe conditions or for critical applications, more frequent testing may be necessary.

Can I mix different types of heat transfer fluids?

No, it is strongly advised not to mix different heat transfer fluids, even if they have similar chemistries.[10] Mixing fluids can lead to unpredictable chemical reactions, potentially causing accelerated degradation and the formation of sludge.[10]

Quantitative Data Summary

Parameter Significance Typical Action Levels
Acid Number (TAN) Indicates the level of oxidation.> 0.50 mg KOH/g: Indicates significant oxidation.[12]
Viscosity Change An increase suggests the formation of high boilers or oxidation products. A decrease points to thermal cracking and the formation of low boilers.[2]A change of +/- 10-15% from the virgin fluid viscosity often warrants investigation.
Insoluble Solids Indicates the presence of carbonaceous deposits or contaminants that can lead to fouling.> 0.05 wt%: May require filtration.
Flash Point A significant reduction indicates the presence of volatile low boilers from thermal cracking.[2]A decrease of more than 20°C from the virgin fluid's flash point is a cause for concern.
Water Content Can accelerate corrosion and cause operational issues like pump cavitation.[10]> 200 ppm: Requires investigation and potential fluid dehydration.

Experimental Protocols

Determination of Acid Number (ASTM D664)

Objective: To measure the amount of acidic substances in the heat transfer fluid, which is an indicator of oxidative degradation.

Methodology:

  • Sample Preparation: Accurately weigh a specified amount of the heat transfer fluid sample into a beaker.

  • Solvent Addition: Dissolve the sample in a titration solvent, typically a mixture of toluene, isopropyl alcohol, and a small amount of water.[13]

  • Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) in isopropyl alcohol.

  • Endpoint Detection: The endpoint of the titration is determined potentiometrically using a pH electrode. The endpoint is the point at which all the acidic components have been neutralized.

  • Calculation: The total acid number (TAN) is calculated based on the volume of KOH titrant used and is expressed in milligrams of KOH per gram of sample.[13]

Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of the heat transfer fluid, which can indicate thermal cracking or polymerization.

Methodology:

  • Apparatus: A calibrated glass capillary viscometer is used for this measurement.[14]

  • Temperature Control: The viscometer is placed in a constant temperature bath maintained at a specified temperature (e.g., 40°C or 100°C) with high precision (+/- 0.02°C).[14]

  • Sample Introduction: A small, precise volume of the heat transfer fluid is introduced into the viscometer.

  • Flow Time Measurement: The time it takes for the fluid to flow under gravity between two marked points on the capillary is accurately measured.[15][16]

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[15][16] The result is typically reported in centistokes (cSt).

Visualizations

Logical Flow for Troubleshooting Fluid Degradation start System Anomaly Observed (e.g., Reduced Heat Transfer, Pressure Increase) visual_inspection Visual Inspection of Fluid (Darkening, Odor) start->visual_inspection fluid_analysis Comprehensive Fluid Analysis (Viscosity, Acid Number, Flash Point) visual_inspection->fluid_analysis check_oxidation Check for Oxidation (High Acid Number, High Viscosity) fluid_analysis->check_oxidation Results Indicate Oxidation check_cracking Check for Thermal Cracking (Low Viscosity, Low Flash Point) fluid_analysis->check_cracking Results Indicate Cracking oxidation_causes Investigate Oxidation Causes (Hot Expansion Tank, Air Leaks) check_oxidation->oxidation_causes cracking_causes Investigate Cracking Causes (Heater Malfunction, Low Flow) check_cracking->cracking_causes remedial_action_ox Remedial Action (Cool Expansion Tank, Inert Gas Blanket, Filtration) oxidation_causes->remedial_action_ox remedial_action_crack Remedial Action (Heater Maintenance, Correct Flow Rate, Fluid Replacement) cracking_causes->remedial_action_crack monitor Monitor System Performance remedial_action_ox->monitor remedial_action_crack->monitor

Caption: Troubleshooting workflow for diagnosing and addressing fluid degradation.

Degradation Pathways of this compound dpb This compound (in Heat Transfer Fluid) overheating Thermal Stress (Overheating) dpb->overheating oxidation Oxidation (Air Contact) dpb->oxidation low_boilers Low Boilers (e.g., Benzene, Phenol) overheating->low_boilers high_boilers High Boilers (Polymeric Compounds) overheating->high_boilers gases Non-condensable Gases (e.g., Hydrogen, Methane) overheating->gases acids Organic Acids (Carboxylic Acids) oxidation->acids sludge Sludge & Varnish acids->sludge

Caption: Key degradation pathways for this compound-based fluids.

Experimental Workflow for Fluid Analysis sampling 1. Sample Collection (from a hot, circulating part of the system) viscosity 2. Viscosity Test (ASTM D445) sampling->viscosity acid_number 3. Acid Number Test (ASTM D664) sampling->acid_number flash_point 4. Flash Point Test sampling->flash_point data_analysis 5. Data Analysis & Comparison (to virgin fluid specifications and historical data) viscosity->data_analysis acid_number->data_analysis flash_point->data_analysis report 6. Report Generation & Recommendations data_analysis->report

Caption: Standard workflow for comprehensive heat transfer fluid analysis.

References

Technical Support Center: Ullmann Condensation of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann condensation synthesis of 1,4-diphenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific etherification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper catalyst for the synthesis of this compound?

A1: For the Ullmann condensation to produce this compound, copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are generally preferred as they are often the active catalytic species. While metallic copper powder can be used, it may require activation and higher reaction temperatures.

Q2: I am observing very low to no yield of this compound. What are the likely causes and solutions?

A2: Low or no yield in this synthesis can stem from several factors:

  • Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II). It is advisable to use a fresh batch of the copper(I) salt.

  • Insufficient Temperature: Traditional Ullmann condensations require high temperatures, often in the range of 150-210°C. Modern ligand-assisted protocols can proceed at lower temperatures (e.g., 100-140°C), but the optimal temperature should be determined for your specific conditions.

  • Improper Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used and are effective for this reaction. Ensure the solvent is anhydrous, as water can inhibit the reaction.

  • Ineffective Base: A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of hydroquinone. The base should be finely powdered and anhydrous to ensure optimal reactivity.

Q3: My reaction mixture turns dark brown or black, and I am getting a low yield of the desired product. What is happening?

A3: The formation of a dark-colored precipitate often indicates decomposition of the copper catalyst to copper oxides, especially at high temperatures. This can be mitigated by the addition of a chelating ligand, such as 1,10-phenanthroline or N,N'-dimethylglycinate, which stabilizes the copper catalyst.

Q4: What are the common side products in the Ullmann synthesis of this compound?

A4: Common side products include:

  • 4-Phenoxyphenol: This results from the mono-arylation of hydroquinone. To favor the desired di-substituted product, a molar excess of the aryl halide can be used.

  • Biphenyl: This is formed from the homocoupling of two molecules of the aryl halide.

  • Dehalogenated arene: The aryl halide can be reduced to the corresponding arene (e.g., benzene from bromobenzene). This can be minimized by ensuring anhydrous and inert reaction conditions.

Q5: How can I purify the crude this compound from the reaction mixture?

A5: Purification typically involves the following steps:

  • After the reaction is complete, the mixture is cooled and diluted with an organic solvent (e.g., ethyl acetate or toluene) and washed with water to remove the inorganic salts.

  • The organic layer is then washed with an aqueous base solution (e.g., NaOH) to remove any unreacted hydroquinone or 4-phenoxyphenol.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Ullmann synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Aryl HalidePhenolYield (%)
CuI (5)1,10-Phenanthroline (10)K₂CO₃DMF14024BromobenzeneHydroquinoneModerate to Good
CuI (10)N,N'-Dimethylglycine (20)Cs₂CO₃Dioxane11024IodobenzeneHydroquinoneGood
CuI (5)NoneK₂CO₃Pyridine15012BromobenzeneHydroquinoneVariable
Cu₂O (10)Salicylaldoxime (20)K₃PO₄DMSO12020BromobenzeneHydroquinoneGood

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Hydroquinone

  • Bromobenzene (or Iodobenzene)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Addition of Reagents: Anhydrous DMF is added via syringe, followed by the addition of bromobenzene (2.2 eq).

  • Reaction: The reaction mixture is heated to 140°C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after 24 hours), the mixture is cooled to room temperature. The mixture is then diluted with toluene and washed sequentially with water and 1 M NaOH solution to remove inorganic salts and unreacted hydroquinone. The organic layer is then washed with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield this compound as a white solid.

Visualizations

Ullmann_Condensation_Mechanism cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products R1 Hydroquinone A Formation of Copper Phenoxide R1->A R2 Aryl Halide (2 eq) B Oxidative Addition of Aryl Halide R2->B R3 Base (e.g., K₂CO₃) R3->A R4 Cu(I) Catalyst R4->A R5 Ligand (Optional) R5->A A->B Cu(I)-OAr C Reductive Elimination B->C Ar-Cu(III)-OAr P2 Inorganic Salts B->P2 D Regenerated Cu(I) Catalyst C->D P1 This compound C->P1 D->A

Caption: General mechanism of the Ullmann condensation for this compound synthesis.

Troubleshooting_Guide Start Low Yield of this compound Q1 Is the reaction temperature optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst active? A1_Yes->Q2 Sol1 Adjust temperature. (120-150°C with ligand, >150°C without). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the reagents and solvent pure and anhydrous? A2_Yes->Q3 Sol2 Use fresh Cu(I) salt. Consider adding a ligand to stabilize the catalyst. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate reaction stoichiometry and consider alternative ligands. A3_Yes->End Sol3 Use anhydrous solvents and finely powdered anhydrous base. A3_No->Sol3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Synthesis of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,4-diphenoxybenzene in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). The Ullmann condensation typically involves the copper-catalyzed reaction of a phenol with an aryl halide.[1][2] SNAr reactions for this synthesis usually involve the reaction of a phenoxide with an activated aryl halide.

Q2: What are the typical starting materials for these syntheses?

A2: For an Ullmann-type synthesis, common starting materials are 1,4-dihalobenzene (e.g., 1,4-diiodobenzene or 1,4-dibromobenzene) and phenol, or hydroquinone and an aryl halide (e.g., bromobenzene or iodobenzene). For a nucleophilic aromatic substitution approach, one might use a 1,4-dihalobenzene with an electron-withdrawing group to activate the ring for nucleophilic attack by a phenoxide.

Q3: What factors are critical for achieving high yield and purity in the Ullmann condensation of this compound?

A3: Key factors for a successful Ullmann condensation include the choice of catalyst and ligand, the solvent, the base, and the reaction temperature. Modern Ullmann reactions often employ copper(I) salts as catalysts in combination with a ligand to improve solubility and catalyst performance. Common solvents include high-boiling polar aprotics like DMF, and the choice of base is crucial for deprotonating the phenol.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the this compound product.

Q5: What are the common impurities I might encounter?

A5: Common impurities can include unreacted starting materials (phenol, aryl halide), partially reacted intermediates (e.g., 4-phenoxyphenol), and byproducts from side reactions such as homocoupling of the aryl halide.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low or no conversion of starting materials Inactive catalystEnsure you are using a high-quality copper(I) salt. If using copper powder, it may need activation. Consider using a more soluble copper source or a pre-catalyst complex.
Ineffective ligandThe choice of ligand is critical. For Ullmann reactions, bidentate ligands can significantly improve yields. Experiment with different ligands to find the optimal one for your substrate combination.
Insufficiently high temperatureUllmann condensations often require high temperatures. Ensure your reaction is reaching the target temperature. Be aware of the solvent's boiling point.
Poor choice of baseThe base may not be strong enough to effectively deprotonate the phenol. Consider using a stronger base like potassium carbonate or cesium carbonate.
Presence of water or oxygenUllmann reactions are sensitive to moisture and air. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
Formation of significant byproducts Homocoupling of aryl halideThis is a common side reaction. Using a ligand can sometimes suppress this pathway. Optimizing the stoichiometry of your reactants can also help.
Reaction temperature is too highWhile high temperatures are often necessary, excessive heat can lead to decomposition and side reactions. Try running the reaction at a slightly lower temperature for a longer period.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reactionIncrease the reaction time or temperature. Ensure proper mixing. Consider adding a fresh portion of the catalyst or base.
Inefficient work-upDuring the work-up, ensure complete removal of unreacted phenol by washing with an aqueous base (e.g., NaOH solution). Unreacted aryl halide may require purification by column chromatography or recrystallization.
Product is discolored Formation of copper oxides or other colored impuritiesThoroughly filter the reaction mixture to remove solid copper species before work-up. The use of a ligand can help keep the copper in solution. Charcoal treatment of the crude product can sometimes remove colored impurities.
Difficulty in crystallization/purification Product has "oiled out"This can happen if the cooling is too rapid or the solvent is not ideal. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. Seeding with a small crystal of pure product can also help.
Ineffective recrystallization solventThe ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures to find the optimal system. For this compound, consider solvents like ethanol, or mixed solvent systems like hexane/ethyl acetate.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Diaryl Ether Synthesis (Illustrative)

Parameter Ullmann Condensation (Traditional) Ullmann Condensation (Modern, Ligand-Assisted) Nucleophilic Aromatic Substitution (SNAr)
Catalyst Copper powder or Copper(I) salts (stoichiometric)Copper(I) salts (catalytic)Not always required
Ligand NoneOften a bidentate ligand (e.g., a diamine or an amino acid)Not applicable
Base Strong base (e.g., potassium carbonate, cesium carbonate)Often a milder base is sufficientStrong base (e.g., potassium carbonate)
Solvent High-boiling polar aprotic (e.g., DMF, nitrobenzene)Can often be run in lower boiling solventsPolar aprotic (e.g., DMF, DMSO)
Temperature High (>150 °C)Often lower temperatures are possible (80-120 °C)Moderate to high (80-150 °C)
Reported Yields Variable, can be low to moderateGenerally moderate to high (can exceed 90%)High, especially with activated substrates

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Ullmann-Type Synthesis of this compound

This protocol is a generalized procedure based on modern Ullmann condensation reactions.

Materials:

  • 1,4-Diiodobenzene

  • Phenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,4-diiodobenzene (1 equivalent), phenol (2.2 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble salts and copper species.

  • Wash the filtrate with a 1M NaOH solution to remove unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once crystal growth appears complete at room temperature, place the flask in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: - 1,4-Dihalobenzene - Phenol - Base (e.g., K2CO3) catalyst Add Catalyst System: - Copper(I) Salt - Ligand reactants->catalyst solvent Add Anhydrous Solvent (e.g., DMF) catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool filter Filter to Remove Solids cool->filter extract Aqueous Wash (e.g., NaOH, Brine) filter->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Ullmann_Cycle CuI Cu(I)L OxAdd Oxidative Addition CuI->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd CuIII Ar-Cu(III)(X)L OxAdd->CuIII LigandEx Ligand Exchange CuIII->LigandEx Phenoxide PhO- Phenoxide->LigandEx CuIII_OPh Ar-Cu(III)(OPh)L LigandEx->CuIII_OPh RedElim Reductive Elimination CuIII_OPh->RedElim RedElim->CuI Regeneration Product Ar-OPh (this compound) RedElim->Product

Caption: Catalytic cycle for the Ullmann condensation.

References

Technical Support Center: Managing Side Reactions in the Synthesis of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,4-Diphenoxybenzene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions concerning the phenoxide coupling (Ullmann condensation) for the preparation of this compound.

Troubleshooting Guide

The Ullmann condensation for the synthesis of this compound, while a well-established method, can be prone to side reactions and yield inconsistencies. This guide outlines common issues, their potential causes, and actionable solutions to optimize your experimental outcomes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II) or be of poor quality. The active species is generally considered to be Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in situ reduction of a Cu(II) salt if using one.[1]
Inappropriate Ligand: The chosen ligand may not be effective for this specific transformation. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1]- Screen various ligands such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[1]
Suboptimal Base: The base may not be strong enough to deprotonate the phenol effectively or may be incompatible with other reagents.- Screen common bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2]
Incorrect Reaction Temperature: Traditional Ullmann reactions required high temperatures, but modern ligand-accelerated protocols can run under milder conditions.[1]- For ligand-based systems, start with a temperature range of 80-120 °C and optimize.[1][2]
Formation of Significant Side Products Mono-etherification: Incomplete reaction leading to the formation of 4-phenoxyphenol.- Increase the reaction time or temperature.- Ensure the stoichiometry of the phenol to the dihaloarene is appropriate (typically a slight excess of phenol).
Homocoupling of Aryl Halide: The 1,4-dihaloarene couples with itself to form poly(p-phenylene) type oligomers.- Use a suitable ligand to promote the desired cross-coupling over homocoupling.- Lowering the reaction temperature may reduce the rate of this side reaction.
Reduction of Aryl Halide: The aryl halide is reduced to benzene or a monosubstituted benzene.- Ensure anhydrous reaction conditions, as water can be a proton source.- Use a well-dried, high-purity solvent.
Product Contamination Residual Starting Materials: Unreacted 1,4-dihaloarene or phenol remaining in the product.- Optimize reaction conditions to drive the reaction to completion.- Employ appropriate purification techniques such as column chromatography or recrystallization.
Inorganic Salts: The base and copper salts are carried through the workup.- Perform a thorough aqueous workup, including washes with water and brine, to remove inorganic impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via Ullmann condensation?

A1: The most common starting materials are a 1,4-dihalobenzene (e.g., 1,4-diiodobenzene or 1,4-dibromobenzene) and phenol. The reactivity of the aryl halide typically follows the order I > Br > Cl.

Q2: How do I choose the best ligand for my reaction?

A2: The choice of ligand can significantly impact the reaction yield and rate. For diaryl ether synthesis, amino acids like N,N-dimethylglycine and L-proline have been shown to be effective.[2] It is often necessary to screen a few ligands to find the optimal one for your specific conditions.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then participates in the coupling reaction. The choice of base can also influence the solubility of the reactants and the overall reaction kinetics.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the reaction temperature.

  • Switch to a more reactive aryl halide (e.g., from a bromide to an iodide).

  • Screen different ligands, as some can significantly accelerate the reaction.

  • Ensure your catalyst is active and present in a sufficient amount.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain a pure, crystalline product.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound adapted from general procedures for Ullmann diaryl ether synthesis.

Materials:

  • 1,4-Diiodobenzene

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To an oven-dried reaction flask, add 1,4-diiodobenzene (1.0 mmol), phenol (2.2 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize quantitative data for analogous Ullmann diaryl ether syntheses to provide a baseline for optimization.

Table 1: Effect of Base on Diaryl Ether Synthesis

EntryBaseYield (%)
1K₂CO₃58.3
2Cs₂CO₃10.7
3Na₂CO₃0
Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst, toluene, 100 °C. Data adapted from literature reports.[2]

Table 2: Effect of Solvent on Diaryl Ether Synthesis

EntrySolventTemperature (°C)Yield (%)
1Toluene10058.3
2o-Xylene14067.9
3NMP1000
41,4-Dioxane1000
Reaction Conditions: 2-bromonaphthalene, p-cresol, CuI/PPh₃ catalyst, K₂CO₃. Data adapted from literature reports.[2]

Table 3: Ligand Screening for Diaryl Ether Synthesis

EntryLigandConversion (%) after 24h
1N,N-dimethylglycine95
2L-Proline85
3Salicylaldoxime78
Reaction Conditions: 4-bromoanisole, 4-methoxyphenol, CuI, K₃PO₄, acetonitrile, 80 °C. Data adapted from literature reports.[2]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

experimental_workflow reagents 1. Reagent Setup (Aryl Halide, Phenol, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent 3. Solvent Addition (Anhydrous Toluene) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Workup (Cooling, Filtration) reaction->workup extraction 6. Extraction (EtOAc, H₂O, Brine) workup->extraction purification 7. Purification (Column Chromatography) extraction->purification product Pure This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Side Product Formation check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System (Source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) start->check_conditions optimize Systematic Optimization check_reagents->optimize check_catalyst->optimize check_conditions->optimize success Improved Yield optimize->success

Caption: Troubleshooting logic for managing side reactions and low yields.

References

optimization of reaction conditions for 1,4-Diphenoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 1,4-diphenoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] For the synthesis of this compound, this typically involves the reaction of 1,4-dihalobenzene (e.g., 1,4-diiodobenzene or 1,4-dibromobenzene) with phenol in the presence of a copper catalyst and a base.

Q2: What are the key parameters to control for a successful this compound synthesis via Ullmann condensation?

A2: The success of the Ullmann condensation for this compound synthesis is highly dependent on several factors, including the choice of catalyst, solvent, base, and reaction temperature.[2][3] Careful optimization of these parameters is crucial for achieving high yields and purity.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions in Ullmann-type couplings include the formation of biaryl compounds through the self-coupling of the aryl halide.[4] Additionally, if the reaction conditions are too harsh, decomposition of the starting materials or the product may occur.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods allow for the visualization of the consumption of starting materials and the formation of the this compound product over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or improperly activated.Use a fresh batch of a reliable copper(I) source like CuI or Cu₂O. Consider using a ligand such as 1,10-phenanthroline or N,N-dimethylglycine to stabilize the catalyst and enhance its activity.[5][6]
Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst.High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are generally effective.[1][7] Toluene can also be used, sometimes leading to improved yields.[2]
Incorrect Base: The base may not be strong enough to deprotonate the phenol effectively.Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases.[2][5]
Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy.Ullmann reactions often require elevated temperatures, typically in the range of 100-200 °C.[1][7] Gradually increase the temperature and monitor for product formation.
Formation of Significant Byproducts Catalyst Deactivation/Side Reactions: The catalyst may be promoting undesired side reactions.Optimize the catalyst loading; too much catalyst can sometimes lead to more byproducts. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Reaction Time Too Long: Extended reaction times at high temperatures can lead to product decomposition.Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed.
Difficulty in Product Purification Incomplete Reaction: The presence of unreacted starting materials complicates purification.Ensure the reaction goes to completion by optimizing the reaction conditions as described above.
Similar Polarity of Product and Byproducts: Byproducts may have similar chromatographic behavior to the desired product.Employ different purification techniques such as recrystallization or column chromatography with a carefully selected solvent system. A mixture of hexane and ethyl acetate is often a good starting point for column chromatography.

Experimental Protocols

Optimized Protocol for this compound Synthesis via Ullmann Condensation

This protocol is a synthesized methodology based on established principles of the Ullmann condensation for diaryl ether synthesis.

Materials:

  • 1,4-Diiodobenzene

  • Phenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 eq), phenol (2.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe to the flask. The reaction concentration should be approximately 0.5 M with respect to the 1,4-diiodobenzene.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a white solid.

Data Presentation

Optimization of Reaction Conditions for this compound Synthesis

The following table summarizes the expected impact of different reaction parameters on the yield of this compound, based on general trends in Ullmann condensations.

Entry Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
1CuI (10)K₂CO₃DMF12075
2CuI (10)Cs₂CO₃DMF12085
3CuI (5)K₂CO₃DMF12065
4Cu₂O (10)K₂CO₃DMF12070
5CuI (10)K₂CO₃Toluene11060
6CuI (10)K₂CO₃Dioxane10072
7CuI (10)K₂CO₃DMF10055
8CuI (10) + 1,10-phenanthroline (10)K₂CO₃DMF10090

Note: The yields presented are illustrative and may vary based on the specific experimental setup and purity of reagents.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants 1. Combine Reactants: 1,4-Diiodobenzene, Phenol, CuI, K₂CO₃ prep_solvent 2. Add Anhydrous DMF prep_reactants->prep_solvent prep_inert 3. Establish Inert Atmosphere (Nitrogen or Argon) prep_solvent->prep_inert reaction_heat 4. Heat to 120-140 °C prep_inert->reaction_heat reaction_monitor 5. Monitor by TLC/GC-MS reaction_heat->reaction_monitor workup_cool 6. Cool to Room Temperature reaction_monitor->workup_cool workup_extract 7. Extraction with Ethyl Acetate and Water workup_cool->workup_extract workup_dry 8. Dry and Concentrate workup_extract->workup_dry purify_column 9. Column Chromatography workup_dry->purify_column purify_product 10. Isolate Pure This compound purify_column->purify_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Fresh Catalyst/Ligand check_catalyst->solution_catalyst No check_reagents Are Reagents Pure and Stoichiometry Correct? check_conditions->check_reagents Yes solution_conditions Adjust Temperature, Solvent, or Base check_conditions->solution_conditions No solution_reagents Purify Reagents, Verify Stoichiometry check_reagents->solution_reagents No end Successful Synthesis check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

analytical methods for detecting impurities in 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical testing of 1,4-diphenoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting impurities in this compound?

A1: The most common and effective analytical methods for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for separating non-volatile impurities, GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities like residual solvents, and NMR spectroscopy is a powerful tool for structural elucidation of unknown impurities.[1][2]

Q2: What are the potential impurities I should expect in a sample of this compound?

A2: Potential impurities in this compound typically originate from the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as phenol and hydroquinone.[3][4]

  • Byproducts of Side Reactions: Arising from incomplete reactions or over-substitution during synthesis, for instance, via Ullmann condensation.[3][5][6]

  • Residual Solvents: Organic solvents used during the synthesis and purification processes.[7][8][9][10][11][12][13][14]

  • Degradation Products: Formed during storage or under specific experimental conditions.

Q3: How can I identify an unknown peak in my chromatogram or spectrum?

A3: Identifying an unknown peak requires a combination of techniques. For chromatographic methods (HPLC, GC), collecting fractions of the unknown peak for subsequent analysis by mass spectrometry (MS) or NMR is a common approach. For NMR, comparing the chemical shifts and coupling patterns of the unknown peak to spectral databases of common laboratory solvents and reagents can be helpful.[15][16][17][18] Advanced 2D NMR techniques can also help elucidate the structure of the unknown compound.

Troubleshooting Guides

HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.

IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column degradation.- Inappropriate mobile phase pH.- Use a column with end-capping.- Try a different column chemistry.- Adjust the mobile phase pH with a suitable buffer.- Replace the column if it is old or has been used extensively.
Peak Fronting - Column overload.- Reduce the injection volume or sample concentration.
Ghost Peaks - Contamination in the injector or column.- Carryover from a previous injection.- Flush the injector and column with a strong solvent.- Run a blank injection to confirm the source of the peak.
Poor Resolution - Suboptimal mobile phase composition.- Inappropriate column.- Optimize the mobile phase gradient or isocratic composition.- Use a column with a different selectivity or a longer column.
Loss of Sensitivity - Detector issue (e.g., lamp failure).- Leak in the system.- Sample degradation.- Check the detector lamp and replace if necessary.- Inspect the system for leaks.- Ensure sample stability by using fresh samples or appropriate storage conditions.
GC-MS Analysis

This guide provides solutions for common problems during the GC-MS analysis of volatile and semi-volatile impurities in this compound.

IssuePotential Cause(s)Troubleshooting Steps
Broad or Tailing Peaks - Active sites in the inlet liner or column.- Column contamination.- Use a deactivated inlet liner.- Bake out the column at a high temperature (within its limits).- Trim the front end of the column.
No Peaks Detected - No injection occurred.- Leak in the injection port or column connection.- Verify the autosampler is functioning correctly.- Check for leaks using an electronic leak detector.
Poor Sensitivity - Low analyte concentration.- Contaminated ion source.- Increase the sample concentration if possible.- Clean the ion source of the mass spectrometer.
Baseline Noise or Drift - Contaminated carrier gas.- Column bleed.- Contaminated detector.- Use high-purity carrier gas and install purifiers.- Condition the column.- Clean the detector.
NMR Spectroscopy

This guide focuses on issues related to sample preparation and data acquisition for the analysis of this compound.

IssuePotential Cause(s)Troubleshooting Steps
Broad Peaks - Presence of solid particles in the sample.- High sample concentration leading to viscosity.- Paramagnetic impurities.- Filter the sample into the NMR tube.- Prepare a more dilute sample.- Ensure high purity of the sample and solvent.
Poor Signal-to-Noise Ratio - Insufficient sample concentration.- Incorrect number of scans.- Increase the sample concentration if possible.- Increase the number of scans acquired.
Presence of Unwanted Solvent Peaks - Use of non-deuterated or low-purity deuterated solvent.- Contamination from glassware.- Use high-purity deuterated solvents.- Ensure NMR tubes and other glassware are clean and dry.
Difficulty Identifying Impurity Peaks - Overlapping signals with the main compound.- Low concentration of the impurity.- Use a higher field NMR spectrometer for better resolution.- Acquire 2D NMR spectra (e.g., COSY, HSQC) to help with signal assignment.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of potential impurities in aromatic compounds. These values can serve as a benchmark for method development and validation.

Table 1: HPLC Quantitative Data for Phenol and Hydroquinone

AnalyteLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Phenol50 - 25025.0-[19]
Hydroquinone40 - 100031.0-[19]
Hydroquinone6.0 - 30.00.080.26[20]

Table 2: GC-MS Quantitative Data for Common Residual Solvents

AnalyteLOD (ppm)LOQ (ppm)Reference
Methanol8200[7]
Ethanol6100[7]
Acetone210[7]
Isopropyl Alcohol9100[7]
Dichloromethane340[7]
Toluene1050[7]

Experimental Protocols

HPLC Method for Non-Volatile Impurities

This method is a general starting point for the analysis of non-volatile impurities in this compound, such as unreacted starting materials and byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 30% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile.

GC-MS Method for Volatile Impurities (Residual Solvents)

This headspace GC-MS method is suitable for the identification and quantification of residual solvents.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).[10]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data for impurity analysis.

  • Sample Amount: 10-20 mg of this compound.

  • Solvent: 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Procedure:

    • Weigh the sample directly into a clean, dry vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample completely.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube and invert several times to ensure a homogenous solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter hplc HPLC Analysis filter->hplc Non-volatile impurities gcms GC-MS Analysis filter->gcms Volatile impurities nmr NMR Analysis filter->nmr Structural elucidation identification Impurity Identification hplc->identification gcms->identification nmr->identification quantification Impurity Quantification identification->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for impurity analysis.

troubleshooting_logic cluster_method Method Issues cluster_system System Issues cluster_sample Sample Issues start Analytical Issue Encountered check_method Verify Method Parameters start->check_method check_system Inspect Instrument Hardware start->check_system check_sample Evaluate Sample Preparation start->check_sample mobile_phase Incorrect Mobile Phase? check_method->mobile_phase temp Incorrect Temperature? check_method->temp leaks Leaks Present? check_system->leaks column_issue Column Degradation? check_system->column_issue detector_issue Detector Malfunction? check_system->detector_issue contamination Sample Contamination? check_sample->contamination concentration Incorrect Concentration? check_sample->concentration resolve Issue Resolved mobile_phase->resolve temp->resolve leaks->resolve column_issue->resolve detector_issue->resolve contamination->resolve concentration->resolve

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Strategies for Controlling the Molecular Weight of Poly(1,4-diphenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(1,4-diphenoxybenzene) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for poly(this compound) where molecular weight can be controlled?

A1: The most common method is oxidative coupling polymerization. This technique often utilizes catalysts like Iron(III) Chloride (FeCl₃) in a solvent such as nitrobenzene.[1] Friedel-Crafts polycondensation is another viable approach.[2] The choice of method and specific reaction conditions are critical for controlling the polymer's final molecular weight.

Q2: What are the key strategies for controlling the molecular weight of poly(this compound)?

A2: The molecular weight of poly(this compound) is primarily controlled by manipulating several reaction parameters:

  • Monomer Stoichiometric Ratio: Adjusting the molar ratio of the reacting monomers is a fundamental strategy in step-growth polymerization to control the degree of polymerization.[2][3]

  • Initiator or Catalyst Concentration: The amount of initiator or catalyst directly influences the number of growing polymer chains and the rate of polymerization, thereby affecting the final molecular weight.[4][5]

  • Reaction Temperature and Time: These parameters control the kinetics of the polymerization. Longer reaction times generally lead to higher molecular weights, while temperature can affect both the rate and the potential for side reactions.[3][4]

  • Use of Quenching Agents or Inhibitors: Introducing an agent that terminates the polymerization reaction at a specific time allows for direct control over the polymer chain length.[6]

  • Monomer and Solvent Purity: The presence of monofunctional impurities or reactive species in the solvent can lead to premature chain termination, resulting in lower molecular weights.[2]

Q3: How does the monomer stoichiometric ratio affect molecular weight?

A3: In step-growth polymerization, achieving a high molecular weight requires a precise equimolar balance (a stoichiometric ratio of 1:1) between the functional groups of the monomers. Any deviation from this balance, or a "stoichiometric imbalance," will limit the degree of polymerization (DPn). The relationship can be described by the Carothers equation, where DPn = (1+r)/(1-r), with 'r' being the molar ratio of the monomers (r ≤ 1).[2] Therefore, intentionally creating a slight stoichiometric imbalance is an effective method to produce polymers of a specific, lower molecular weight.[3][7]

Q4: What is the role of initiator/catalyst concentration in controlling molecular weight?

A4: The initiator or catalyst concentration is inversely related to the molecular weight. A higher initiator concentration generates a larger number of initiating radicals or active sites, leading to the formation of more polymer chains simultaneously.[8] With a finite amount of monomer available, this results in shorter average chain lengths and a lower molecular weight.[5][8] Conversely, a lower initiator concentration produces fewer, longer polymer chains, resulting in a higher average molecular weight.

Q5: How do reaction time and temperature influence the final polymer size?

A5: In step-growth polymerizations, the molecular weight typically increases with the reaction time as oligomers continue to combine to form longer chains.[3] Temperature affects the rate of polymerization; higher temperatures generally increase the reaction rate. However, excessively high temperatures can also promote side reactions or degradation, which may limit the achievable molecular weight. Therefore, optimizing both temperature and reaction time is crucial for achieving the desired molecular weight.[4]

Q6: Can a quenching agent or inhibitor be used to control the molecular weight?

A6: Yes, using a quenching agent or an inhibitor is a direct method for controlling molecular weight. By adding such an agent to the reaction at a predetermined time, the polymerization is effectively stopped. This terminates chain growth and allows for the isolation of a polymer with a molecular weight corresponding to the reaction time. For similar polymer systems, nitrobenzene has been used as an inhibitor to modulate molecular weight.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Molecular Weight / Low Yield 1. Impure Monomers or Solvent: Monofunctional impurities can terminate chain growth prematurely.[2] 2. Incorrect Stoichiometry: An unintended imbalance in the monomer ratio limits the degree of polymerization.[2][3] 3. Insufficient Reaction Time: The polymerization may not have proceeded long enough to build high molecular weight chains.[3] 4. Excessive Initiator Concentration: Too many initiation sites lead to the formation of many short chains.[8]1. Purify monomers (e.g., recrystallization, sublimation) and use anhydrous, high-purity solvents. 2. Carefully weigh monomers and ensure complete dissolution and mixing before initiating the reaction. 3. Increase the reaction time and monitor the molecular weight evolution by taking aliquots at different time points. 4. Reduce the concentration of the initiator or catalyst.
Broad Molecular Weight Distribution (High PDI) 1. Non-uniform Reaction Conditions: Temperature or concentration gradients in the reactor can lead to different rates of polymerization. 2. Side Reactions: Unwanted side reactions can create chains of varying lengths or branching. 3. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, broadening the PDI.1. Ensure vigorous and efficient stirring throughout the polymerization. Use a temperature-controlled oil bath for uniform heating. 2. Optimize the reaction temperature to minimize side reactions. Ensure a high-purity, inert atmosphere (e.g., Nitrogen, Argon). 3. Select an initiator/catalyst system with a rapid and efficient initiation step.
Inconsistent Results Between Batches 1. Variability in Reagent Purity: Different batches of monomers or solvents may have varying levels of impurities. 2. Atmospheric Contamination: Inconsistent control of the inert atmosphere can allow oxygen or moisture to interfere with the reaction. 3. Procedural Deviations: Minor changes in addition rates, temperatures, or stirring speeds.1. Use reagents from the same batch or rigorously purify new batches before use. 2. Employ robust inert atmosphere techniques, such as using a Schlenk line or a glovebox.[9] 3. Follow a standardized and detailed experimental protocol meticulously for each reaction.
Polymer is Insoluble 1. Extremely High Molecular Weight: The polymer may have become too large to dissolve in common solvents.[6] 2. Cross-linking: Side reactions may have caused cross-linking between polymer chains.1. Reduce the reaction time or use a stoichiometric imbalance to target a lower molecular weight.[2][3] 2. Lower the reaction temperature to disfavor side reactions. Analyze the polymer structure (e.g., via NMR) to check for evidence of cross-linking.

Experimental Protocols

Protocol 1: Oxidative Coupling Polymerization of this compound using FeCl₃

This protocol describes a general procedure for the synthesis of poly(this compound) via oxidative coupling, adapted from literature procedures.[10]

Materials:

  • This compound (monomer)

  • Iron(III) Chloride (FeCl₃, anhydrous catalyst)

  • Nitrobenzene (anhydrous solvent)

  • Methanol (for precipitation)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: In the flask, dissolve the this compound monomer in anhydrous nitrobenzene.

  • Catalyst Addition: While stirring the solution at room temperature under a nitrogen atmosphere, carefully add the anhydrous FeCl₃ catalyst.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 40°C) and maintain it with vigorous stirring for the specified duration (e.g., 24 hours).[10] The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing methanol with a small amount of concentrated HCl, under vigorous stirring. This will cause the polymer to precipitate.

  • Purification: Collect the precipitated polymer by vacuum filtration. To further purify, redissolve the polymer in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and reprecipitate it into methanol.

  • Drying: Wash the final polymer precipitate thoroughly with methanol to remove any residual solvent and unreacted monomer. Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

Table 1: Key Strategies and Their Expected Effect on Molecular Weight
Control StrategyParameter ChangeExpected Effect on Molecular Weight (Mₙ)Expected Effect on Polydispersity Index (PDI)
Monomer Stoichiometry Move ratio closer to 1:1IncreaseMay decrease if side reactions are minimized
Move ratio away from 1:1DecreaseMay increase
Initiator/Catalyst Conc. Increase concentrationDecrease[8]May increase[4]
Decrease concentrationIncreaseMay decrease
Reaction Time Increase timeIncrease (up to a limit)[3]May change depending on reaction type
Decrease timeDecreaseMay change depending on reaction type
Temperature Increase temperatureRate increases; effect on Mₙ variesMay increase due to side reactions
Decrease temperatureRate decreases; effect on Mₙ variesMay decrease
Table 2: Reported Molecular Weights for Poly(this compound) via Oxidative Coupling
Catalyst SystemSolventConditionsMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
FeCl₃Nitrobenzene40°C, 24 h11,00036,0003.27[10]
FeCl₃NitrobenzeneRoom Temp.-> 270,000-[1]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification prep1 Assemble dry glassware under N2 atmosphere prep2 Dissolve this compound in anhydrous nitrobenzene prep1->prep2 react1 Add FeCl3 catalyst at room temperature prep2->react1 react2 Heat to 40°C and stir for 24 hours react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Precipitate polymer in acidified methanol workup1->workup2 workup3 Collect by filtration workup2->workup3 workup4 Wash with methanol workup3->workup4 workup5 Dry in vacuum oven workup4->workup5

Caption: Experimental workflow for oxidative coupling polymerization.

G cluster_params Controllable Reaction Parameters cluster_effects Effects on Polymerization mw Desired Molecular Weight (MW) stoich Monomer Stoichiometry mw->stoich conc Initiator/Catalyst Concentration mw->conc time Reaction Time mw->time temp Reaction Temperature mw->temp effect_stoich Closer to 1:1 ratio => Higher MW stoich->effect_stoich adjust effect_conc Lower concentration => Higher MW conc->effect_conc adjust effect_time Longer time => Higher MW time->effect_time adjust effect_temp Optimized for rate vs. side reactions temp->effect_temp adjust

Caption: Logical relationships for molecular weight control.

References

addressing solubility issues during the polymerization of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,4-diphenoxybenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on solubility-related challenges.

Issue 1: Polymer precipitates prematurely during the reaction.

  • Question: My polymer is crashing out of the reaction mixture before reaching the desired molecular weight. What could be the cause and how can I resolve it?

  • Answer: Premature precipitation of poly(this compound) is a common issue arising from the polymer's limited solubility in the reaction solvent, especially as the molecular weight increases. Here are the potential causes and solutions:

    • Inadequate Solvent System: The chosen solvent may not be a good solvent for the growing polymer chains. Aromatic polymers with rigid backbones often require specific solvents to remain in solution.[1]

      • Solution: Consider switching to or using a co-solvent system with higher dissolving power for aromatic polymers. Good solvents for related poly(phenylene ether)s include aromatic hydrocarbons like toluene and xylene, halogenated hydrocarbons such as dichlorobenzene, and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[2]

    • Reaction Temperature Too Low: Solubility is often temperature-dependent. A lower reaction temperature might not be sufficient to keep the polymer dissolved.

      • Solution: Gradually increase the reaction temperature. For instance, the oxidative coupling polymerization of this compound using FeCl₃ can be conducted at 40°C.[3] Monitoring the reaction at slightly elevated temperatures may improve solubility.

    • High Monomer Concentration: A high concentration of the monomer can lead to a rapid increase in molecular weight, exceeding the solubility limit of the solvent.

      • Solution: Reduce the initial monomer concentration to slow down the rate of polymer chain growth, allowing the polymer to remain in solution for a longer period.

Issue 2: The final polymer has poor solubility in common organic solvents.

  • Question: I have successfully synthesized the polymer, but it is difficult to dissolve for characterization or further processing. What are the contributing factors and how can I improve its solubility?

  • Answer: The poor solubility of poly(this compound) is often attributed to its rigid chemical structure, which promotes strong intermolecular interactions and potential crystallinity.[1]

    • High Molecular Weight: As the polymer chains grow longer, their entanglement and intermolecular forces increase, leading to decreased solubility.

      • Solution: Control the molecular weight by adjusting the reaction time, temperature, or monomer-to-catalyst ratio. Shorter reaction times or the introduction of a chain-stopper can yield lower molecular weight, more soluble polymers.

    • Crystallinity: The regular, linear structure of poly(this compound) can lead to the formation of crystalline domains, which are highly resistant to dissolution.

      • Solution:

        • Rapid Precipitation: Quenching the polymerization reaction in a non-solvent can help to trap the polymer in a more amorphous, and thus more soluble, state.

        • Copolymerization: Introducing a comonomer with a different structure can disrupt the regularity of the polymer chain and reduce crystallinity.

    • Inappropriate Solvent Choice: Not all organic solvents are suitable for dissolving rigid aromatic polymers.

      • Solution: A systematic approach to solvent screening is recommended. Refer to the table below for a list of potential solvents to test. For highly intractable polymers, dissolution in concentrated sulfuric acid at room temperature may be possible, although this can lead to sulfonation and should be used with caution.[4]

Issue 3: Gel formation is observed during polymerization.

  • Question: My reaction mixture has turned into an insoluble gel. What causes this and can it be prevented?

  • Answer: Gelation occurs due to the formation of cross-linked polymer networks, resulting in an infinitely large molecule that is insoluble in any solvent.

    • Side Reactions: Unwanted side reactions, such as branching or cross-linking, can be promoted by high reaction temperatures or certain catalysts. For oxidative coupling polymerizations, high temperatures can favor C-C coupling in addition to the desired C-O coupling, leading to branching.

      • Solution:

        • Optimize Reaction Temperature: Lowering the reaction temperature can help to minimize side reactions.

        • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, using a catalyst that favors linear chain growth can prevent gelation.

    • High Monomer Conversion: Pushing the reaction to very high conversions can increase the probability of intermolecular reactions that lead to cross-linking, especially if reactive sites remain on the polymer backbone.

      • Solution: Monitor the reaction and stop it before the gel point is reached. This can be determined by observing a sharp increase in the viscosity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the polymerization of this compound?

A1: Based on protocols for similar aromatic polymers, the following solvents can be considered:

  • For Oxidative Coupling Polymerization:

    • Nitrobenzene has been successfully used with an FeCl₃ catalyst.[3]

    • Aromatic hydrocarbons such as toluene and xylene are common solvents for poly(phenylene ether) synthesis.[2]

    • Halogenated hydrocarbons like dichlorobenzene may also be suitable.[2]

Q2: How can I purify the synthesized poly(this compound)?

A2: A common method for purifying aromatic polymers is through precipitation and washing:

  • Precipitation: After the polymerization is complete, the reaction mixture is poured into a large volume of a non-solvent, such as methanol, with vigorous stirring. This causes the polymer to precipitate out of the solution.[3]

  • Washing: The precipitated polymer is then collected by filtration and washed thoroughly with the non-solvent to remove any unreacted monomer, catalyst residues, and solvent.

  • Reprecipitation: For higher purity, the polymer can be redissolved in a suitable solvent (e.g., ethyl acetate) and then reprecipitated in a non-solvent.[3]

Q3: How does the choice of catalyst affect the properties of the final polymer?

A3: The catalyst plays a crucial role in determining the molecular weight, polydispersity, and linearity of the polymer, all of which can impact its solubility. For oxidative coupling polymerizations, common catalysts include copper-amine complexes and iron salts like FeCl₃. The ligand environment and the metal center can influence the selectivity of the C-O bond formation and minimize side reactions that can lead to branching or cross-linking.

Q4: What are some common side reactions to be aware of during the polymerization of this compound?

A4: In oxidative coupling polymerizations of phenolic monomers, a potential side reaction is the formation of diphenoquinone through C-C coupling. This can act as a chain-terminating species and may also introduce branching, potentially affecting the polymer's solubility and thermal stability. The choice of catalyst and reaction conditions can help to minimize the formation of such byproducts.

Data Presentation

Table 1: Recommended Solvents for Poly(this compound) and Related Aromatic Polymers

Solvent ClassExamplesApplicationReference
Aromatic HydrocarbonsToluene, XylenePolymerization[2]
Halogenated HydrocarbonsDichloromethane, Chloroform, DichlorobenzenePolymerization, Dissolution[2]
Nitro CompoundsNitrobenzenePolymerization[2][3]
Polar Aprotic SolventsN-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF)Dissolution[1]
EthersTetrahydrofuran (THF)Dissolution (for lower MW)
EstersEthyl acetateDissolution (for reprecipitation)[3]
Strong AcidsConcentrated Sulfuric AcidDissolution (with caution)[4]

Experimental Protocols

Protocol 1: Oxidative Coupling Polymerization of this compound using FeCl₃

This protocol is adapted from the work of Matsumoto, Ando, and Ueda.[3]

Materials:

  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (catalyst)

  • Nitrobenzene (solvent)

  • Methanol (non-solvent for precipitation)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (for reprecipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in nitrobenzene at room temperature.

  • While stirring, add anhydrous FeCl₃ to the solution.

  • Raise the temperature of the reaction mixture to 40°C and continue stirring for 24 hours.

  • After the reaction is complete, pour the viscous solution into methanol containing a small amount of concentrated HCl to precipitate the polymer.

  • Filter the precipitate and wash it thoroughly with methanol.

  • To further purify the polymer, dissolve the precipitate in ethyl acetate and reprecipitate it by adding it to methanol.

  • Collect the purified polymer by filtration and dry it under vacuum.

Visualizations

experimental_workflow cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve this compound in Nitrobenzene add_catalyst Add FeCl3 dissolve->add_catalyst react React at 40°C for 24h under N2 add_catalyst->react precipitate Precipitate in Methanol/HCl react->precipitate Pour reaction mixture into filter_wash Filter and Wash with Methanol precipitate->filter_wash reprecipitate Redissolve in Ethyl Acetate and Reprecipitate in Methanol filter_wash->reprecipitate dry Dry Polymer under Vacuum reprecipitate->dry

Caption: Workflow for the synthesis and purification of poly(this compound).

troubleshooting_logic start Solubility Issue During Polymerization issue1 Premature Precipitation start->issue1 issue2 Poor Final Solubility start->issue2 issue3 Gel Formation start->issue3 cause1a Inadequate Solvent issue1->cause1a cause1b Low Temperature issue1->cause1b cause1c High Monomer Conc. issue1->cause1c cause2a High Molecular Weight issue2->cause2a cause2b Crystallinity issue2->cause2b cause2c Wrong Solvent issue2->cause2c cause3a Side Reactions issue3->cause3a cause3b High Conversion issue3->cause3b solution1a Change/Mix Solvents cause1a->solution1a solution1b Increase Temperature cause1b->solution1b solution1c Decrease Monomer Conc. cause1c->solution1c solution2a Control MW cause2a->solution2a solution2b Rapid Precipitation/ Copolymerization cause2b->solution2b solution2c Solvent Screening cause2c->solution2c solution3a Optimize Temperature/ Catalyst cause3a->solution3a solution3b Stop Reaction Earlier cause3b->solution3b

Caption: Troubleshooting logic for solubility issues in this compound polymerization.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 1,4-Diphenoxybenzene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the polymerization of 1,4-diphenoxybenzene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of this compound, focusing on catalyst-related issues.

Issue 1: Low or No Polymer Yield

Possible Cause Recommended Action Citation
Catalyst Poisoning Impurities such as water, oxygen, and polar compounds (e.g., alcohols, ketones) in the monomer, solvent, or inert gas stream can poison the catalyst. Ensure all reagents and the reaction environment are rigorously purified and dried. Use of a glovebox or Schlenk line techniques is highly recommended.[1]
Incorrect Catalyst Loading or Activation Verify the correct catalyst-to-monomer ratio and ensure the cocatalyst (if required) is added in the appropriate amount. For some catalyst systems, an activation step is crucial; ensure it is performed correctly.
Low Reaction Temperature Polymerization may be too slow at lower temperatures. Gradually increase the reaction temperature to the optimal range for the specific catalyst system being used.
Catalyst Deactivation by Product In Friedel-Crafts type polymerizations, the Lewis acid catalyst can form a stable complex with the ketone groups of the polymer, leading to deactivation. In such cases, a stoichiometric amount of the catalyst may be necessary.[2]

Issue 2: Decrease in Polymerization Rate Over Time

Possible Cause Recommended Action Citation
Gradual Catalyst Deactivation This is a common phenomenon. The deactivation can be due to slow poisoning by trace impurities or inherent thermal instability of the catalyst at the reaction temperature. Consider adding a second portion of the catalyst to the reaction mixture to restore the polymerization rate.
Coke Formation At elevated temperatures, side reactions can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[3]
Changes in Monomer/Catalyst Concentration As the reaction proceeds, the concentration of monomer decreases, which naturally leads to a slower polymerization rate.

Issue 3: Broad Molecular Weight Distribution in the Final Polymer

Possible Cause Recommended Action Citation
Multiple Active Sites Some catalyst systems, like certain Ziegler-Natta catalysts, possess multiple types of active sites with different reactivities, leading to polymer chains of varying lengths. Consider using a single-site catalyst, such as a metallocene, for better control over the molecular weight distribution.[1]
Chain Transfer Reactions Chain transfer to monomer, solvent, or impurities can lead to a broader molecular weight distribution. Purify all reaction components thoroughly.
Non-uniform Reaction Conditions Poor mixing or temperature gradients within the reactor can lead to variations in polymerization rates and, consequently, a broader molecular weight distribution. Ensure efficient stirring and uniform heating.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound polymerization?

A1: The polymerization of this compound to form poly(1,4-phenylene ether) or related polyetherketones can be achieved through different catalytic systems. One reported method is oxidative coupling polymerization using a Lewis acid catalyst such as iron(III) chloride (FeCl₃).[4] For the synthesis of polyetheretherketone (PEEK), which shares structural similarities, Friedel-Crafts electrophilic substitution reactions are commonly employed, utilizing Lewis acid catalysts like anhydrous aluminum chloride (AlCl₃).[2][5]

Q2: What are the primary mechanisms of catalyst deactivation in this type of polymerization?

A2: The primary deactivation mechanisms depend on the catalyst system used:

  • For Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃):

    • Poisoning: These catalysts are highly susceptible to poisoning by Lewis bases, such as water, alcohols, and other polar compounds. Water can hydrolyze the catalyst, rendering it inactive.[6][7]

    • Complexation with Product: In Friedel-Crafts acylation-type polymerizations, the Lewis acid can form a strong, often irreversible, complex with the ketone groups in the polymer backbone. This complexation effectively removes the catalyst from the reaction cycle.[2]

    • Formation of Metal-Oxo Clusters: In the presence of water, Lewis acidic metal catalysts can form less active metal-oxo clusters.[6]

  • General Deactivation Mechanisms:

    • Fouling: Deposition of byproducts or polymeric material on the catalyst surface can block active sites.[8]

    • Sintering: At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[8]

Q3: Can a deactivated catalyst be regenerated? If so, how?

A3: Catalyst regeneration is challenging, especially for homogeneously catalyzed reactions.

  • Lewis Acid Catalysts: For Lewis acids that have formed complexes with the polymer, regeneration is often not feasible in situ. The complex is typically destroyed during the workup of the reaction mixture.[2] In some industrial processes involving Friedel-Crafts catalysts, regeneration of deactivated catalysts can be attempted by treating the catalyst with hydrogen at elevated temperatures to remove organic deposits.[9]

  • Coked Catalysts: For heterogeneous catalysts deactivated by coke formation, a common regeneration method is to burn off the carbonaceous deposits in a stream of air or oxygen at controlled temperatures.[3]

Q4: How can I minimize catalyst deactivation during my experiment?

A4: To minimize catalyst deactivation, consider the following precautions:

  • Rigorous Purification: Ensure that the monomer, solvent, and any inert gas used are of high purity and are thoroughly dried and deoxygenated.

  • Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques to exclude moisture and oxygen.

  • Optimal Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize thermal degradation of the catalyst.

  • Appropriate Catalyst Choice: Select a catalyst that is known to be robust under the desired reaction conditions.

Quantitative Data Summary

The following table summarizes typical catalyst loadings and reaction conditions for polymerizations related to this compound. Note that specific optimal conditions can vary based on the exact catalyst, solvent, and desired polymer properties.

Catalyst SystemMonomerCatalyst Loading (mol%)Temperature (°C)SolventPolymerCitation
FeCl₃This compoundStoichiometric40NitrobenzenePoly(this compound)[4]
AlCl₃Aromatic diacids/diacyl chlorides and diaryl ethers>100 (stoichiometric)80-120DichloromethanePolyetherketones[2]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Coupling Polymerization of this compound using FeCl₃

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous nitrobenzene.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous iron(III) chloride (FeCl₃) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 40°C and stir for 24 hours.

  • Precipitation: Pour the viscous solution into methanol containing a small amount of concentrated hydrochloric acid to precipitate the polymer.

  • Purification: Filter the precipitate and reprecipitate it from a suitable solvent (e.g., ethyl acetate) into methanol to purify the polymer.

  • Drying: Dry the final polymer product under vacuum.[4]

Protocol 2: Characterization of a Deactivated Catalyst

  • Sample Collection: Carefully collect a sample of the deactivated catalyst from the reaction mixture under an inert atmosphere if it is heterogeneous. For homogeneous catalysts, analysis will be performed on the reaction residue after polymer isolation.

  • Washing: If heterogeneous, wash the catalyst sample with a dry, inert solvent to remove any adsorbed polymer and unreacted monomer.

  • Drying: Dry the catalyst sample under high vacuum.

  • Characterization Techniques:

    • Spectroscopy (FT-IR, NMR): To identify organic foulants or changes in the catalyst structure.

    • Elemental Analysis: To determine the presence of poisons (e.g., sulfur, chlorine) or changes in the elemental composition.[10]

    • Surface Area Analysis (BET): For heterogeneous catalysts, to measure changes in the surface area and pore volume, which can indicate fouling or sintering.[10]

    • X-ray Diffraction (XRD): To analyze changes in the crystalline structure of a heterogeneous catalyst.

Visualizations

Catalyst_Deactivation_Pathways cluster_0 Active Catalyst cluster_1 Deactivation Mechanisms cluster_2 Deactivated Catalyst Active_Catalyst Active Catalyst Site Poisoning Poisoning (e.g., H₂O, O₂) Active_Catalyst->Poisoning Impurities Complexation Product Complexation (Ketone Group) Active_Catalyst->Complexation Polymer Chain Fouling Fouling (Coke/Polymer Deposition) Active_Catalyst->Fouling Side Reactions Deactivated_Catalyst Inactive Catalyst Site Poisoning->Deactivated_Catalyst Complexation->Deactivated_Catalyst Fouling->Deactivated_Catalyst

Caption: Common catalyst deactivation pathways in this compound polymerization.

Regeneration_Workflow Start Deactivated Catalyst (e.g., Coked) Regeneration_Step Regeneration Process (e.g., Calcination in Air) Start->Regeneration_Step Analysis Characterize Catalyst (e.g., BET, XRD) Regeneration_Step->Analysis Decision Activity Restored? Analysis->Decision Reuse Reuse in Polymerization Decision->Reuse Yes Dispose Dispose of Catalyst Decision->Dispose No

Caption: A general workflow for the regeneration and evaluation of a heterogeneous catalyst.

Troubleshooting_Logic Start Low Polymer Yield Check_Purity Check Monomer/Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp., Catalyst Loading) Check_Purity->Check_Conditions Purity OK Purify Action: Purify Reagents Check_Purity->Purify Impurities Suspected Check_Inertness Ensure Inert Atmosphere Check_Conditions->Check_Inertness Conditions OK Adjust Action: Optimize Conditions Check_Conditions->Adjust Conditions Not Optimal Improve_Technique Action: Improve Inert Technique Check_Inertness->Improve_Technique Leaks or Contamination Success Problem Solved Check_Inertness->Success Inertness OK Purify->Success Adjust->Success Improve_Technique->Success

Caption: A logical troubleshooting guide for addressing low polymer yield.

References

scale-up considerations for the industrial production of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 1,4-diphenoxybenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Impurities in starting materials poisoning the catalyst.- Increase reaction time or adjust temperature within the optimal range. - Ensure the catalyst is fresh and handled under anhydrous conditions. - Verify the purity of reactants such as phenol and 1,4-dihalobenzene.
Formation of Side Products (e.g., mono-etherified intermediates) - Incorrect stoichiometry of reactants. - Non-uniform reaction conditions.- Precisely control the molar ratio of phenol to the dihalobenzene. - Ensure efficient mixing and uniform heat distribution throughout the reactor.
Discoloration of Final Product - Presence of oxidized impurities. - Residual catalyst contamination. - Thermal degradation during purification.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Implement an effective catalyst removal step post-reaction. - Optimize distillation or recrystallization temperatures to prevent product degradation.
Difficulty in Product Isolation/Purification - Inefficient separation of the product from the reaction mixture. - Co-crystallization with impurities.- Optimize the workup procedure, including quenching and extraction steps.[1] - Select an appropriate recrystallization solvent system to ensure selective crystallization of this compound.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Poor control over reaction parameters (temperature, pressure, mixing). - Inconsistent catalyst activity.- Establish strict quality control specifications for all incoming raw materials. - Implement robust process control and monitoring systems. - Standardize catalyst preparation and handling procedures.

Frequently Asked Questions (FAQs)

What is the most common industrial synthesis route for this compound?

The most common industrial synthesis route is the Ullmann condensation (or Ullmann-type ether synthesis). This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[2][3] For this compound, this typically involves the reaction of hydroquinone with two equivalents of a phenyl halide or phenol with 1,4-dihalobenzene in the presence of a copper catalyst and a base.[4]

What are the key scale-up challenges for the Ullmann condensation of this compound?

Key scale-up challenges include:

  • Heat Transfer: The reaction can be exothermic, and maintaining uniform temperature in a large reactor is critical to prevent side reactions and ensure consistent product quality.[5]

  • Mass Transfer: Ensuring efficient mixing of the reactants, catalyst, and base is crucial for achieving high yields and minimizing reaction times.[5]

  • Catalyst Selection and Removal: Selecting a cost-effective and efficient catalyst, as well as its subsequent removal from the product, are important considerations.

  • Solvent Recovery: The use of high-boiling polar solvents like DMF or NMP necessitates an efficient solvent recovery system to minimize environmental impact and reduce costs.[2][3]

What are the typical reaction conditions for the industrial synthesis of this compound via Ullmann condensation?

ParameterTypical Range
Temperature 150 - 210 °C[2][3]
Catalyst Copper-based (e.g., CuI, CuO)[3][6]
Base Potassium carbonate, sodium hydroxide[2]
Solvent DMF, NMP, Nitrobenzene[2][3]

How is this compound typically purified on an industrial scale?

Industrial purification of this compound is commonly achieved through:

  • Distillation: Fractional distillation under reduced pressure can be used to separate the product from lower and higher boiling impurities.[1]

  • Recrystallization: Recrystallization from a suitable solvent is an effective method for achieving high purity. The choice of solvent is critical to ensure good recovery and effective impurity removal.[7]

What are the primary safety concerns when handling this compound and its precursors?

  • Raw Materials: Phenol and aryl halides can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[8]

  • Reaction Conditions: The reaction is often carried out at high temperatures and may involve flammable solvents. The reactor should be equipped with appropriate pressure relief and temperature control systems.[5]

  • Product Handling: this compound is a solid that can form dust. Avoid dust formation and inhalation.[8] Ensure adequate ventilation and use respiratory protection if necessary.[9]

Experimental Protocol: Ullmann Condensation for this compound

This protocol outlines a general procedure for the synthesis of this compound via the Ullmann condensation.

Materials:

  • 1,4-Dichlorobenzene

  • Phenol

  • Potassium Carbonate (anhydrous)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 1,4-dichlorobenzene, a molar excess of phenol, and anhydrous potassium carbonate.

  • Solvent Addition: Add DMF as the solvent.

  • Catalyst Addition: Add a catalytic amount of CuI to the reaction mixture.

  • Reaction: Heat the mixture to 150°C with constant stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC). The reaction is typically complete within 8-12 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Add toluene to the mixture and stir to extract the product into the organic phase. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with a dilute aqueous base solution and then with water to remove unreacted phenol and salts.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 1_4_Dichlorobenzene 1,4-Dichlorobenzene 1_4_Diphenoxybenzene This compound 1_4_Dichlorobenzene->1_4_Diphenoxybenzene Ullmann Condensation Phenol Phenol Phenol->1_4_Diphenoxybenzene Catalyst CuI Catalyst Catalyst->1_4_Diphenoxybenzene Base K2CO3 (Base) Base->1_4_Diphenoxybenzene Solvent DMF (Solvent) Solvent->1_4_Diphenoxybenzene Temperature ~150°C Temperature->1_4_Diphenoxybenzene

Caption: Synthesis pathway for this compound via Ullmann condensation.

Troubleshooting_Workflow Start Production Issue Identified Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Check_Yield->Check_Purity No Analyze_Reaction_Conditions Analyze Reaction Conditions: - Temperature - Time - Stoichiometry Check_Yield->Analyze_Reaction_Conditions Yes Review_Purification Review Purification Process: - Distillation parameters - Recrystallization solvent Check_Purity->Review_Purification Yes End Issue Resolved Check_Purity->End No Check_Catalyst Check Catalyst: - Activity - Purity Analyze_Reaction_Conditions->Check_Catalyst Check_Catalyst->End Analyze_Impurities Identify Impurities Review_Purification->Analyze_Impurities Analyze_Impurities->End

Caption: Troubleshooting workflow for this compound production.

References

Validation & Comparative

A Comparative Guide to 1,4-Diphenoxybenzene and Terphenyls as High-Temperature Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties

In the landscape of high-temperature heat transfer fluids, the selection of an appropriate medium is critical for ensuring operational efficiency, stability, and safety in various applications, including chemical synthesis, pharmaceutical manufacturing, and materials processing. This guide provides a detailed comparison of two prominent classes of high-temperature heat transfer fluids: 1,4-diphenoxybenzene and terphenyls, particularly hydrogenated terphenyls. The following sections present a comprehensive analysis of their performance characteristics, supported by available data and standardized experimental protocols.

Executive Summary

Both this compound and terphenyl-based fluids are synthetic aromatic compounds capable of operating at elevated temperatures. Terphenyls, especially hydrogenated terphenyls, are well-established in the industry and are offered by various manufacturers with extensive supporting data on their performance. This compound is recognized for its excellent thermal stability, suggesting its potential as a high-temperature heat transfer fluid, although comprehensive performance data in this specific application is less readily available in the public domain. This guide aims to consolidate the existing information to aid in the selection process.

Quantitative Data Comparison

The following table summarizes the key physical and thermal properties of this compound and a typical hydrogenated terphenyl fluid. It is important to note that the properties of commercial terphenyl fluids can vary between different products and manufacturers.

PropertyThis compoundHydrogenated Terphenyls (Typical)
Chemical Formula C₁₈H₁₄O₂Mixture of partially hydrogenated terphenyls
Molecular Weight ( g/mol ) 262.31[1]~252
Appearance White to off-white crystalline solid[2]Clear, pale yellow liquid[3]
Melting Point (°C) 73 - 78[4]-32 (Pour Point)[3]
Boiling Point (°C) ~371 (at 760 mmHg, estimated)[4]359[3]
Operating Temperature Range (°C) Data not readily available0 to 345[3]
Maximum Film Temperature (°C) Data not readily available375[3]
Density (g/cm³) 1.083 (at room temperature)[4]0.950 - 1.006 (at 20°C)[3]
Kinematic Viscosity (cSt) Data not readily available in liquid state at high temperatures27 - 31 (at 40°C)[3]
Flash Point (°C) ~202[4]>170 (closed cup)[3]
Thermal Stability Good thermal stability reported[2][5]Subject to thermal cracking at elevated temperatures[6][7]

Performance Analysis

Thermal Stability

Terphenyl-based fluids are known to undergo thermal decomposition at very high temperatures, a process that involves the breaking of molecular bonds.[6] This degradation can lead to the formation of both lower and higher boiling point compounds, which can affect the fluid's viscosity, vapor pressure, and heat transfer efficiency. The primary decomposition mechanism for terphenyls involves the loss of hydrogen atoms, which can be followed by polymerization.[5][8]

This compound is reported to possess good thermal stability, a crucial characteristic for high-temperature applications.[2][5] However, detailed experimental studies quantifying its decomposition rates and byproducts under various temperature and pressure conditions are not as extensively documented as for terphenyls.

Heat Transfer Performance

For hydrogenated terphenyls, their utility in a wide operating range, from 0 to 345°C, indicates their favorable balance of heat transfer properties and thermal stability.[3] Commercial products are often formulated to optimize these characteristics for specific high-temperature applications.

Experimental Protocols

To provide a framework for the objective comparison of these fluids, the following section details the standardized experimental methodologies for determining key performance parameters.

Thermal Stability Determination (ASTM D6743)

A standard method for evaluating the thermal stability of organic heat transfer fluids is outlined in ASTM D6743.[9][10][11]

Methodology:

  • A sample of the heat transfer fluid is placed in a sealed, oxygen-free container.

  • The container is heated to a specified high temperature for a set duration.

  • After the heating period, the fluid is cooled, and the changes in its physical and chemical properties are analyzed.

  • Key parameters measured include the formation of volatile (low-boiling) and high-boiling degradation products, as well as changes in viscosity and acid number.

  • The extent of degradation is quantified and used to assess the thermal stability of the fluid.

Heat Transfer Coefficient Measurement

The heat transfer coefficient is a critical parameter for evaluating the efficiency of a heat transfer fluid. A common experimental approach involves a forced convection setup.

Methodology:

  • The heat transfer fluid is pumped through a heated tube or channel of known dimensions.

  • The flow rate and the inlet and outlet temperatures of the fluid are precisely measured.

  • The temperature of the heated surface is monitored at multiple points along the flow path.

  • The heat input to the system is controlled and accurately measured.

  • The heat transfer coefficient (h) is then calculated using the following equation: h = q / (Ts - Tb) Where:

    • q is the heat flux (heat input per unit area).

    • Ts is the average surface temperature of the heated section.

    • Tb is the bulk mean temperature of the fluid.

A schematic of a typical experimental setup is shown below.

ExperimentalWorkflow cluster_fluid_loop Fluid Loop cluster_instrumentation Instrumentation & Control Reservoir Fluid Reservoir Pump Pump Reservoir->Pump Flowmeter Flow Meter Pump->Flowmeter Test_Section Heated Test Section Flowmeter->Test_Section Data_Acquisition Data Acquisition System Flowmeter->Data_Acquisition Heat_Exchanger Heat Exchanger Test_Section->Heat_Exchanger Thermocouples_Surface Thermocouples (Heated Surface) Test_Section->Thermocouples_Surface Heat_Exchanger->Reservoir Power_Supply Power Supply Power_Supply->Test_Section Heat Input Thermocouples_Fluid Thermocouples (Fluid Inlet/Outlet) Thermocouples_Fluid->Data_Acquisition Thermocouples_Surface->Data_Acquisition

Caption: Experimental workflow for heat transfer coefficient measurement.

Logical Relationship for Fluid Selection

The choice between this compound and terphenyls for a specific application involves a trade-off between various performance and practical considerations. The following diagram illustrates the logical flow for selecting a high-temperature heat transfer fluid.

FluidSelection Start Application Requirements Op_Temp Operating Temperature Range? Start->Op_Temp Therm_Stab Thermal Stability Needs? Op_Temp->Therm_Stab Met Terphenyls Terphenyls (Well-documented, Commercially Available) Op_Temp->Terphenyls Wide Range Needed HT_Perf Heat Transfer Performance? Therm_Stab->HT_Perf Sufficient DPB This compound (Potentially Higher Stability, Less Data) Therm_Stab->DPB Very High Stability Critical Cost Cost & Availability? HT_Perf->Cost Acceptable HT_Perf->Terphenyls Established Performance Cost->Terphenyls Lower Cost/High Availability Decision Select Optimal Fluid Cost->Decision Favorable Terphenyls->Decision DPB->Decision

Caption: Decision-making flowchart for high-temperature heat transfer fluid selection.

Conclusion

Terphenyl-based fluids, particularly hydrogenated terphenyls, represent a mature technology with a wealth of available performance data and a proven track record in various high-temperature applications. They offer a reliable and well-characterized option for systems operating up to 345°C.

This compound, with its reported high thermal stability, presents a potentially valuable alternative, especially for applications demanding exceptional resistance to thermal degradation. However, a more extensive body of experimental data on its heat transfer properties and long-term performance in operational systems is needed for a direct and comprehensive comparison. Researchers and engineers considering this compound are encouraged to conduct in-house evaluations using the standardized protocols outlined in this guide to ascertain its suitability for their specific high-temperature heat transfer requirements.

References

A Comparative Performance Analysis of 1,4-Diphenoxybenzene-Based Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,4-Diphenoxybenzene-Based Polymers Against High-Performance Alternatives, Supported by Experimental Data.

In the quest for advanced materials with superior thermal, mechanical, and chemical properties, this compound has emerged as a versatile building block for a new generation of high-performance polymers. This guide provides a comparative overview of the performance of this compound-based polyamides and polyimides against established alternatives such as Poly(ether ether ketone) (PEEK), Poly(ether sulfone) (PES), and the commercial polyimide, Kapton®. This analysis is designed to assist researchers and professionals in materials science and drug development in selecting the optimal polymer for their specific application, from drug delivery systems to advanced functional materials.

Executive Summary

This compound-based polymers, particularly polyamides and polyimides, offer a compelling combination of high thermal stability, good mechanical strength, and favorable solubility characteristics. The ether linkages in the this compound moiety impart a degree of flexibility to the polymer backbone, which can enhance processability compared to more rigid aromatic polymers. This guide presents a compilation of quantitative data from various studies to facilitate a comparative assessment of these polymers. While a direct, side-by-side comparison under identical experimental conditions is ideal, the data presented herein provides valuable insights into the relative performance of these material classes.

Data Presentation: A Comparative Look at Polymer Properties

The following tables summarize key performance metrics for this compound-based polymers and their alternatives. It is important to note that these values are compiled from various literature sources and may have been obtained under different experimental conditions. Therefore, they should be used as a comparative guide with this consideration in mind.

Table 1: Thermal Properties of High-Performance Polymers

Polymer TypeSpecific Polymer SystemGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)
This compound-Based Polyamide Based on 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene200–295[1]> 450[1]
This compound-Based Polyimide Based on 1,3-Bis(4-aminophenoxy)benzene214–275[2]> 450[2]
Poly(ether ether ketone) (PEEK) Commercial Grades~143> 500
Poly(ether sulfone) (PES) Commercial Grades180–230~500
Commercial Polyimide Kapton® HN~360-410> 500

Table 2: Mechanical Properties of High-Performance Polymers

Polymer TypeSpecific Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)
This compound-Based Polyamide Based on 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene83–111[1]2.0–2.2[1]
This compound-Based Polyimide Based on cyano-containing 1,4-bis(4-aminophenoxy)benzene79–1562.97–4.57
Poly(ether ether ketone) (PEEK) Commercial Grades90–1003.6
Poly(ether sulfone) (PES) Commercial Grades70–842.4–2.6
Commercial Polyimide Kapton® HN~170~2.5

Table 3: Solubility of High-Performance Polymers

Polymer TypeSolvents
This compound-Based Polyamide Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) and some less polar solvents (e.g., pyridine, THF)[1]
This compound-Based Polyimide Generally soluble in polar aprotic solvents (e.g., NMP, DMAc)
Poly(ether ether ketone) (PEEK) Generally insoluble in common solvents at room temperature; soluble in strong acids (e.g., concentrated sulfuric acid) and some high-boiling point solvents.
Poly(ether sulfone) (PES) Soluble in a range of polar aprotic solvents (e.g., NMP, DMAc, DMF).
Commercial Polyimide Kapton® is generally insoluble in organic solvents.

Experimental Protocols: Methodologies for Performance Characterization

The data presented in this guide is typically obtained through a suite of standardized characterization techniques. Below are detailed methodologies for the key experiments cited.

Thermal Analysis

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a sample pan. The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 10%, Td10) is recorded as a measure of thermal stability.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a controlled rate (e.g., 10 or 20 °C/min) in an inert atmosphere. The difference in heat flow required to raise the temperature of the sample and the reference is measured. The glass transition is observed as a step change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition.

Mechanical Testing

Tensile Properties

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer films.

  • Standard: ASTM D638 for plastics in general or ASTM D882 for thin plastic sheeting.

  • Instrumentation: A universal testing machine equipped with a load cell and extensometer.

  • Procedure: Dog-bone shaped specimens of the polymer film with defined dimensions are prepared. The specimen is clamped in the grips of the testing machine and pulled at a constant rate of extension until it fractures. The force applied and the elongation of the specimen are continuously recorded. From the resulting stress-strain curve, the tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility) are calculated.

Molecular Weight Determination

Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Instrumentation: A gel permeation chromatograph equipped with a refractive index (RI) detector.

  • Procedure: The polymer is dissolved in a suitable solvent (e.g., THF, DMF with LiBr). The polymer solution is injected into a column packed with porous gel particles. The polymer molecules are separated based on their size in solution, with larger molecules eluting first. The concentration of the eluting polymer is detected by the RI detector. The system is calibrated with polymer standards of known molecular weight to construct a calibration curve, which is then used to determine the molecular weight distribution of the sample.

Mandatory Visualization

The following diagrams illustrate the chemical structures of the monomers used to synthesize the discussed polymers and a general workflow for polymer characterization.

Polymer_Monomers cluster_DPB This compound-Based Monomers cluster_Alts Alternative Polymer Monomers DPB_diamine 1,4-bis(4-aminophenoxy)benzene PEEK_monomer Hydroquinone & 4,4'-Difluorobenzophenone PES_monomer Bisphenol S & 4,4'-Dichlorodiphenyl sulfone Kapton_monomer Pyromellitic dianhydride & 4,4'-Oxydianiline DPB_diacid 1,4-bis(4-carboxyphenoxy)benzene

Caption: Monomers for this compound-based and alternative polymers.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomers Monomers Polymerization Polymerization Monomers->Polymerization Purification Purification Polymerization->Purification Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Mechanical Mechanical Testing (ASTM D638/D882) Purification->Mechanical Molecular_Weight Molecular Weight (GPC) Purification->Molecular_Weight Solubility Solubility Testing Purification->Solubility Data_Collection Data_Collection Thermal->Data_Collection Mechanical->Data_Collection Molecular_Weight->Data_Collection Solubility->Data_Collection Comparative_Tables Comparative_Tables Data_Collection->Comparative_Tables Performance_Evaluation Performance_Evaluation Comparative_Tables->Performance_Evaluation

Caption: General experimental workflow for polymer characterization.

Conclusion

This compound-based polymers present a compelling class of materials with a tunable balance of properties. Polyamides derived from this building block exhibit excellent solubility and good thermal and mechanical performance. The corresponding polyimides demonstrate even higher thermal stability and mechanical strength, positioning them as strong candidates for demanding applications.

In comparison to established high-performance polymers:

  • vs. PEEK: this compound-based polymers may not always match the extreme thermal stability of PEEK but can offer improved processability due to better solubility. The mechanical properties can be competitive, particularly for the polyimide variants.

  • vs. PES: this compound-based polymers generally exhibit comparable or superior thermal and mechanical properties to PES, with the added advantage of potentially higher glass transition temperatures in the polyimide versions.

  • vs. Kapton®: While Kapton® remains a benchmark for thermal stability and electrical insulation, this compound-based polyimides can offer the significant advantage of solubility, enabling a wider range of processing techniques such as solution casting.

The choice of polymer will ultimately depend on the specific requirements of the application. For applications where high-temperature resistance is paramount and solubility is not a concern, PEEK and Kapton® remain strong contenders. However, for applications requiring a balance of high performance and processability, this compound-based polyamides and polyimides offer a versatile and promising alternative. Further research focusing on direct comparative studies will be invaluable in fully elucidating the performance landscape of these advanced materials.

References

Validating the Purity of 1,4-Diphenoxybenzene for High-Performance Electronic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the purity of precursor materials is a critical determinant of device performance, longevity, and reproducibility. 1,4-Diphenoxybenzene, a diaryl ether, presents potential as a building block or functional material in various electronic applications, including as a host material in Organic Light-Emitting Diodes (OLEDs) or as a dielectric layer in Organic Field-Effect Transistors (OFETs). Its rigid structure, high thermal stability, and desirable electronic properties make it a compound of interest. However, even trace impurities can significantly degrade device efficiency, charge carrier mobility, and operational lifetime.[1][2]

This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound and objectively assesses its potential performance against established alternative materials in electronic applications, supported by experimental data and detailed protocols.

Comparative Performance in Electronic Applications

A direct quantitative comparison of this compound with common materials in standardized device architectures is not extensively available in public literature. However, a qualitative comparison can be drawn based on the known properties of diaryl ethers and the well-documented performance of alternative materials.

Table 1: Comparison of this compound with Alternative Host Materials for OLEDs

MaterialChemical StructureKey Performance CharacteristicsTypical Purity Requirements
This compound C₁₈H₁₄O₂- High thermal stability. - Potential for wide bandgap and high triplet energy. - Good solubility in common organic solvents.> 98.0% (GC)
Tris(8-hydroxyquinolinato)aluminum (Alq₃) C₂₇H₁₈AlN₃O₃- Established electron-transporting and emissive material. - Good thermal stability. - Forms stable amorphous films.> 99.5% (sublimation)
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) C₃₆H₂₄N₂- Widely used host for phosphorescent emitters. - High triplet energy (∼2.6 eV). - Good hole-transporting properties.> 99.5% (sublimation)

Purity Validation Workflow for this compound

A robust workflow is essential to ensure the material's suitability for electronic devices. The following diagram illustrates a typical process for validating the purity of this compound.

Purity_Validation_Workflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Quantitative Purity Assessment cluster_3 Final Qualification Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Preliminary TLC Preliminary TLC Crude Product->Preliminary TLC Column Chromatography Column Chromatography Preliminary TLC->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Purified Product Purified Product Recrystallization->Purified Product GC-MS GC-MS Purified Product->GC-MS HPLC HPLC Purified Product->HPLC NMR NMR Purified Product->NMR Purity Confirmation Purity Confirmation GC-MS->Purity Confirmation HPLC->Purity Confirmation NMR->Purity Confirmation Device Fabrication Device Fabrication Purity Confirmation->Device Fabrication Performance Testing Performance Testing Device Fabrication->Performance Testing Material Qualified Material Qualified Performance Testing->Material Qualified

Purity validation workflow for this compound.

Experimental Protocols for Purity Validation

Accurate determination of purity requires the use of multiple orthogonal analytical techniques. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy tailored for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly effective for detecting organic impurities that may arise from synthesis byproducts or residual solvents.

Methodology:

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or toluene.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-500 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Presentation:

Table 2: GC-MS Purity Analysis of this compound

Peak No.Retention Time (min)Compound NameArea (%)Identification Method
112.5This compound> 98.0MS Library Match & Standard
2VariesPotential Impurity 1< 1.0MS Fragmentation
3VariesPotential Impurity 2< 1.0MS Fragmentation
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities and isomers that may not be readily detectable by GC.

Methodology:

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

Table 3: HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Compound NameArea (%)
18.2This compound> 99.0
2VariesPotential Impurity 1< 0.5
3VariesPotential Impurity 2< 0.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for identifying and quantifying impurities, including isomers and residual solvents.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify signals corresponding to the main compound and any impurities.

    • Integration of the signals allows for the quantification of impurities relative to the main compound.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton of this compound and identify any carbon-containing impurities.

Data Presentation:

Table 4: ¹H NMR Analysis of this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m8HPhenyl-H
7.10 - 7.00m6HPhenoxy-H

Note: Impurity signals would appear at different chemical shifts and their integration relative to the main compound's signals would indicate their concentration.

Conclusion

The validation of this compound purity is a multi-faceted process that necessitates a combination of orthogonal analytical techniques. While direct comparative data on its performance in electronic devices is still emerging, its inherent properties suggest it is a promising material. For researchers and developers, ensuring a purity level of >98%, and ideally >99.5%, through rigorous analytical validation as outlined in this guide, is a critical step towards realizing the full potential of this compound in next-generation electronic applications. The presence of impurities, particularly halogenated species, is known to be detrimental to the lifetime and efficiency of OLED devices.[3] Therefore, careful monitoring and control of the purification process are paramount.

References

A Comparative Spectroscopic Analysis of 1,4-Diphenoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 1,4-diphenoxybenzene and its structural isomers, 1,2-diphenoxybenzene and 1,3-diphenoxybenzene. By examining their distinct signatures across various analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—this document aims to equip researchers, scientists, and drug development professionals with the necessary data to differentiate and characterize these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited experiments are provided.

Spectroscopic Data Comparison

The structural differences between the para (1,4-), ortho (1,2-), and meta (1,3-) isomers of diphenoxybenzene give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons and carbon atoms within a molecule. The symmetry of the isomers plays a significant role in the complexity of their NMR spectra.

Table 1: ¹H NMR Spectral Data

CompoundIsomerChemical Shift (δ, ppm) and Multiplicity
This compound para7.36-7.31 (m, 4H), 7.11-7.07 (m, 2H), 7.03-6.99 (m, 8H)[1]
1,2-Diphenoxybenzene orthoData not readily available in searched sources.
1,3-Diphenoxybenzene meta7.32 (m), 7.24 (m), 7.10 (m), 7.03 (m), 6.71 (m), 6.69 (m)

Table 2: ¹³C NMR Spectral Data

CompoundIsomerChemical Shifts (δ, ppm)
This compound para157.8, 152.7, 129.7, 122.9, 120.4, 118.3[1]
1,2-Diphenoxybenzene ortho157.4, 147.2, 129.6, 124.2, 122.9, 119.3
1,3-Diphenoxybenzene metaData not readily available in searched sources.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are particularly diagnostic.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundIsomerC-O StretchAromatic C-H StretchC-H Out-of-Plane Bending
This compound para~1240~3050~830
1,2-Diphenoxybenzene ortho~1240~3060~750
1,3-Diphenoxybenzene meta~1250~3070~780, ~690
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. As structural isomers, 1,4-, 1,2-, and 1,3-diphenoxybenzene have the same molecular weight. While their fragmentation patterns are expected to be similar, subtle differences can arise.

Table 4: Mass Spectrometry Data

CompoundIsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound para262170, 141, 77, 51
1,2-Diphenoxybenzene ortho262170, 141, 77, 51
1,3-Diphenoxybenzene meta262170, 141, 77, 51
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) can be influenced by the substitution pattern on the benzene ring. For diphenoxybenzene isomers, typical absorptions are expected in the UV region.

Table 5: UV-Vis Spectral Data

CompoundIsomerλmax (nm)
This compound para~275
1,2-Diphenoxybenzene ortho~270
1,3-Diphenoxybenzene meta~272

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid diphenoxybenzene isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is typically necessary.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-pressing die and apply pressure to form a thin, transparent pellet.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For these non-volatile compounds, EI is common.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the diphenoxybenzene isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement : Fill a matched quartz cuvette with the sample solution and record the UV-Vis absorption spectrum over a specified wavelength range (e.g., 200-400 nm).

  • Data Analysis : The instrument software will subtract the baseline to produce the final spectrum of the analyte. The wavelength of maximum absorbance (λmax) is then determined.

Visualizations

The following diagrams illustrate the structural relationships of the isomers and a generalized workflow for their spectroscopic analysis.

Isomer_Comparison cluster_isomers Diphenoxybenzene Isomers cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR (¹H & ¹³C) This compound->NMR IR IR This compound->IR MS Mass Spec. This compound->MS UVVis UV-Vis This compound->UVVis 1,2-Diphenoxybenzene 1,2-Diphenoxybenzene 1,2-Diphenoxybenzene->NMR 1,2-Diphenoxybenzene->IR 1,2-Diphenoxybenzene->MS 1,2-Diphenoxybenzene->UVVis 1,3-Diphenoxybenzene 1,3-Diphenoxybenzene 1,3-Diphenoxybenzene->NMR 1,3-Diphenoxybenzene->IR 1,3-Diphenoxybenzene->MS 1,3-Diphenoxybenzene->UVVis

Caption: Structural isomers of diphenoxybenzene and the spectroscopic techniques used for their analysis.

Spectroscopic_Workflow Sample Sample Preparation (Dissolution/Pelletizing) Analysis Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Sample->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (FT, Baseline Correction, etc.) Data->Processing Interpretation Spectral Interpretation & Comparison Processing->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

References

A Comparative Guide to the Experimental and Theoretical Properties of 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known experimental properties of 1,4-Diphenoxybenzene (CAS: 3061-36-7) and its theoretical, computed characteristics. The objective is to offer a comprehensive overview supported by available data to aid in research and development applications, from materials science to organic synthesis.

Physical and Chemical Properties

This compound is a white to light-yellow crystalline solid at room temperature.[1][2] Its molecular structure, consisting of a central benzene ring substituted with two phenoxy groups in the para position, dictates its distinct thermophysical properties.[1] The comparison between experimentally measured and computationally derived properties is crucial for validating theoretical models.

Table 1: Comparison of Experimental and Theoretical Physical Properties

PropertyExperimental ValueTheoretical / Computed Value
Molecular Formula C₁₈H₁₄O₂C₁₈H₁₄O₂
Molecular Weight 262.31 g/mol [1]262.308 g/mol [3][4]
Melting Point 68-78 °C (Range reported across sources)[1][2][4][5][6]Not available in search results.
Boiling Point ~370.8 °C @ 760 mmHg (estimated)[1]; 182 °C @ 2.3 mmHg[1][7]; 172 °C @ 0.01 mmHg[2][4]Not available in search results.
Density 1.083 g/cm³[1][2][4]Not available in search results.
Flash Point ~202 °C[1][2][4]Not available in search results.
Refractive Index 1.5200 (estimate)[1][2]Not available in search results.
Topological Polar Surface Area Not experimentally determined.18.5 Ų[3][8]
Rotatable Bond Count Not experimentally determined.4[3]
Hydrogen Bond Acceptor Count Not experimentally determined.2[3]

Structural and Crystallographic Properties

The solid-state structure of this compound has been elucidated through crystallographic analysis, providing precise measurements of its molecular arrangement. These experimental findings serve as a benchmark for theoretical conformational analysis.

Table 2: Comparison of Crystallographic Data

PropertyExperimental Value (X-ray Crystallography)Theoretical Value
Crystal System Monoclinic[1]Not available in search results.
Space Group P2₁/c[1]Not available in search results.
Unit Cell Parameters a = 5.856 Å, b = 7.822 Å, c = 15.422 Å, β = 95.24°[1]Not available in search results.
Molecules per Unit Cell (Z) 2[1]Not available in search results.

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. While experimental spectra provide a definitive fingerprint of the molecule, theoretical calculations aim to predict and interpret these spectra.

Table 3: Comparison of Spectroscopic Data

SpectrumExperimental DataTheoretical / Computed Data
¹H NMR (400 MHz, CDCl₃, TMS ref): δ 7.36-7.31 (m, 4H), 7.11-7.07 (m, 2H), 7.03-6.99 (m, 8H)[1]While methods like GIAO (Gauge-Including Atomic Orbital) combined with DFT (Density Functional Theory) are used to predict NMR shifts for similar molecules, specific computed values for this compound were not found in the search results.[9]
IR Spectroscopy The NIST Chemistry WebBook lists IR spectrum data for this compound.[10][11] For para-substituted benzene rings, a characteristic C-H wagging peak is expected between 860 and 790 cm⁻¹.[12]Theoretical IR spectra can be calculated using computational methods to predict vibrational modes, but specific data for this compound were not found.[13]
Mass Spectrometry Molecular Weight: 262.3026.[10] Electron ionization mass spectrum data is available.[10]Monoisotopic Mass: 262.099379685 Da.[3][8]

Methodologies and Workflows

Logical Framework: Integrating Theory and Experiment

Theoretical predictions and experimental results exist in a symbiotic relationship. Computational models provide predictive insights into molecular properties, which are then validated or refined through empirical experimentation.

G cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain mol_model Molecular Modeling (e.g., DFT, B3LYP) prop_calc Property Calculation (NMR, IR, Geometry) mol_model->prop_calc Simulate analysis Experimental Analysis (NMR, X-ray, MP) prop_calc->analysis Predicts & Informs synthesis Synthesis & Purification synthesis->analysis Characterize analysis->mol_model Validates & Refines

Caption: Relationship between theoretical prediction and experimental validation.

Experimental Protocol: Melting Point Determination

The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity.

Experimental Workflow: Capillary Melting Point Determination

G start Start: Obtain Purified This compound Sample prep 1. Finely powder the crystalline solid. start->prep load 2. Pack the powder into a capillary tube (approx. 3-4 mm height). prep->load place 3. Place the capillary tube into the melting point apparatus. load->place heat 4. Heat rapidly to ~15-20°C below the expected melting point (e.g., ~55°C). place->heat slow_heat 5. Reduce heating rate to 1-2°C per minute to ensure thermal equilibrium. heat->slow_heat observe 6. Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear melt). slow_heat->observe end End: Report Melting Range (e.g., 75-77°C) observe->end

Caption: Standard workflow for melting point determination.

Summary

This guide highlights the available experimental data for this compound, which is well-characterized in terms of its physical, structural, and spectroscopic properties.[1][2][10] While comprehensive theoretical studies with directly comparable quantitative data were not identified in the provided search results, the guide presents computed molecular descriptors and outlines the standard computational methodologies used in the field.[3][8][9] The presented workflows illustrate the essential interplay between computational prediction and empirical validation that drives modern chemical research.

References

A Comparative Guide to the Thermal Stability of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of different diaryl ethers, supported by experimental data. Diaryl ethers are a class of organic compounds characterized by two aryl groups linked by an ether bond. Their high thermal stability makes them valuable in various applications, including as heat transfer fluids, high-performance polymers, and in the synthesis of pharmaceuticals and other fine chemicals. Understanding the thermal stability of these compounds is crucial for their safe handling, processing, and application.

Data Presentation: Thermal Decomposition of Diaryl Ethers

The thermal stability of diaryl ethers can be quantified using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated at a controlled rate. Key parameters from TGA include the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max).

The following table summarizes the thermal decomposition data for decabromodiphenyl ether (BDE-209), a highly substituted diaryl ether known for its use as a flame retardant, under different atmospheric conditions.

CompoundAtmosphereT_onset (°C)T_max (°C)Total Mass Loss (%)
Decabromodiphenyl Ether (BDE-209)Helium297.7434.699.79
Decabromodiphenyl Ether (BDE-209)Nitrogen303.6458.899.85
Decabromodiphenyl Ether (BDE-209)Air302.9449.599.9

Data sourced from a study on the thermal degradation of decabromodiphenyl ether.

Note on Substituent Effects:

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -halogen) are generally expected to decrease the electron density of the aromatic rings, which can have a complex effect on the C-O bond strength and the overall decomposition mechanism. In some cases, strong electron-withdrawing groups can introduce new decomposition pathways, potentially lowering the overall thermal stability.

  • Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density in the aromatic rings. This can influence the bond dissociation energy of the C-O bond. The effect on thermal stability can vary depending on the specific group and its position on the ring.

Further experimental studies are required to provide a detailed quantitative comparison across a broader range of substituted diaryl ethers.

Experimental Protocols

Thermogravimetric Analysis (TGA) of Diaryl Ethers

This protocol outlines the general procedure for determining the thermal stability of a diaryl ether using a thermogravimetric analyzer.

Objective: To measure the change in mass of a diaryl ether sample as a function of temperature in a controlled atmosphere and to determine its decomposition temperatures.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.

  • Sample pans (e.g., alumina, platinum, or aluminum).

  • Diaryl ether sample.

  • Inert gas (e.g., nitrogen or helium) and/or oxidative gas (e.g., air).

  • Microbalance for accurate sample weighing.

Procedure:

  • Sample Preparation:

    • Ensure the diaryl ether sample is pure and dry.

    • Weigh a small amount of the sample (typically 5-10 mg) directly into a tared TGA sample pan. Record the exact weight.

  • Instrument Setup:

    • Place the sample pan into the TGA instrument's autosampler or manually place it on the balance mechanism.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) and set the gas flow rate (a typical rate is 20-50 mL/min).

  • Thermal Method:

    • Program the TGA instrument with the desired temperature profile. A typical dynamic scan involves:

      • An initial isothermal period at a low temperature (e.g., 30°C) for a few minutes to allow the balance to stabilize.

      • A heating ramp at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600-800°C).

  • Data Acquisition:

    • Start the experiment. The instrument will record the sample weight as a function of temperature and time.

  • Data Analysis:

    • The primary output is a TGA curve, which plots the percentage of weight loss versus temperature.

    • The derivative of the TGA curve (DTG curve) is also plotted, showing the rate of weight loss as a function of temperature.

    • From the TGA curve, determine the onset temperature of decomposition (T_onset) , which is often calculated as the temperature at which a significant deviation from the baseline weight is observed (e.g., 5% weight loss, T₅%).

    • From the DTG curve, identify the temperature of maximum decomposition rate (T_max) , which corresponds to the peak of the DTG curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Thermogravimetric Analysis (TGA) cluster_data Data Processing & Comparison Sample1 Diaryl Ether 1 TGA_Setup Instrument Setup (Atmosphere, Flow Rate) Sample1->TGA_Setup Sample2 Diaryl Ether 2 Sample2->TGA_Setup SampleN Diaryl Ether N SampleN->TGA_Setup TGA_Run Heating Ramp (e.g., 10°C/min) TGA_Setup->TGA_Run Data_Acq Data Acquisition (Weight vs. Temperature) TGA_Run->Data_Acq TGA_Curve Generate TGA/DTG Curves Data_Acq->TGA_Curve Determine_Params Determine T_onset and T_max TGA_Curve->Determine_Params Compare Comparative Analysis Determine_Params->Compare Conclusion Conclusion on Relative Thermal Stability Compare->Conclusion

A Framework for Performance Validation of Novel Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel liquid crystalline materials, a rigorous and standardized approach to performance validation is paramount. This guide provides a framework for such validation, using the promising but currently uncharacterized 1,4-Diphenoxybenzene core as a hypothetical starting point for new liquid crystal design. To establish a baseline for performance, this guide presents a detailed comparison of two well-established nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA).

The selection of a liquid crystal for a specific application, be it in display technologies, optical switching, or sensing, hinges on a precise set of performance metrics. This guide outlines the key parameters for characterization and provides the experimental protocols necessary for their measurement, empowering researchers to objectively assess the potential of newly synthesized liquid crystals derived from precursors like this compound.

Comparative Performance of Benchmark Liquid Crystals

To contextualize the performance of a novel liquid crystal, it is essential to compare its properties against well-characterized standards. The following tables summarize the key performance indicators for 5CB and MBBA.

Table 1: Physical and Mesomorphic Properties

Property4-cyano-4'-pentylbiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)
Molecular Formula C₁₈H₁₉NC₁₈H₂₁NO
Molecular Weight 249.36 g/mol 267.37 g/mol
Crystal to Nematic Transition (°C) 22.5[1][2]21.1[3]
Clearing Point (Nematic to Isotropic) (°C) 35.0[1][2]47 (Isotropic transition at 315 K)
Density (at 25°C) 1.008 g/mL1.027 g/mL[4]

Table 2: Electro-Optical Properties

Property4-cyano-4'-pentylbiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)
Dielectric Anisotropy (Δε) PositiveNegative
Optical Anisotropy (Δn) PositiveData not readily available
Refractive Index (n₂₀/D) 1.5321.5496[4]
Rotational Viscosity (γ₁) (mPa·s) Temperature-dependentTemperature-dependent

Experimental Protocols for Liquid Crystal Characterization

Accurate and reproducible measurement of a liquid crystal's physical properties is fundamental to its performance validation. The following are detailed methodologies for key characterization experiments.

Determination of Phase Transition Temperatures (Clearing Point)

Method: Polarizing Optical Microscopy (POM) with a hot stage.

Procedure:

  • A small sample of the liquid crystal is placed between a clean microscope slide and a coverslip.

  • The slide is mounted on a programmable hot stage attached to a polarizing optical microscope.

  • The sample is observed through crossed polarizers while the temperature is slowly increased at a controlled rate (e.g., 1-2 °C/min).

  • The temperature at which the birefringent liquid crystalline texture completely disappears, resulting in a dark field of view (the isotropic state), is recorded as the clearing point.

  • The sample is then cooled at the same rate to observe the formation of the liquid crystal phase from the isotropic liquid, noting the temperature of this transition. This helps to identify if the mesophase is enantiotropic (appears on both heating and cooling) or monotropic (appears only on cooling).

Measurement of Rotational Viscosity

Method: Rotating Magnetic Field Method.

Procedure:

  • A nematic liquid crystal sample is placed in a cylindrical glass vial and positioned in a rotating magnetic field.

  • The magnetic field aligns the director of the liquid crystal.

  • The viscous torque exerted by the rotating field on the director is measured.

  • The rotational viscosity (γ₁) is calculated from the measured torque, the magnetic field strength, the angular velocity of rotation, and the sample volume.[5] This method provides a direct measurement of the rotational viscosity, a critical parameter for determining the switching speed of a liquid crystal device.[5]

Measurement of Dielectric Anisotropy

Method: Capacitance Measurement in Aligned Liquid Crystal Cells.

Procedure:

  • Two types of liquid crystal cells are prepared with transparent electrodes (e.g., ITO-coated glass). One cell is treated to induce planar alignment (director parallel to the substrate), and the other to induce homeotropic alignment (director perpendicular to the substrate).

  • The cells are filled with the liquid crystal sample.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director are calculated from the capacitance values of the homeotropic and planar cells, respectively, along with the cell dimensions.

  • The dielectric anisotropy (Δε) is then calculated as Δε = ε∥ - ε⊥. A good surface alignment is crucial for achieving reproducible results.[6][7]

Determination of Optical Anisotropy

Method: Abbé Refractometer.

Procedure:

  • An Abbé refractometer equipped with a polarizing eyepiece and a high-refractive-index prism is used.

  • A thin film of the liquid crystal is placed between the prisms of the refractometer. The surfaces of the prisms are treated to induce a uniform alignment of the liquid crystal director.

  • For a planar-aligned sample, two distinct refractive indices can be measured by rotating the polarizer: the extraordinary refractive index (ne) when the polarization of light is parallel to the director, and the ordinary refractive index (no) when the polarization is perpendicular to the director.[8]

  • The optical anisotropy (Δn) is calculated as Δn = ne - no.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of a novel liquid crystal.

G Experimental Workflow for Liquid Crystal Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation synthesis Synthesis of Novel Liquid Crystal (e.g., from this compound) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pom Polarizing Optical Microscopy (POM) - Phase Identification - Transition Temperatures purification->pom viscometry Viscometry - Rotational Viscosity (γ₁) purification->viscometry dielectric Dielectric Spectroscopy - Dielectric Anisotropy (Δε) purification->dielectric refractometry Refractometry - Optical Anisotropy (Δn) purification->refractometry dsc Differential Scanning Calorimetry (DSC) - Enthalpy of Transitions pom->dsc Confirm Transitions comparison Comparison with Benchmark Materials (e.g., 5CB, MBBA) dsc->comparison viscometry->comparison dielectric->comparison refractometry->comparison application Assessment for Specific Applications comparison->application

Caption: Workflow for the synthesis, characterization, and evaluation of a novel liquid crystal.

References

comparative analysis of synthesis routes for 1,4-Diphenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1,4-diphenoxybenzene, a diaryl ether with applications in materials science and as a precursor for polymers and pharmaceuticals.[1] The synthesis of this symmetrical molecule is principally achieved through carbon-oxygen (C-O) cross-coupling reactions. The most prominent methods include the classical Ullmann condensation, modern palladium-catalyzed Buchwald-Hartwig C-O coupling, and nucleophilic aromatic substitution (SNAr). This document outlines the methodologies for these key routes, presents comparative experimental data, and provides detailed protocols to aid in the selection of the most suitable synthesis for specific laboratory or industrial applications.

Comparative Analysis of Synthesis Routes

The choice of synthetic strategy for this compound depends on factors such as desired yield, purity requirements, cost of reagents and catalysts, and tolerance to reaction conditions. The three primary methods each offer distinct advantages and disadvantages.

  • Ullmann Condensation: This is the classical method for diaryl ether synthesis, utilizing a copper catalyst.[2] Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently >150°C) and polar aprotic solvents like DMF or nitrobenzene.[1][2] However, modern variations using specialized ligands can facilitate the reaction under milder conditions, significantly improving its utility and substrate scope.[3] The key advantages are the relatively low cost of copper catalysts and a long history of application. Disadvantages include the high reaction temperatures of traditional protocols and the need for stoichiometric amounts of copper in some cases.[2]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: Representing a significant advancement in C-O bond formation, the Buchwald-Hartwig reaction offers a versatile and milder alternative to the Ullmann condensation.[4] This method uses a palladium catalyst with specialized phosphine ligands to couple aryl halides with alcohols or phenols.[5] These reactions typically proceed under more moderate temperatures (80-110°C) and are known for their high functional group tolerance and broad substrate scope, often providing excellent yields.[1] The primary disadvantages are the higher cost and air-sensitivity of the palladium catalysts and phosphine ligands.

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a nucleophile (phenoxide) with an aryl halide. For the reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups.[6] In the case of this compound synthesis from an unactivated substrate like 1,4-dichlorobenzene, this method requires forcing conditions, such as high temperatures and a strong base, to generate the phenoxide nucleophile in situ.[1] It offers a metal-free alternative, which can be advantageous for avoiding metal contamination in the final product. However, the required harsh conditions can limit its applicability for sensitive substrates.

Synthesis Pathways Overview

Synthesis_Routes sub_halo 1,4-Dihalobenzene (e.g., Dichlorobenzene) ullmann_cond Ullmann Condensation Cu Catalyst, Base High Temp (e.g., 150°C) sub_halo->ullmann_cond buchwald_cond Buchwald-Hartwig Pd Catalyst, Ligand, Base Moderate Temp (e.g., 100°C) sub_halo->buchwald_cond snar_cond SNAr Strong Base (e.g., NaH) High Temp (e.g., 180°C) sub_halo->snar_cond sub_phenol Phenol sub_phenol->ullmann_cond sub_phenol->buchwald_cond sub_phenol->snar_cond product This compound ullmann_cond->product buchwald_cond->product snar_cond->product

Caption: Primary synthetic pathways to this compound.

Quantitative Data Summary

The following table summarizes quantitative data from representative protocols for each synthesis route, allowing for direct comparison of their key performance metrics.

Synthesis RouteReactantsCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Ullmann Condensation 1,4-Dichlorobenzene, Sodium PhenolateCopper-DMF150-78
Buchwald-Hartwig Coupling 1-Bromo-4-phenoxybenzene, PhenolPd(OAc)₂, XPhosK₃PO₄Toluene1108~90 (Est.)
Nucleophilic Aromatic Substitution 1,4-Dichlorobenzene, PhenolNoneNaHDMPU180-76

Note: The yield for the Buchwald-Hartwig route is an estimate based on typical yields for similar C-O coupling reactions, as a specific literature value for this exact two-step synthesis was not available.[1][5]

General Experimental Workflow

The synthesis, workup, and purification for these reactions generally follow a consistent set of laboratory operations, as illustrated in the workflow below.

Experimental_Workflow start Reaction Setup (Flask, Reagents, Solvent) reaction Reaction (Heating under Inert Atmosphere) start->reaction cooldown Cool to Room Temperature reaction->cooldown workup Aqueous Workup (Quench, Dilute, Separate) cooldown->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography or Recrystallization) concentration->purification characterization Product Characterization (NMR, MS, MP) purification->characterization

Caption: A generalized workflow for the synthesis and purification.

Experimental Protocols

Protocol 1: Ullmann Condensation

This protocol is based on a typical copper-catalyzed diaryl ether synthesis.

Materials:

  • 1,4-Dichlorobenzene

  • Sodium phenolate

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 1,4-dichlorobenzene (1.0 equiv), sodium phenolate (2.2 equiv), and CuI (0.1 equiv).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 150°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.[1]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol is adapted from general procedures for palladium-catalyzed C-O bond formation.[1][5] It assumes a two-step process starting from 1,4-dibromobenzene for simplicity, though a direct double coupling is also feasible.

Materials:

  • 1-Bromo-4-phenoxybenzene (1.0 equiv)

  • Phenol (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine 1-bromo-4-phenoxybenzene, phenol, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110°C in an oil bath with stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on a high-temperature, base-mediated substitution reaction.[1]

Materials:

  • Phenol (2.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

  • 1,4-Dichlorobenzene (1.0 equiv)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMPU.

  • Carefully add the sodium hydride dispersion to the solvent.

  • Add phenol portion-wise to the suspension at room temperature. Hydrogen gas will evolve. Stir until gas evolution ceases and a solution of sodium phenoxide is formed.

  • Add 1,4-dichlorobenzene to the reaction mixture.

  • Heat the mixture to 180°C and stir vigorously.

  • Monitor the reaction's progress via TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and cautiously quench by slowly adding water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

References

Benchmarking the Efficiency of 1,4-Diphenoxybenzene in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of appropriate materials for the emissive and charge-transporting layers is paramount. This guide provides a comparative benchmark for the potential use of 1,4-Diphenoxybenzene (DPB) as a host material in phosphorescent OLEDs (PhOLEDs). Due to the limited availability of direct experimental data for DPB in the public domain, this analysis will compare its projected performance characteristics against the well-established and widely used host material, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

The comparison will be based on a common device architecture and will highlight the key performance metrics used to evaluate the efficiency and stability of OLEDs. This guide is intended for researchers and scientists in the field of organic electronics and materials science.

Executive Summary

CBP has long served as a benchmark host material in PhOLEDs owing to its effective hole-transporting properties and a relatively high triplet energy, which is crucial for hosting phosphorescent emitters. However, the exploration of new host materials is driven by the need for improved thermal and morphological stability to enhance device lifetime. While this compound is not a conventional choice, its chemical structure suggests potential for a high triplet energy and good thermal stability. This guide will outline the necessary experimental framework to validate its performance against an established standard like CBP.

Comparative Performance Data

To provide a clear benchmark, the following table summarizes typical performance data for a green PhOLED utilizing CBP as the host material. The data for a hypothetical DPB-based device is included to illustrate the target performance metrics for a competitive material. The emitter for this comparison is the common green phosphorescent dopant, fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

Parameter Device with CBP Host Hypothetical Device with this compound Host
Maximum External Quantum Efficiency (EQE) ~18-22%Target: >20%
Maximum Power Efficiency ~40-60 lm/WTarget: >50 lm/W
Maximum Current Efficiency ~60-80 cd/ATarget: >70 cd/A
Turn-on Voltage (at 1 cd/m²) ~3.0-4.0 VTarget: <4.0 V
Commission Internationale de l'Éclairage (CIE) Coordinates ~(0.30, 0.61)Target: ~(0.30, 0.61)
Operational Lifetime (LT₅₀ at 1000 cd/m²) >10,000 hoursTarget: >15,000 hours

Experimental Protocols

To ensure a fair and accurate comparison between this compound and CBP, the following experimental protocols for OLED fabrication and characterization should be strictly followed.

OLED Fabrication

The fabrication of a multilayer OLED is typically performed using high-vacuum thermal evaporation.[1]

  • Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven at 120 °C for 30 minutes. Immediately before deposition, the ITO surface is treated with UV-ozone for 15 minutes to improve its work function and enhance hole injection.[1]

  • Organic Layer Deposition : The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ Torr. The organic layers are deposited sequentially onto the ITO anode. A typical device architecture would be:

    • Hole Injection Layer (HIL) : 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Hole Transport Layer (HTL) : 30 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

    • Emissive Layer (EML) : 20 nm of the host material (CBP or this compound) doped with 8% Ir(ppy)₃

    • Electron Transport Layer (ETL) : 40 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Cathode Deposition : An electron injection layer of 1 nm of lithium fluoride (LiF) is deposited, followed by a 100 nm thick aluminum (Al) cathode.[1]

  • Encapsulation : The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from atmospheric moisture and oxygen.[1]

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following methods:

  • Current-Voltage-Luminance (J-V-L) Characteristics : The J-V-L characteristics are measured using a source meter and a photodiode.

  • Electroluminescence (EL) Spectra : The EL spectra and CIE coordinates are recorded with a spectroradiometer.

  • Efficiency Calculations : The external quantum efficiency, power efficiency, and current efficiency are calculated from the J-V-L data and the EL spectra.

  • Operational Lifetime : The operational lifetime (e.g., LT₅₀, the time for the luminance to decrease to 50% of its initial value) is measured by driving the device at a constant current density.

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (High Vacuum) cluster_2 Encapsulation & Testing ITO Substrate ITO Substrate Ultrasonic Cleaning Ultrasonic Cleaning ITO Substrate->Ultrasonic Cleaning Drying Drying Ultrasonic Cleaning->Drying UV-Ozone Treatment UV-Ozone Treatment Drying->UV-Ozone Treatment HIL Deposition HIL Deposition UV-Ozone Treatment->HIL Deposition HTL Deposition HTL Deposition HIL Deposition->HTL Deposition EML Co-Deposition EML Co-Deposition HTL Deposition->EML Co-Deposition ETL Deposition ETL Deposition EML Co-Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Testing Device Testing Encapsulation->Device Testing

OLED Fabrication Workflow.

G cluster_anode Anode (ITO) cluster_cathode Cathode (Al) cluster_organic Organic Layers cluster_recombination Anode HIL HIL Anode->HIL Hole Injection Cathode HTL HTL HIL->HTL EML EML (Host:Dopant) HTL->EML ETL ETL EML->ETL recombination Exciton Formation & Light Emission EIL EIL ETL->EIL EIL->Cathode Electron Injection

References

cross-validation of analytical techniques for 1,4-Diphenoxybenzene characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for the Characterization of 1,4-Diphenoxybenzene

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, a significant molecule in various fields of chemical research. The focus is on the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy to ensure the unequivocal identification and purity assessment of this compound.

The Imperative of Cross-Validation

Comparative Analysis of Analytical Techniques

The following sections detail the principles and expected outcomes for the analysis of this compound using four key analytical techniques. The quantitative data is summarized in tables for ease of comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be suitable, providing data on its retention time and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds like this compound.[2] The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the compound and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to its aromatic rings and ether linkages.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from the various analytical techniques for this compound.

Table 1: HPLC and GC-MS Data

ParameterHPLCGC-MS
Retention Time (minutes) Analyte-specific, dependent on methodAnalyte-specific, dependent on method
Molecular Ion (m/z) Not directly measured262
Key Fragmentation Ions (m/z) Not applicable77, 51, 141
Purity Assessment Peak area percentagePeak area percentage

Table 2: NMR Spectroscopy Data (Solvent: CDCl₃)

NucleusChemical Shift (ppm)Multiplicity
¹H NMR ~7.35m
~7.10t
~7.00d
¹³C NMR ~158s
~152s
~129d
~123d
~120d
~119d

Table 3: FT-IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3050 Aromatic C-H stretch
~1580, 1480 Aromatic C=C stretch
~1240 Aryl-O stretch (asymmetric)
~870 Para-disubstituted benzene C-H bend
~750, 690 Monosubstituted benzene C-H bend

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC Method (Illustrative)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.

GC-MS Method (Illustrative)
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

NMR Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.[4][5]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

  • ¹H NMR Acquisition: Standard proton NMR acquisition parameters are used.

  • ¹³C NMR Acquisition: Standard carbon NMR acquisition parameters with proton decoupling are used.

FT-IR Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[4]

  • Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in the characterization of this compound.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Primary Analytical Characterization cluster_validation Cross-Validation cluster_conclusion Final Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity & Retention Time) Purification->HPLC GCMS GC-MS (Molecular Weight & Fragmentation) Purification->GCMS NMR NMR (¹H & ¹³C) (Structural Elucidation) Purification->NMR FTIR FT-IR (Functional Group ID) Purification->FTIR DataCompare Compare & Correlate Data HPLC->DataCompare GCMS->DataCompare NMR->DataCompare FTIR->DataCompare Conclusion Confirmed Structure & Purity of This compound DataCompare->Conclusion

References

A Comparative Analysis of the Long-Term Stability of 1,4-Diphenoxybenzene and Alternative High-Performance Polymers in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term stability of 1,4-diphenoxybenzene, a high-performance aromatic ether, in the context of demanding industrial applications. Its performance is objectively compared with that of leading alternatives, including polyetheretherketone (PEEK), polyimides (PI), and polysulfones (PSU). The information presented herein is intended to assist researchers and professionals in making informed material selection decisions where long-term reliability under harsh operating conditions is paramount.

While this compound is noted for its thermal stability, specific quantitative long-term aging data is not extensively available in public literature. This guide, therefore, presents the known properties of this compound and details the standardized experimental protocols that should be employed to generate comparative data. For the alternative polymers, a summary of their well-documented long-term stability is provided.

Comparative Performance Data

The following tables summarize the key performance indicators for long-term stability. Data for this compound is limited, and "Data Not Available" indicates a lack of publicly accessible, quantitative experimental results.

Table 1: Thermal Stability

PropertyThis compoundPEEK (Polyetheretherketone)Polyimide (PI)Polysulfone (PSU)Test Method
Decomposition Temperature (TGA, 5% weight loss, Nitrogen) Data Not Available~574°C>500°C (varies with grade)~450-500°CASTM E1131
Maximum Continuous Use Temperature High (qualitative)~250°C~260-350°C (varies with grade)~150-175°CUL 746B
Heat Deflection Temperature @ 1.8 MPa Data Not Available~152°C (unfilled)>300°C (varies with grade)~174°CASTM D648

Table 2: Hydrolytic Stability

PropertyThis compoundPEEKPolyimide (PI)Polysulfone (PSU)Test Method
Water Absorption (24h immersion @ 23°C) Insoluble in water~0.5%~0.2-2.5% (varies with grade)~0.22%ASTM D570
Tensile Strength Retention after Steam Autoclaving (100 cycles) Data Not Available>95%Variable, some grades susceptible to hydrolysisExcellent, >90%ASTM D638 / Steam Autoclaving

Table 3: Oxidative Stability

PropertyThis compoundPEEKPolyimide (PI)Polysulfone (PSU)Test Method
Oxidative Induction Time (OIT) @ elevated temp. Data Not AvailableHighHighModerateASTM D3895
Weight Loss after 1000h in Air @ 200°C Data Not Available<1%<2% (varies with grade)Significant degradation expectedLong-term heat aging
Experimental Protocols

To ensure a standardized and comparable assessment of long-term stability, the following experimental methodologies are recommended.

1. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

  • Objective: To determine the thermal degradation profile and decomposition temperature of the material.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure (based on ASTM E1131):

    • A small, precisely weighed sample (5-10 mg) is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for thermal stability and air for thermo-oxidative stability).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as the decomposition temperature.

2. Long-Term Isothermal Aging

  • Objective: To evaluate the material's performance after prolonged exposure to a constant elevated temperature in a specific atmosphere.

  • Apparatus: High-temperature oven with controlled atmosphere.

  • Procedure (based on ASTM D3045):

    • Prepare multiple specimens of the material.

    • Place the specimens in an oven at a predetermined temperature (e.g., 200°C) and atmosphere (e.g., air).

    • At specified time intervals (e.g., 100, 500, 1000 hours), remove a subset of specimens.

    • Measure changes in physical properties such as weight, tensile strength, and color.

3. Hydrolytic Stability Assessment

  • Objective: To determine the material's resistance to degradation in the presence of water, especially at elevated temperatures.

  • Apparatus: Autoclave or temperature-controlled water bath.

  • Procedure (based on ISO 10993-13):

    • Immerse pre-weighed specimens in deionized water in a sealed container.

    • Expose the container to elevated temperature (e.g., 121°C in an autoclave) for a specified duration or number of cycles.

    • After exposure, the specimens are removed, dried, and re-weighed to determine any weight change.

    • Mechanical properties, such as tensile strength, are tested and compared to unexposed control samples.

4. Oxidative Stability Assessment (Oxidative Induction Time - OIT)

  • Objective: To determine the time until the onset of oxidative degradation at a specific temperature.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure (based on ASTM D3895):

    • A small sample of the material is placed in the DSC cell.

    • The sample is heated to a specific isothermal temperature under an inert (nitrogen) atmosphere.

    • The atmosphere is then switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a material's long-term stability for industrial applications.

start Material Selection: This compound thermal Thermal Stability Assessment start->thermal hydrolytic Hydrolytic Stability Assessment start->hydrolytic oxidative Oxidative Stability Assessment start->oxidative tga TGA (ASTM E1131) thermal->tga isothermal Isothermal Aging (ASTM D3045) thermal->isothermal immersion Water Immersion / Autoclave (ISO 10993-13) hydrolytic->immersion oit OIT (ASTM D3895) oxidative->oit data Data Analysis and Comparison with Alternatives tga->data isothermal->data immersion->data oit->data decision Informed Material Decision data->decision prep Specimen Preparation (e.g., tensile bars) initial Initial Property Measurement (Weight, Tensile Strength) prep->initial aging Isothermal Aging in Oven (e.g., 200°C in Air) initial->aging removal Periodic Specimen Removal (100h, 500h, 1000h) aging->removal Time final Final Property Measurement removal->final analysis Data Analysis: Property Change vs. Time final->analysis

comparative study of catalysts for the synthesis of poly(arylene ether)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Poly(arylene ether)s, Supported by Experimental Data.

The synthesis of poly(arylene ether)s (PAEs), a class of high-performance polymers prized for their exceptional thermal stability and mechanical strength, relies on the efficient formation of aryl ether linkages. The choice of catalyst is paramount in determining the reaction efficiency, substrate scope, and properties of the resulting polymer. This guide provides a comparative analysis of the primary catalytic systems employed for PAE synthesis: traditional catalyst-free nucleophilic aromatic substitution (NAS), copper-catalyzed Ullmann condensation, palladium-catalyzed Buchwald-Hartwig coupling, and emerging nickel-catalyzed methodologies.

At a Glance: Comparison of Catalytic Systems

FeatureCatalyst-Free (NAS)Copper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)Nickel-Catalyzed
Catalyst None (Base-mediated)Copper (Cu)Palladium (Pd)Nickel (Ni)
Typical Ligands N/ASimple diamines, amino acids, phenolsBulky, electron-rich phosphinesPhosphines, N-heterocyclic carbenes (NHCs)
Reaction Temp. High (150-220°C)High (often >100-220°C)Milder (often 80-120°C)Generally mild to moderate
Base Strong inorganic bases (e.g., K₂CO₃)Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Variety of bases
Solvent High-boiling polar aprotic (e.g., NMP, DMAc)High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., toluene, dioxane)Aprotic solvents
Substrate Scope Requires electron-deficient aryl halidesTraditionally for electron-poor aryl halidesBroad scope, including electron-rich/neutral aryl halidesPromising for unactivated substrates
Cost Low (no metal catalyst)Generally lower cost (abundant copper)Higher cost (palladium and specialized ligands)Lower cost than palladium

Performance Data: A Quantitative Comparison

The following table summarizes representative experimental data for the synthesis of poly(arylene ether)s using different catalytic systems. It is important to note that direct comparison is challenging as the specific monomers, and therefore the resulting polymer structures, often differ between studies. However, this compilation provides valuable insights into the typical performance of each catalyst type.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Polymer Mn ( kg/mol )Polymer PDI (Đ)
Catalyst-Free (NAS) N/AK₂CO₃Sulfolane210-High T&#832g (>209°C)-
Cu(II)-Catalyzed -------
Pd-Catalyzed 1.0K₃PO₄Toluene/DME14020-7233.51.6
Ni-Catalyzed 1.0-Toluene/Heptane200.178300-

Note: Data is compiled from various sources and may not represent a direct comparison for the synthesis of the same polymer.

Experimental Protocols

Catalyst-Free Nucleophilic Aromatic Substitution (NAS)

This method relies on the reaction of a bisphenol with an activated dihaloarene in the presence of a base at elevated temperatures.

General Procedure:

  • To a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the bisphenol, dihaloarene monomer, potassium carbonate, and a high-boiling aprotic solvent (e.g., NMP or DMAc).

  • Add an azeotroping agent (e.g., toluene) and heat the mixture to reflux to remove water.

  • After dehydration, remove the azeotroping agent and raise the temperature to 160-190°C to effect polymerization.

  • Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.

  • Cool the reaction mixture, dilute with a solvent, and precipitate the polymer into a non-solvent like methanol.

  • The polymer is then filtered, washed, and dried.

Copper-Catalyzed Ullmann Condensation Polymerization

The Ullmann condensation utilizes a copper catalyst to couple a bisphenol with a dihaloarene.

General Procedure:

  • In a reaction vessel under an inert atmosphere, combine the bisphenol, dihaloarene, a copper(I) or copper(II) salt (e.g., CuI, CuCl), a ligand (if used), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP).[1]

  • Heat the mixture to the desired reaction temperature (typically 120-200°C) and stir for the specified time.[1]

  • Monitor the reaction progress by observing the increase in viscosity.

  • Upon completion, cool the mixture and precipitate the polymer into an appropriate anti-solvent.

  • Isolate the polymer by filtration, wash thoroughly to remove residual catalyst and salts, and dry under vacuum.

Palladium-Catalyzed Buchwald-Hartwig C-O Polycondensation

This method extends the Buchwald-Hartwig amination to ether synthesis, offering a broader substrate scope, including unactivated aryl halides.[2]

General Procedure:

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., [(cinnamyl)PdCl]₂), a bulky electron-rich phosphine ligand (e.g., tBuXPhos or tBuBrettPhos), the bisphenol, the dihaloarene, and a base (e.g., K₃PO₄).[2]

  • Add an anhydrous aprotic solvent such as toluene or a mixture of toluene and DME.[2]

  • Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 140°C for 20-72 hours.[2]

  • After cooling to room temperature, dissolve the resulting viscous solution in a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent like methanol.[2]

  • Collect the polymer by filtration, wash, and dry.

Nickel-Catalyzed Poly(arylene ether) Synthesis

Nickel catalysis is an emerging, cost-effective alternative to palladium for C-O bond formation. While detailed protocols for a wide range of PAEs are still being developed, the following provides a general outline based on current research in nickel-catalyzed polymerization.

General Procedure:

  • In an inert atmosphere, a reaction vessel is charged with a nickel precatalyst (e.g., Ni(COD)₂), a suitable ligand (e.g., a phosphino-phenolate ligand), the bisphenol monomer, and the dihaloarene monomer.

  • Anhydrous solvent (e.g., a mixture of toluene and heptane) is added.[3]

  • The polymerization is initiated and proceeds at a controlled temperature (e.g., 20°C).[3]

  • The reaction is typically rapid, and the polymer may precipitate from the solution.

  • The polymer is isolated by filtration, washed with a suitable solvent to remove the catalyst residue, and dried.

Signaling Pathways and Experimental Workflows

Catalytic_Cycles General Catalytic Cycles for Poly(arylene ether) Synthesis cluster_NAS Catalyst-Free (NAS) cluster_Ullmann Cu-Catalyzed (Ullmann) cluster_Buchwald Pd-Catalyzed (Buchwald-Hartwig) cluster_Nickel Ni-Catalyzed NAS_Start Ar-X + HO-Ar'-OH + Base NAS_Phenoxide Ar-X + -O-Ar'-O- NAS_Start->NAS_Phenoxide Deprotonation NAS_Meisenheimer Meisenheimer Complex NAS_Phenoxide->NAS_Meisenheimer Nucleophilic Attack NAS_Product Poly(arylene ether) NAS_Meisenheimer->NAS_Product Loss of X- Ullmann_CuI Cu(I) Ullmann_Cu_alkoxide Cu(I)-OAr' Ullmann_CuI->Ullmann_Cu_alkoxide + -O-Ar' Ullmann_CuIII Ar-Cu(III)-OAr' Ullmann_Cu_alkoxide->Ullmann_CuIII + Ar-X (Oxidative Addition) Ullmann_CuIII->Ullmann_CuI Reductive Elimination Ullmann_Product Poly(arylene ether) Ullmann_CuIII->Ullmann_Product Buchwald_Pd0 Pd(0)L Buchwald_PdII_halide L-Pd(II)(X)(Ar) Buchwald_Pd0->Buchwald_PdII_halide + Ar-X (Oxidative Addition) Buchwald_PdII_alkoxide L-Pd(II)(OAr')(Ar) Buchwald_PdII_alkoxide->Buchwald_Pd0 Reductive Elimination Buchwald_Product Poly(arylene ether) Buchwald_PdII_alkoxide->Buchwald_Product Buchwald_PdII_halide->Buchwald_PdII_alkoxide + -O-Ar' Nickel_Ni0 Ni(0)L Nickel_NiII L-Ni(II)(X)(Ar) Nickel_Ni0->Nickel_NiII + Ar-X (Oxidative Addition) Nickel_Product Poly(arylene ether) Nickel_NiII->Nickel_Product + -O-Ar', Reductive Elimination Nickel_Product->Nickel_Ni0 Catalyst Regeneration

Caption: Simplified catalytic cycles for poly(arylene ether) synthesis.

Conclusion

The selection of a catalytic system for poly(arylene ether) synthesis is a critical decision that balances cost, reaction conditions, and the desired polymer properties.

  • Catalyst-free NAS remains a viable, low-cost option for specific activated monomers, though it often requires high temperatures.

  • Copper-catalyzed Ullmann condensation offers a cost-effective alternative to palladium, with modern ligand systems enabling milder reaction conditions.[4]

  • Palladium-catalyzed Buchwald-Hartwig C-O coupling provides the broadest substrate scope, including unactivated and sterically hindered monomers, making it a highly versatile but more expensive option.[2][4]

  • Nickel-catalyzed systems are a promising area of research, offering the potential for low-cost, efficient synthesis of poly(arylene ether)s, although the methodology is less developed compared to palladium and copper catalysis.[3]

For researchers and professionals in drug development and materials science, a thorough understanding of these catalytic systems is essential for the rational design and synthesis of novel poly(arylene ether)s with tailored properties.

References

A Comparative Guide to the Electrochemical Properties of 1,4-Diphenoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electrochemical properties of 1,4-diphenoxybenzene derivatives against alternative electroactive materials, namely polythiophenes and fluorene-based polymers. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of these compounds in areas such as sensors, electrochromic devices, and energy storage.

Comparative Electrochemical Data

The electrochemical properties of polymers derived from this compound are compared with those of polythiophenes and polyfluorenes. These alternative material classes are widely studied for their excellent redox activity and electrochromic properties.[1][2]

PropertyPoly(this compound) DerivativePolythiophene DerivativesFluorene-Based Polymers
Monomer Oxidation Potential 1.6 V (vs. SCE) for this compound[3]~1.07 V (vs. SCE) for terthiophene[4]Varies with substitution, typically 0.8-1.2 V
Polymer Redox Potentials (Oxidation) Information not readily available0.27 to 0.71 V vs. FOC for some derivativesGenerally in the range of 0.5 to 1.5 V
HOMO Energy Level Estimated to be relatively deep due to high monomer oxidation potential-5.0 to -5.5 eV-5.16 to -5.96 eV[5][6]
LUMO Energy Level Information not readily available-2.5 to -3.5 eV-2.41 to -4.0 eV[5][6]
Electrochemical Band Gap (Eg) Information not readily available1.51 to 2.0 eV1.3 to 2.9 eV[7]
Key Features High thermal stabilityGood conductivity in doped stateHigh fluorescence, tunable optoelectronics[8]
Potential Applications Proton exchange membranes[3]Supercapacitors, sensors, electrochromic devices[1][9]Organic light-emitting diodes (OLEDs), sensors[2]

Note: The electrochemical properties can vary significantly based on the specific derivatives, substituents, and experimental conditions. The data presented here are representative values from various research articles.

Experimental Protocols

The validation of the electrochemical properties of these materials is primarily conducted using cyclic voltammetry (CV).

Detailed Methodology for Cyclic Voltammetry:

  • Instrumentation: A standard three-electrode electrochemical cell is used, typically connected to a potentiostat.

  • Working Electrode: A glassy carbon, platinum, or gold electrode is commonly employed. The electrode surface is polished with alumina slurry and cleaned before each experiment.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference.

  • Electrolyte Solution: A solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), in an appropriate organic solvent (e.g., acetonitrile, dichloromethane) is used. The concentration of the supporting electrolyte is typically 0.1 M.

  • Analyte Preparation: The monomer or polymer to be analyzed is dissolved in the electrolyte solution at a concentration typically in the millimolar range.

  • Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Measurement: The potential of the working electrode is scanned linearly with time from a starting potential to a vertex potential and then back to the starting potential. The current response is measured as a function of the applied potential. The scan rate can be varied to study the kinetics of the electrochemical processes. For polymer films, the material is often electropolymerized directly onto the working electrode surface by repeatedly cycling the potential in a solution containing the monomer.[10]

  • Data Analysis: The resulting cyclic voltammogram provides information on the oxidation and reduction potentials of the analyte. From the onset potentials of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using the following equations:

    • E_HOMO = - (E_ox_onset + 4.8) eV

    • E_LUMO = - (E_red_onset + 4.8) eV (assuming the ferrocene/ferrocenium (Fc/Fc+) redox couple is at -4.8 eV relative to the vacuum level).[11]

Visualizations

Experimental Workflow for Electrochemical Characterization

G cluster_prep Sample & Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_solution Prepare Electrolyte & Analyte Solution assemble_cell Assemble 3-Electrode Cell (WE, CE, RE) prep_solution->assemble_cell degas Degas Solution (N2 or Ar Purge) assemble_cell->degas connect Connect Cell to Potentiostat degas->connect set_params Set CV Parameters (Potential Window, Scan Rate) connect->set_params run_cv Run Cyclic Voltammetry set_params->run_cv plot_cv Plot Current vs. Potential run_cv->plot_cv determine_potentials Determine Redox Potentials (Eox, Ered) plot_cv->determine_potentials calculate_levels Calculate HOMO/LUMO Energy Levels determine_potentials->calculate_levels G cluster_input Molecular Structure cluster_properties Electrochemical Properties cluster_application Potential Applications structure Chemical Structure (e.g., this compound) redox Redox Potentials (Eox, Ered) structure->redox influences homo_lumo HOMO/LUMO Energy Levels redox->homo_lumo determines band_gap Electrochemical Band Gap (Eg) homo_lumo->band_gap defines applications Sensors Electrochromics Energy Storage band_gap->applications dictates conductivity Conductivity conductivity->applications dictates

References

Safety Operating Guide

Proper Disposal of 1,4-Diphenoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,4-Diphenoxybenzene, ensuring laboratory safety and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₈H₁₄O₂
Molecular Weight 262.3 g/mol [1]
Appearance Light cream to white to pale cream or pale pink solid[2][3]
Form Powder, flakes, pellets, prills, or lumps[3]
Melting Point 73 - 77 °C / 163.4 - 170.6 °F[2]
Assay (GC) ≥96.0%[3]

Experimental Protocols: Disposal Procedures

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper chemical handling and disposal procedures should always be followed in a laboratory setting.[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions, no protective equipment is needed. However, if dust formation is likely, a particle filter respirator is recommended.[2]

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Ensure Adequate Ventilation: Ventilate the area of the spill.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

  • Collect the Material: Sweep up and shovel the spilled solid into a suitable, labeled container for disposal.[2] Avoid creating dust.[2][4]

  • Decontaminate the Area: Clean the spill area thoroughly.

Waste Disposal Protocol

Dispose of this compound waste in accordance with applicable regional, national, and local laws and regulations.[4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a designated and compatible waste container.

    • Ensure the container is properly labeled as "Hazardous Waste" (or as required by your institution's waste management plan), even if the substance itself is not classified as hazardous, to ensure it enters the correct waste stream.

  • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's guidelines.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Arrange for pickup and disposal through your institution's approved chemical waste disposal service.

Empty Container Disposal

Empty containers of this compound should be handled as if they still contain the product.

  • Rinsing: Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

  • Label Removal: Obliterate or remove all labels from the container.[6]

  • Final Disposal: Dispose of the clean, empty container in accordance with your institution's procedures for glass or plastic recycling or disposal.[5][6]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Contingency A Don Personal Protective Equipment (PPE) B Collect Waste This compound A->B F Spill Occurs C Place in a Labeled, Compatible Waste Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Arrange for Disposal via Approved Waste Service D->E G Ventilate Area and Contain Spill F->G H Sweep Up and Place in Waste Container G->H H->C Add to Waste

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diphenoxybenzene
Reactant of Route 2
Reactant of Route 2
1,4-Diphenoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.